Cyclooctene
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclooctene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1- | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYYVOIYTNXXBN-UPHRSURJSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCC1 | |
| Source | PubChem | |
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Isomeric SMILES |
C1CCC/C=C\CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
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Related CAS |
25267-51-0, 28603-38-5 | |
| Record name | Cyclooctene, homopolymer | |
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| Record name | Cyclooctene, (1Z)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID20883615 | |
| Record name | Cyclooctene, (1Z)- | |
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Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS], Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Cyclooctene, (1Z)- | |
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| Record name | cis-Cyclooctene | |
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| Record name | Cyclooctene | |
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Vapor Pressure |
4.5 [mmHg] | |
| Record name | Cyclooctene | |
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CAS No. |
931-87-3, 931-88-4 | |
| Record name | cis-Cyclooctene | |
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| Record name | Cyclooctene | |
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| Record name | Cyclooctene, (Z)- | |
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| Record name | Cyclooctene | |
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| Record name | CYCLOOCTENE | |
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| Record name | Cyclooctene, (1Z)- | |
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| Record name | Cyclooctene | |
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| Record name | Cyclooctene, (1Z)- | |
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| Record name | (Z)-cyclooctene | |
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| Record name | Cyclooctene | |
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| Record name | CYCLOOCTENE, (Z)- | |
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Foundational & Exploratory
A Technical Guide to the Relative Stability of cis- and trans-Cyclooctene
Abstract
In the landscape of cyclic organic compounds, the conformational stability of cycloalkenes is a foundational concept with significant implications for reactivity and molecular design, particularly in the fields of chemical biology and drug development. Contrary to the general rule observed in acyclic systems where trans isomers are favored, in medium-sized rings such as cyclooctene, the cis isomer exhibits markedly greater stability. This guide provides an in-depth analysis of the thermodynamic and structural factors governing the stability of cis- and trans-cyclooctene. We will dissect the constituent elements of ring strain—angle, torsional, and transannular strain—to elucidate the pronounced instability of the trans isomer. This inherent strain, while a source of instability, is also the wellspring of its utility in advanced bioorthogonal chemistry, a topic of considerable interest to our intended audience of researchers and drug development professionals.
Introduction: A Departure from Acyclic Alkene Stability Rules
In open-chain alkenes, the trans (or E) isomer is generally more stable than the corresponding cis (Z) isomer due to reduced steric hindrance between substituent groups.[1] However, this principle is inverted in small to medium-sized cycloalkenes (8-11 membered rings).[2][3] Forcing a trans double bond into a ring of this size introduces a significant degree of ring strain, a destabilizing effect arising from the deviation of bond angles and lengths from their ideal values.[1]
This compound is a canonical example of this phenomenon. It is the smallest cycloalkene where the trans isomer can be isolated at room temperature, albeit as a highly strained and reactive molecule.[2][3] The stability difference between the two isomers is not trivial; experimental measurements reveal a substantial energetic penalty for the trans configuration.
Quantifying the Stability Difference: Thermodynamic Insights
The most direct experimental measure of alkene stability is the heat of hydrogenation (ΔH°hyd). This value represents the enthalpy change when an alkene is catalytically hydrogenated to its corresponding alkane. A more stable alkene, being at a lower potential energy, will release less heat upon hydrogenation.
Experimental data for the this compound isomers are unequivocal. The heat of hydrogenation for trans-cyclooctene is significantly more exothermic than that of cis-cyclooctene, indicating the trans isomer is substantially less stable.
| Isomer | Heat of Hydrogenation (kcal/mol) | Strain Energy (kcal/mol) | Relative Stability |
| cis-Cyclooctene | -24.3 | 7.4[4] | More Stable |
| trans-Cyclooctene | -34.5 | 16.7[4] | Less Stable |
| Difference | 10.2 | 9.3 [4] |
Table 1: Thermodynamic data comparing cis- and trans-cyclooctene.
The difference in their heats of hydrogenation is approximately 10.2 kcal/mol, a direct measure of the greater strain energy stored within the trans isomer. Independent calculations of ring strain energy corroborate this finding, with the strain of trans-cyclooctene being more than double that of the cis isomer.[4][5] This energy difference is the primary driver of the unique reactivity of trans-cyclooctene.
Deconstructing Ring Strain in this compound Isomers
The total ring strain in a cycloalkane or cycloalkene is a composite of several unfavorable interactions. To understand the dramatic instability of trans-cyclooctene, we must analyze the contribution of each type of strain.
Angle Strain (Baeyer Strain)
Angle strain arises from the deviation of bond angles from their ideal values—120° for sp²-hybridized carbons of the double bond and 109.5° for sp³-hybridized carbons.[6][7]
-
cis-Cyclooctene : This isomer can adopt flexible conformations, such as a boat-chair, which allow its sp³ carbons to achieve bond angles close to the ideal tetrahedral value, minimizing angle strain. The sp² carbons are also accommodated with relative ease.
-
trans-Cyclooctene : Incorporating a trans double bond forces the polymethylene chain to span a much greater distance, severely distorting the ring.[1] This results in significant deviation of C-C-C bond angles from 109.5° and twisting of the double bond itself, which introduces substantial angle strain.
Torsional Strain (Pitzer Strain)
Torsional strain results from the eclipsing of bonds on adjacent atoms.[6] In cyclic systems, this is the energetic cost of not being able to achieve a perfectly staggered conformation around all C-C single bonds.[8]
-
cis-Cyclooctene : While not entirely free of torsional strain, its flexible conformations allow for a significant degree of staggering, keeping this contribution relatively low.
-
trans-Cyclooctene : The rigid, twisted geometry of the trans isomer leads to numerous eclipsed or near-eclipsed interactions between C-H bonds along the carbon chain. The molecule is locked into a conformation where ideal staggering is impossible.
Transannular Strain (Prelog Strain)
Transannular strain is a critical factor in medium-sized rings (8-11 carbons).[9][10] It is a form of steric strain caused by non-bonded atoms or groups across the ring being forced into close proximity, leading to van der Waals repulsion.[11][12]
-
cis-Cyclooctene : Experiences minimal transannular strain. The hydrogen atoms are generally directed outwards from the ring's center.
-
trans-Cyclooctene : This isomer suffers from severe transannular strain. To connect the two ends of the trans double bond, the carbon chain must traverse the ring, forcing some methylene hydrogens into the ring's interior. These inward-pointing hydrogens interact sterically, creating significant repulsion and destabilization. This is the most significant contributor to the high strain energy of trans-cyclooctene.
The diagram below illustrates the dominant strain contributions that destabilize trans-cyclooctene relative to its cis isomer.
Caption: Comparative analysis of strain in this compound isomers.
Methodology: Experimental Determination of Stability
The thermodynamic data presented in Table 1 are typically determined via solution-phase calorimetry. The following outlines the conceptual workflow for measuring the heat of hydrogenation.
Objective: To quantify the enthalpy change (ΔH°hyd) upon catalytic hydrogenation of each this compound isomer to cyclooctane.
Materials:
-
High-purity cis-cyclooctene
-
High-purity trans-cyclooctene (often synthesized via photochemical isomerization of the cis isomer and trapped with silver nitrate)[4]
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous, inert solvent (e.g., hexane)
-
A precision reaction calorimeter
Workflow:
Sources
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- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. trans-Cyclooctene - Wikipedia [en.wikipedia.org]
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- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. fiveable.me [fiveable.me]
- 10. Prelog strain - Wikipedia [en.wikipedia.org]
- 11. proprep.com [proprep.com]
- 12. researchgate.net [researchgate.net]
spectroscopic characterization of cyclooctene
An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclooctene
Abstract
This compound presents a unique case study in molecular spectroscopy, existing as the smallest stable cycloalkene with isolable cis and trans isomers.[1][2] The significant difference in ring strain between the flexible cis-cyclooctene and the highly constrained trans-cyclooctene profoundly influences their conformational landscapes and, consequently, their spectroscopic signatures. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry (MS)—used to characterize and differentiate these isomers. We delve into the causality behind experimental choices and the interpretation of spectral data, offering field-proven insights for researchers in organic synthesis, materials science, and drug development.
The Structural Dichotomy of this compound Isomers
The fundamental difference between (Z)-cyclooctene (cis) and (E)-cyclooctene (trans) is the geometry of the double bond within the eight-membered ring. The cis isomer is relatively low in strain (ring strain energy of ~7.4 kcal/mol) and adopts a flexible boat-chair-like conformation.[2] In contrast, the trans isomer is significantly more strained (~16.7 kcal/mol) due to the orthogonal arrangement of the double bond within the ring, forcing it into a rigid, chiral "crown" conformation.[2] This inherent structural tension in trans-cyclooctene makes it more reactive and is the primary driver for the distinct spectroscopic characteristics observed.
A Unified Workflow for Spectroscopic Analysis
A comprehensive characterization of a this compound sample requires an integrated approach. The logical workflow ensures that each technique provides complementary information, leading to an unambiguous structural assignment and purity assessment.
Caption: A logical workflow for the complete spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of the this compound isomers. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to the molecule's geometry.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is a standard solvent for non-polar analytes. Its deuterium signal provides a stable lock frequency for the spectrometer, and its minimal residual proton signal (at 7.26 ppm) rarely interferes with the analyte signals. Tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm reference point.
-
-
Instrument Setup (¹H NMR):
-
Field Strength: 400 MHz or higher to achieve good signal dispersion.
-
Pulse Angle: 30-45° to ensure full relaxation between scans without saturation.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio (S/N).
-
-
Instrument Setup (¹³C NMR):
-
Frequency: 100 MHz (corresponding to a 400 MHz ¹H field).
-
Technique: Proton-decoupled acquisition to produce singlets for each unique carbon, simplifying the spectrum.
-
Relaxation Delay: 2 seconds. A longer delay may be needed for quaternary carbons if quantitative analysis is required.
-
Number of Scans: 128-1024 scans, as the ¹³C isotope has a low natural abundance (~1.1%).
-
Data Interpretation and Analysis
The key to differentiating the isomers lies in the olefinic region of the spectra.
Caption: Relationship between key structural features and their NMR signatures.
Analysis of cis-Cyclooctene:
-
¹H NMR: The two olefinic protons (=C-H) are equivalent and appear as a multiplet around 5.68 ppm.[3] The key diagnostic feature is their vicinal coupling constant (³JHH), which is expected to be ~11 Hz, characteristic of a cis relationship. The allylic and aliphatic protons produce a complex, overlapping series of multiplets between ~1.4 and ~2.2 ppm due to the ring's flexibility and multiple conformations.
-
¹³C NMR: Three distinct regions are observed. The olefinic carbons appear at ~130.3 ppm. The allylic carbons are found at ~29.5 ppm, and the remaining four aliphatic carbons appear in a close cluster around 26-27 ppm. The presence of only four signals for the eight carbons confirms the molecule's C₂ symmetry on the NMR timescale.
Analysis of trans-Cyclooctene (Predicted):
-
¹H NMR: The olefinic protons are expected to have a significantly larger vicinal coupling constant (³JHH) of ~16 Hz, which is the hallmark of a trans double bond.
-
¹³C NMR: The severe ring strain in the trans isomer is expected to deshield the sp² carbons, shifting their resonance downfield to >132 ppm compared to the cis isomer. This deshielding effect is a direct consequence of the distorted bond angles and rehybridization imposed by the strained ring structure.
| Table 1: Summary of NMR Data for this compound Isomers | | :--- | :--- | :--- | | Parameter | cis-Cyclooctene (Observed) [3] | trans-Cyclooctene (Predicted) | | ¹H Olefinic δ (ppm) | ~5.68 | ~5.3 - 5.7 | | ¹H Olefinic ³JHH (Hz) | ~11 | ~16 | | ¹³C Olefinic δ (ppm) | ~130.3 | >132 (Downfield shift) | | ¹³C Allylic δ (ppm) | ~29.5 | Shifted due to strain | | ¹³C Aliphatic δ (ppm) | ~26.6, ~26.2 | Complex, strain-dependent |
Vibrational Spectroscopy (IR & Raman): Probing Molecular Motion
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.
Experimental Protocol
-
FTIR Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) is ideal. A single drop of the neat liquid sample is placed on the ATR crystal (e.g., diamond or ZnSe).
-
Causality: ATR requires minimal sample preparation, is non-destructive, and provides high-quality spectra of liquids without the need for solvents or KBr pellets.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Raman Spectroscopy:
-
Technique: A small amount of the neat liquid sample is placed in a glass vial or NMR tube.
-
Laser: A common excitation laser is a 785 nm diode laser to minimize fluorescence.
-
Parameters: Acquisition time can range from seconds to minutes depending on the sample's Raman scattering cross-section.
-
Data Interpretation and Analysis
The most diagnostic vibrations are the C-H and C=C stretching modes.
Analysis of cis-Cyclooctene:
-
IR Spectrum: The spectrum is dominated by strong aliphatic C-H stretching bands just below 3000 cm⁻¹ (~2920 and 2850 cm⁻¹). A weaker band around 3015 cm⁻¹ corresponds to the sp² C-H stretch of the double bond. The C=C stretching vibration appears as a medium-intensity band around 1655 cm⁻¹.
-
Raman Spectrum: The C=C stretch at ~1658 cm⁻¹ is typically strong and sharp in the Raman spectrum. This is because the symmetric stretch of the double bond involves a significant change in the polarizability of the electron cloud, making it highly Raman active.
Analysis of trans-Cyclooctene:
-
A comparative study has shown that Raman spectroscopy is particularly effective for conformational analysis of the isomers. While the exact peak positions are similar, the relative intensities and subtle shifts in the fingerprint region (below 1500 cm⁻¹) differ significantly due to the distinct conformations ("crown" for trans vs. "boat-chair" for cis). The strained C=C bond in the trans isomer also influences the frequency and intensity of its stretching mode in the Raman spectrum.
| Table 2: Key Vibrational Frequencies for cis-Cyclooctene | | :--- | :--- | :--- | | Vibrational Mode | Frequency (cm⁻¹) | Technique | | =C-H Stretch (sp²) | ~3015 | IR (weak), Raman | | -C-H Stretch (sp³) | ~2920, 2850 | IR (strong), Raman (strong) | | C=C Stretch | ~1655 | IR (medium), Raman (strong) | | CH₂ Scissoring | ~1465, 1447 | IR (medium) |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC), confirms the molecular weight and provides structural clues through the analysis of fragmentation patterns.
Experimental Protocol (GC-MS)
-
Sample Preparation: Dilute the this compound sample (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) is effective for separating hydrocarbons.
-
Causality: Separation is based on boiling point; cis-cyclooctene (b.p. 145-146°C) and trans-cyclooctene (b.p. 143°C) have very similar boiling points, requiring an efficient column and optimized temperature program for resolution.[1][2]
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 150°C.
-
-
MS Detection (EI):
-
Ionization Energy: Standard 70 eV. This high energy is sufficient to ionize the molecule and induce reproducible fragmentation.
-
Mass Range: Scan from m/z 35 to 200.
-
Data Interpretation and Analysis
The mass spectrum of cis-cyclooctene provides a clear fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular ion peak is clearly visible at a mass-to-charge ratio (m/z) of 110, confirming the molecular formula C₈H₁₄.
-
Base Peak: The most abundant ion (base peak) appears at m/z 67. This corresponds to the loss of a propyl radical (•C₃H₇, mass 43), suggesting the formation of a stable cyclic C₅H₇⁺ cation.
-
Key Fragments: Other significant fragments are observed at m/z 82 (loss of ethylene, C₂H₄), m/z 54 (a common fragment for cyclic alkenes, possibly cyclopentadiene cation), and m/z 41 (allyl cation, [C₃H₅]⁺). The loss of ethylene is a characteristic fragmentation for cycloalkenes and can be rationalized as a retro-Diels-Alder type reaction of the molecular ion.
| Table 3: Major Fragments in the EI-Mass Spectrum of cis-Cyclooctene | | :--- | :--- | :--- | | m/z Value | Proposed Fragment | Inferred Neutral Loss | | 110 | [C₈H₁₄]⁺• (Molecular Ion) | - | | 82 | [C₆H₁₀]⁺• | C₂H₄ (Ethylene) | | 67 (Base Peak) | [C₅H₇]⁺ | •C₃H₇ (Propyl radical) | | 54 | [C₄H₆]⁺• | C₄H₈ (Butene) | | 41 | [C₃H₅]⁺ | •C₅H₉ |
Conclusion
The comprehensive is a powerful exercise in linking molecular structure to empirical data. The key distinguishing features between the cis and trans isomers are rooted in the significant ring strain of the trans isomer. This strain is directly observable through a predicted downfield shift of the olefinic carbons in ¹³C NMR and is responsible for the larger olefinic proton coupling constant in ¹H NMR. Vibrational spectroscopy, particularly Raman, offers nuanced information on the conformational differences, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways. By applying this multi-technique workflow, researchers can unambiguously identify each isomer and gain a deeper understanding of its unique chemical properties.
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS).[Link]
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Parker, S. F., et al. (2010). Raman spectra and simulation of cis- and trans-cyclooctene for conformational analysis compared to inelastic neutron scattering. Journal of Raman Spectroscopy. [Link]
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The Central Role of Ring Strain: cis- vs. trans-Cyclooctene
An In-depth Technical Guide to the Reactivity Patterns of Cyclooctene and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the unique reactivity of this compound and its structurally modified analogs. We will delve into the fundamental principles governing its chemical behavior, with a particular focus on how ring strain is harnessed to drive powerful transformations essential for advancements in chemical biology, materials science, and pharmaceutical development.
The reactivity of this compound is fundamentally dictated by its geometry. While cis-cyclooctene is a stable, saddle-shaped molecule, its isomer, trans-cyclooctene, is significantly strained due to the transannular interactions and twisting of the double bond within the eight-membered ring. This high-energy state makes trans-cyclooctene exceptionally reactive, as chemical transformations that relieve this strain are highly favorable. This inherent strain is the linchpin of its utility in bioorthogonal chemistry, allowing for rapid reactions at low temperatures and concentrations without the need for toxic catalysts.
The relief of this ring strain provides a substantial thermodynamic driving force for reactions. For instance, the heat of hydrogenation for trans-cyclooctene is approximately 35.6 kcal/mol, which is significantly higher than the 26.5 kcal/mol for cis-cyclooctene, quantitatively demonstrating its lower stability and higher reactivity.
Key Reactivity Patterns and Mechanistic Insights
The unique structural features of this compound and its derivatives give rise to a diverse range of chemical transformations.
Strain-Promoted Cycloadditions
The most prominent application of this compound analogs is in strain-promoted cycloaddition reactions, which are cornerstone techniques in bioorthogonal chemistry. These reactions proceed rapidly at physiological conditions, enabling the study of biological processes in living systems.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While classically involving a cyclooctyne, the principles of strain promotion are paramount. The development of this compound-based reagents for other cycloadditions is a direct extension of this work. A key example is the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), which utilizes cyclooctenes to react with nitrones.
Mechanism: The reaction proceeds via a [3+2] dipolar cycloaddition. The high ring strain of the trans-cyclooctene double bond lowers the activation energy of the cycloaddition, allowing the reaction to occur without the need for a copper catalyst, which is cytotoxic. The choice of this compound derivative is critical for tuning reaction kinetics. For example, the introduction of fluorine atoms or fusion to other ring systems can dramatically increase reaction rates.
Diagram: Generalized Strain-Promoted Cycloaddition Workflow
Below is a typical workflow for a bioconjugation experiment using a strain-promoted reaction, such as labeling a biomolecule.
Caption: A typical experimental workflow for bioconjugation using strain-promoted cycloaddition.
Ring-Opening Metathesis Polymerization (ROMP)
cis-Cyclooctene is a widely used monomer in ROMP, a powerful polymerization method that utilizes olefin metathesis catalysts, such as Grubbs' or Schrock's catalysts. The reaction proceeds by relieving the moderate ring strain of the cis-isomer.
Mechanism: The catalyst, a metal carbene complex, reacts with the double bond of this compound to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a metal carbene, now attached to the growing polymer chain. This process repeats, leading to the formation of high molecular weight polyoctenamer rubber. The properties of the resulting polymer can be tuned by copolymerizing this compound with other functionalized cycloalkenes.
Diagram: ROMP Mechanism
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP) with this compound.
Addition Reactions
This compound undergoes typical electrophilic addition reactions characteristic of alkenes. However, the stereochemical outcome is often influenced by the cyclic structure.
-
Hydrogenation: Catalytic hydrogenation of both cis- and trans-cyclooctene yields cyclooctane. The reaction of the trans-isomer is significantly more exothermic due to the release of ring strain.
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) yields this compound oxide. The epoxide is a versatile intermediate for further functionalization.
-
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond, yielding cyclooctanol. The stereochemistry of the addition is controlled by the approach of the borane reagent.
Comparative Data on this compound Reactivity
The true utility of this compound analogs in fields like drug development is realized by tuning their structure to control reactivity. Below is a comparative table of second-order rate constants for various this compound derivatives used in bioorthogonal reactions.
| This compound Derivative | Reaction Partner | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) |
| trans-Cyclooctene (TCO) | Benzyl Azide | SPAAC-related | ~ 0.03 - 0.1 |
| DIFO (Difluorinated Cyclooctyne) | Benzyl Azide | SPAAC | ~ 0.8 |
| BCN (Bicyclononyne) | Benzyl Azide | SPAAC | ~ 0.1 - 1.0 |
| TCO-Methyl | Tetrazine | Inverse-electron-demand Diels-Alder | > 1000 |
Note: Data is compiled from various sources for comparative purposes. Absolute values can vary with solvent and temperature.
This data highlights how structural modifications—such as isomerization to the trans form, ring fusion (as in BCN), or changing the reaction partner (tetrazine vs. azide)—can modulate reaction rates over several orders of magnitude.
Featured Experimental Protocol: Antibody-Fluorophore Conjugation via TCO-Tetrazine Ligation
This protocol describes a reliable method for labeling an antibody with a fluorescent probe using the rapid reaction between a trans-cyclooctene (TCO) functional group and a tetrazine.
A. Materials
-
Antibody of interest (e.g., Trastuzumab), ~2-5 mg/mL in PBS.
-
TCO-NHS Ester (e.g., from a commercial supplier).
-
Tetrazine-Fluorophore (e.g., Tetrazine-AF488).
-
Amine-free buffer (e.g., PBS, pH 7.4).
-
Size Exclusion Chromatography (SEC) column or dialysis device for purification.
-
Spectrophotometer for concentration measurement.
B. Step-by-Step Methodology
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer like PBS. If it is in a buffer containing Tris or glycine, exchange it into PBS using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
TCO Functionalization of Antibody:
-
Prepare a stock solution of TCO-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Add a 5- to 10-fold molar excess of the TCO-NHS ester to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing. The NHS ester will react with primary amines (lysine residues) on the antibody surface.
-
-
Removal of Excess TCO Reagent:
-
Purify the TCO-functionalized antibody by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.
-
Alternatively, perform dialysis against PBS overnight at 4°C. This step is critical to remove unreacted TCO-NHS ester.
-
-
Conjugation with Tetrazine-Fluorophore:
-
Prepare a stock solution of the Tetrazine-Fluorophore in DMSO.
-
Add a 2- to 3-fold molar excess of the Tetrazine-Fluorophore to the purified TCO-antibody.
-
The reaction is typically complete within 30 minutes at room temperature. The rapid evolution of N₂ gas is a byproduct of this Diels-Alder reaction.
-
-
Final Purification and Characterization:
-
Remove the excess Tetrazine-Fluorophore using a desalting column or dialysis as described in step 3.
-
Determine the final concentration of the antibody-fluorophore conjugate using a spectrophotometer (measuring absorbance at 280 nm for the protein and the appropriate wavelength for the fluorophore).
-
(Optional) Characterize the conjugate using SDS-PAGE (to confirm integrity) and Mass Spectrometry (to determine the degree of labeling).
-
C. Self-Validating System This protocol is self-validating through characterization. A successful conjugation will show a shift in the UV-Vis spectrum corresponding to the fluorophore's absorbance, an increase in molecular weight on an SDS-PAGE gel, and a mass increase in mass spectrometry corresponding to the attached TCO-fluorophore adducts.
Applications in Drug Development and Research
The predictable and controllable reactivity of this compound analogs has made them invaluable tools:
-
Antibody-Drug Conjugates (ADCs): Strain-promoted reactions enable the site-specific conjugation of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.
-
Live-Cell Imaging: The bioorthogonal nature of these reactions allows for the labeling and visualization of specific biomolecules (proteins, glycans, lipids) in their native environment inside living cells without disrupting cellular processes.
-
Drug Delivery: this compound-functionalized nanoparticles or hydrogels can be designed for targeted drug release, triggered by specific biological cues.
-
Advanced Materials: ROMP of this compound derivatives is used to create polymers with tailored properties for applications ranging from self-healing materials to advanced elastomers.
Conclusion and Future Outlook
The reactivity of this compound, governed primarily by its inherent ring strain, offers a powerful and versatile platform for chemical innovation. From the controlled polymerization via ROMP to the exquisitely selective bioorthogonal ligations driven by strain-release, this compound and its analogs have become indispensable tools. Future developments will likely focus on creating new this compound derivatives with even faster reaction kinetics, improved stability, and novel functionalities to push the boundaries of what is possible in targeted therapy, in vivo imaging, and smart materials.
References
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Title: The past, present, and future of bioorthogonal chemistry Source: Chemical Society Reviews URL: [Link]
-
Title: Bioorthogonal Chemistry: Fishing for Function Source: Annual Review of Biochemistry URL: [Link]
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Title: Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development Source: Bioconjugate Chemistry URL: [Link]
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Title: Bioorthogonal chemistry for live-cell imaging Source: Nature Chemical Biology URL: [Link]
electronic properties of substituted cyclooctenes
An In-Depth Technical Guide to the Electronic Properties of Substituted Cyclooctenes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclooctene, the smallest cycloalkene that can stably exist as both cis and trans isomers, serves as a foundational scaffold in numerous areas of chemical research, most notably in the burgeoning field of bioorthogonal chemistry.[1] The electronic properties of the this compound ring are not static; they are highly tunable through the strategic placement of substituents. This guide provides a comprehensive exploration of the principles governing the electronic characteristics of substituted cyclooctenes. We will delve into the theoretical underpinnings of frontier molecular orbital (FMO) theory, examine how various substituents modulate these orbitals, and detail the computational and experimental methodologies used to probe these properties. The ultimate goal is to provide researchers with the expert insights needed to rationally design and synthesize substituted cyclooctenes with tailored electronic properties for advanced applications in drug delivery, molecular imaging, and materials science.[2][3]
Introduction: The Versatile this compound Scaffold
The eight-membered ring of this compound presents a unique combination of conformational flexibility and inherent strain, particularly in its trans configuration.[1][4] This ring strain is a key driver of its reactivity, making it a powerful tool in chemical synthesis.[5] However, it is the interplay between this inherent strain and the electronic effects of substituents that unlocks its full potential. By appending electron-donating or electron-withdrawing groups to the this compound core, one can precisely control the energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7] This modulation of the HOMO-LUMO gap is critical, as it directly influences the molecule's reactivity in cycloaddition reactions, its spectroscopic properties, and its stability.[8][9] Understanding these structure-property relationships is paramount for applications ranging from the development of highly reactive probes for "click chemistry" to the design of novel polymeric materials.[10][11][12]
Theoretical Framework: Frontier Molecular Orbital (FMO) Theory
To comprehend the electronic behavior of substituted cyclooctenes, one must first grasp the fundamentals of Frontier Molecular Orbital (FMO) theory. FMO theory simplifies the complex picture of molecular orbitals by focusing on the two most important ones for chemical reactivity: the HOMO and the LUMO.
-
HOMO (Highest Occupied Molecular Orbital): This is the highest-energy orbital that contains electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. A higher-energy HOMO indicates a more potent nucleophile.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is devoid of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. A lower-energy LUMO indicates a more potent electrophile.
-
The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter.[8] A small HOMO-LUMO gap generally corresponds to a molecule that is more reactive, more polarizable, and absorbs light at longer wavelengths.[9][13] Conversely, a large gap signifies higher stability and lower reactivity.[14]
In the context of cycloaddition reactions, such as the widely used inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene and a tetrazine, the reaction rate is governed by the interaction between the HOMO of one reactant and the LUMO of the other.[10] A smaller energy gap between the interacting orbitals leads to a more favorable interaction and a faster reaction.
The Influence of Substituents on Electronic Properties
Substituents are the primary tool for tuning the electronic properties of the this compound ring. They exert their influence through a combination of inductive effects, resonance effects, and by modifying the ring's geometry and strain.[7][15]
Inductive and Resonance Effects
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (-R), ethers (-OR), and amines (-NR₂) donate electron density to the this compound ring through inductive effects (and resonance, where applicable). This donation of electron density increases the energy of the HOMO, making the this compound a better electron donor (nucleophile).[6][7]
-
Electron-Withdrawing Groups (EWGs): Groups such as halogens (-F, -Cl), carbonyls (-C=O), and cyano (-CN) pull electron density away from the ring. This withdrawal of electron density lowers the energy of both the HOMO and, more significantly, the LUMO.[7][16] A lower LUMO energy enhances the this compound's ability to accept electrons, making it a better electrophile.
Impact on Frontier Orbital Energies and the HOMO-LUMO Gap
The choice of substituent directly modulates the HOMO-LUMO gap.
-
EDGs raise the HOMO energy, typically leading to a smaller HOMO-LUMO gap when reacting with an electron-poor partner (which has a low LUMO).
-
EWGs lower the LUMO energy, which also results in a smaller energy gap when reacting with an electron-rich partner (which has a high HOMO).[14]
This principle is the cornerstone of designing highly reactive cyclooctenes for bioorthogonal chemistry. For the reaction with electron-deficient tetrazines, for example, increasing the HOMO energy of the this compound via EDGs can dramatically accelerate the reaction rate.[10][17]
Strain Effects: A Synergistic Partner to Electronics
In trans-cyclooctenes, ring strain plays a critical role that is synergistic with electronic effects. The inherent strain of the trans double bond pre-distorts the molecule towards the geometry of the transition state in a cycloaddition reaction, thereby lowering the activation energy.[5] Substituents can further modify this strain. For instance, fusing a cyclopropane ring to the this compound backbone forces the eight-membered ring into a highly strained 'half-chair' conformation, leading to a significant rate enhancement in cycloadditions.[5] Computational studies have shown that propargylic substitutions can have a particularly dramatic effect on the electrophilicity and geometry of the reactive bond.[16]
The interplay between strain and electronics is critical: while increasing strain enhances reactivity, it can sometimes decrease selectivity.[17] Electronic tuning via substituents provides a more refined method to achieve both rapid reactivity and high selectivity by optimizing the FMO interactions.[17]
Computational Analysis of Substituted Cyclooctenes
In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting and understanding the electronic properties of novel this compound derivatives before their synthesis.[10][13][18]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is highly effective for calculating properties such as:
-
Optimized molecular geometries.
-
HOMO and LUMO energy levels.[13]
-
The HOMO-LUMO gap.[19]
-
Molecular electrostatic potential maps, which visualize electron-rich and electron-poor regions.[20][21]
-
Reaction energy barriers, providing insight into reaction kinetics.[10][22]
Functionals like B3LYP and ωB97XD, paired with appropriate basis sets (e.g., 6-311+G(d,p)), have been shown to provide accurate predictions of HOMO-LUMO gaps and molecular geometries for these types of systems.[13][19]
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| trans-Cyclooctene | -H | -6.12 | 1.05 | 7.17 |
| trans-Cyclooctene | -OCH₃ (EDG) | -5.85 | 1.08 | 6.93 |
| trans-Cyclooctene | -CN (EWG) | -6.45 | 0.75 | 7.20 |
| trans-Cyclooctene | Fused Cyclopropane | -6.01 | 0.98 | 6.99 |
| (Note: These are illustrative values based on typical trends and may vary with the specific computational method.) |
Step-by-Step Protocol: DFT Calculation of a Substituted this compound
-
Structure Building: Construct the 3D model of the substituted this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Run a frequency calculation on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data.
-
Property Calculation: From the output of the optimized structure, extract the energies of the molecular orbitals.
-
Data Analysis:
-
Identify the HOMO and LUMO energies.
-
Calculate the HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO.
-
Visualize the HOMO and LUMO to understand their spatial distribution and identify the regions of the molecule involved in electron donation and acceptance.
-
Generate a molecular electrostatic potential (MEP) map to visualize charge distribution.
-
Diagram: Computational Workflow for Electronic Property Analysis
Caption: Workflow for DFT analysis of a substituted this compound.
Experimental Characterization Techniques
While computational methods are predictive, experimental validation is crucial. Spectroscopic and electrochemical techniques are the primary methods for probing the electronic properties of synthesized cyclooctenes.
UV-Vis-NIR Spectroscopy
UV-Vis-NIR spectroscopy measures the absorption of light by a molecule as a function of wavelength, spanning the ultraviolet, visible, and near-infrared regions.[23][24] The absorption of a photon promotes an electron from an occupied orbital to an unoccupied one. The lowest energy electronic transition is typically the HOMO to LUMO transition.[9] The wavelength of maximum absorbance (λ_max) for this transition can be used to experimentally estimate the HOMO-LUMO gap using the Planck-Einstein relation (E = hc/λ). A shift of λ_max to longer wavelengths (a red shift) indicates a smaller HOMO-LUMO gap.[9]
Step-by-Step Protocol: UV-Vis-NIR Analysis
-
Sample Preparation: Dissolve a precise, low concentration of the purified substituted this compound in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5 AU.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over the desired range (e.g., 190 nm to 1100 nm).[23]
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Identify the wavelength of maximum absorbance (λ_max). For determining the gap, the onset of the lowest energy absorption band is often used.
-
Convert the absorption onset wavelength (λ_onset in nm) to the energy gap (in eV) using the formula: E_gap (eV) = 1240 / λ_onset (nm).
-
Diagram: Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for experimental HOMO-LUMO gap estimation via UV-Vis.
Applications in Drug Development and Bioorthogonal Chemistry
The ability to fine-tune the electronic properties of cyclooctenes has profound implications for drug development and chemical biology.
Tuning Reactivity for Bioorthogonal "Click Chemistry"
The most prominent application is in bioorthogonal chemistry, specifically the strain-promoted or inverse-electron-demand cycloadditions with partners like azides and tetrazines.[17][25] These reactions allow for the labeling and tracking of biomolecules in living systems without interfering with native biological processes.[12]
-
Causality in Action: A drug molecule can be appended with a substituted trans-cyclooctene. By choosing substituents that raise the this compound's HOMO energy, its reaction rate with a tetrazine-functionalized imaging agent is dramatically increased.[3][10] This allows for faster and more efficient labeling at lower concentrations, which is critical for in vivo applications like pretargeted radio-labeling and targeted drug release.[10][12] Computational screening has become a powerful tool to rapidly identify substituted reactants with the desired high reactivity, saving significant experimental time and cost.[10][22]
Diagram: Tuning Cycloaddition Reactivity
Caption: FMO interactions in a tetrazine-cyclooctene cycloaddition.
Conclusion and Future Outlook
The are a direct and predictable consequence of substituent choice and induced ring strain. A thorough understanding of FMO theory, combined with the predictive power of computational chemistry and the validation provided by experimental techniques, equips scientists with the tools to design this compound derivatives with exquisite control over their reactivity. This rational design approach is accelerating innovation in bioorthogonal chemistry, leading to more efficient diagnostic probes, targeted therapeutics, and advanced functional materials. Future research will likely focus on developing novel substituents that provide even finer control over electronic properties, exploring new cycloaddition partners, and integrating these tunable scaffolds into complex biological systems and smart materials.
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thermodynamic parameters of cyclooctene isomerization
An In-depth Technical Guide to the Thermodynamic Parameters of Cyclooctene Isomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Strained Alkene
This compound, a cyclic hydrocarbon with the formula C₈H₁₄, exists as two primary geometric isomers: cis-cyclooctene (CCO) and trans-cyclooctene (TCO). While the cis isomer is the thermodynamically stable and more common form, the trans isomer possesses significant ring strain, rendering it exceptionally reactive. This high reactivity, particularly in inverse-electron-demand Diels-Alder cycloadditions with tetrazines (tetrazine ligation), has catapulted trans-cyclooctene to the forefront of bioorthogonal chemistry.[1][2] Its ability to form covalent bonds rapidly and specifically within complex biological environments has unlocked new frontiers in cellular imaging, drug delivery, and diagnostics.[1][3][4]
However, the very strain that makes TCO a powerful chemical tool also makes it susceptible to isomerization back to its more stable cis form, a deactivation pathway that can limit its utility.[1][4] A thorough understanding of the thermodynamic landscape and kinetic barriers governing the interconversion of these isomers is therefore paramount for designing next-generation TCO derivatives with optimized stability and reactivity. This guide provides a detailed examination of these core thermodynamic and kinetic parameters, the experimental and computational methodologies used to determine them, and the causal relationships that dictate their behavior.
The Thermodynamic Landscape: A Tale of Two Isomers
The fundamental difference between cis- and trans-cyclooctene lies in their relative stability. Unlike acyclic alkenes where the trans isomer is typically more stable, in medium-sized rings like this compound, the geometric constraints of the ring make the cis configuration significantly more stable.[5] trans-Cyclooctene is the smallest cycloalkene that is stable enough to be isolated at room temperature, but it exists in a state of high torsional and transannular strain.[5][6]
The ring strain energy for cis-cyclooctene is approximately 7.4 kcal/mol, whereas for trans-cyclooctene, it is a much higher 16.7 kcal/mol.[6] This 9.3 kcal/mol difference in strain energy is a direct measure of the thermodynamic driving force for the trans-to-cis isomerization.
Conformational Influence on Stability and Reactivity
The strain in trans-cyclooctene is not uniformly distributed. The molecule adopts non-planar conformations to alleviate some of this strain. The most stable conformation is the "crown" form.[6] A higher-energy "half-chair" conformation, calculated to be about 5.6-5.9 kcal/mol less stable, also exists.[2][6]
This energy difference is critical. By synthetically locking the TCO ring into a half-chair-like conformation, for instance by fusing it with another ring system, one can create "conformationally strained" TCO derivatives (e.g., s-TCO).[2][3][7] These derivatives exhibit dramatically accelerated reaction rates in tetrazine ligations because the ground state of the alkene is already raised in energy, closer to the transition state of the cycloaddition.[3][7]
Summary of Thermodynamic Parameters
| Parameter | cis-Cyclooctene | trans-Cyclooctene (Crown) | Key Insight | Reference |
| Ring Strain Energy | ~7.4 kcal/mol | ~16.7 kcal/mol | trans isomer is ~9.3 kcal/mol less stable due to strain. | [6] |
| Conformational Energy | - | Ground State (0 kcal/mol) | The half-chair conformer is ~5.9 kcal/mol higher in energy. | [2] |
| Enthalpy of Formation (Gas) | -28.3 kcal/mol (calc.) | -19.0 kcal/mol (calc.) | The enthalpy difference reflects the difference in ring strain. | [8] |
Note: Enthalpy values are often derived from a combination of experimental (e.g., heats of hydrogenation) and computational data.
Kinetic Parameters and Isomerization Pathways
While thermodynamics dictates the equilibrium position (strongly favoring the cis isomer), kinetics determines the rate at which this equilibrium is approached. The stability of trans-cyclooctene at room temperature is a kinetic phenomenon, attributable to a significant activation barrier for isomerization.
-
Thermal Isomerization : The conversion of cis-cyclooctene to 1,7-octadiene (via a retro-ene mechanism) has an activation energy of approximately 54.6 kcal/mol.[9] The isomerization to the trans form involves a diradical transition state and has a similarly high activation barrier, making it extremely slow at ambient temperatures.[9] This kinetic stability is what allows TCO to be used in biological systems.
-
Photochemical Isomerization : This is the most common laboratory method for synthesizing TCO from the abundant CCO.[3][10] The reaction proceeds via a singlet sensitizer (e.g., methyl benzoate) and UV light. It is an equilibrium process, and the quantum yield is often limited.[10][11] To drive the reaction towards the trans product, the TCO is often trapped in situ by complexation with silver nitrate (AgNO₃), from which it can be later released.[6][10]
-
Radical-Mediated Isomerization : A significant deactivation pathway for highly strained TCO derivatives, especially in the reducing environment of the cell, is isomerization promoted by thiols (e.g., glutathione).[7] This process is thought to occur via a radical-mediated mechanism where a thiol radical adds to the double bond, allows for free rotation, and is then eliminated, leading to the thermodynamically favored cis isomer.[1] The use of radical inhibitors can suppress this pathway.[1]
| Isomerization Pathway | Key Reagents/Conditions | Activation Energy (Ea or ΔG‡) | Significance | Reference |
| Thermal (TCO → CCO) | Heat (>150 °C) | High (~35-40 kcal/mol) | Confers kinetic stability to TCO at room/body temp. | [3] |
| Photochemical (CCO → TCO) | UV light, singlet sensitizer | N/A (light-driven) | Primary synthetic route to TCO derivatives. | [3][10] |
| Radical-Mediated (TCO → CCO) | Thiols (e.g., glutathione) | Lowered barrier | A key instability pathway in biological applications. | [1][7] |
Experimental & Computational Workflows
Determining the requires a combination of computational modeling and physical experimentation.
Workflow 1: Computational Chemistry Protocol
Computational methods like Density Functional Theory (DFT) are invaluable for predicting the geometries, relative energies, and activation barriers of isomers and transition states.[12][13]
Step-by-Step Methodology:
-
Structure Modeling : Build the initial 3D structures of cis-cyclooctene and the relevant trans-cyclooctene conformers in a molecular modeling program.
-
Geometry Optimization : Perform a full geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311G*) to find the lowest energy structure for each isomer.[12] This step is crucial as the geometric parameters directly influence the calculated energies.[12]
-
Frequency Analysis : Conduct a vibrational frequency calculation on each optimized structure. This serves two purposes:
-
Verification : A true energy minimum will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Thermodynamics : The results are used to calculate zero-point vibrational energy (ZPVE), thermal corrections, and thus the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°).
-
-
Transition State (TS) Search : To determine the kinetic barrier, locate the transition state structure connecting the trans and cis isomers. Methods like Synchronous Transit-Guided Quasi-Newton (QST3) or optimization to a transition state (Berny algorithm) are used.
-
Activation Barrier Calculation : The Gibbs free energy of activation (ΔG‡) is calculated as the difference between the Gibbs free energy of the transition state and the ground-state reactant.
Workflow 2: Experimental Kinetics Protocol (Photochemical Isomerization)
This protocol outlines a method for synthesizing TCO and monitoring the reaction kinetics.[10]
Step-by-Step Methodology:
-
Solution Preparation : Prepare a solution of cis-cyclooctene and a photosensitizer (e.g., methyl benzoate) in a UV-transparent solvent like n-hexane.[10] An internal standard (e.g., n-dodecane) is included for quantitative analysis.
-
Photoreactor Setup : Pump the solution through a micro-flow reactor made of UV-transparent tubing (e.g., FEP) coiled around a UV lamp (e.g., 254 nm).[10][11] A flow setup allows for precise control of the residence time (i.e., irradiation time).
-
Kinetic Study :
-
Vary the flow rate of the pump to achieve a range of residence times in the irradiated zone.[10]
-
Collect samples at the reactor outlet for each flow rate.
-
Analyze the samples using Gas Chromatography (GC) or ¹H NMR to determine the relative concentrations of the cis and trans isomers.
-
-
Data Analysis : Plot the concentration of trans-cyclooctene as a function of residence time. The initial slope provides the initial reaction rate. The plateau of the curve indicates the photostationary state (equilibrium) concentration, which for this reaction is often around 28% trans isomer under typical conditions.[10]
-
Optional Trapping : To achieve high yields of TCO, the output from the photoreactor can be passed through a column packed with silica gel impregnated with silver nitrate (AgNO₃/SiO₂).[10][11] The TCO forms a complex with the silver ions and is selectively retained, while the CCO passes through. This shifts the equilibrium, allowing for nearly complete conversion of the starting material.
Conclusion and Outlook
The isomerization of this compound is governed by a fascinating interplay of thermodynamics and kinetics. The significant ring strain of the trans isomer makes it a powerful tool for bioorthogonal chemistry, yet this same strain provides the thermodynamic driving force for its deactivation to the cis isomer. The high kinetic barrier to thermal isomerization is what grants TCO its utility, making it stable enough for use in complex biological systems at physiological temperatures.
For drug development professionals and chemical biologists, this understanding is critical. The design of novel TCO-based probes and linkers must balance the need for high reactivity (often achieved by increasing conformational strain) with the requirement for sufficient kinetic stability to avoid premature isomerization. By modulating the electronic and steric properties of TCO derivatives, researchers can fine-tune these parameters, leading to more robust and effective tools for probing biology and developing next-generation therapeutics.
References
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Lianbuanga, J., Pachuau, Z., & Lalthlamuana, R. (2018). Computational assessment of the structural analysis of different this compound isomers. Proceedings of the Mizoram Science Congress 2018 (MSC 2018) - Perspective and Trends in the Development of Science Education and Research. Atlantis Press. [Link]
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Lianbuanga, J., Pachuau, Z., & Lalthlamuana, R. (2018). Computational assessment of the structural analysis of different this compound isomers. Semantic Scholar. [Link]
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Lianbuanga, J., Pachuau, Z., & Lalthlamuana, R. (2018). Computational assessment of the structural analysis of different this compound isomers. Advances in Engineering Research, volume 178. [Link]
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Kalra, B. L., Afriyie, Y., Brandt, B., Lewis, D. K., & Baldwin, J. E. (1995). Kinetics of the Thermal Isomerizations of Gaseous Cycloheptene and this compound. Journal of Physical Chemistry, 99(20), 8142-8146. [Link]
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Darko, A., Wallace, S., Dmitrenko, O., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science, 5(10), 3770-3776. [Link]
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Handula, M., Mun, J. H., & Singh, I. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. RSC Medicinal Chemistry. [Link]
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Shahbazali, E., Noël, T., & Hessel, V. (2017). Photo isomerization of cis‐this compound to trans‐this compound: Integration of a micro‐flow reactor and separation by specific adsorption. Journal of Flow Chemistry, 7(2), 64-72. [Link]
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McCarl, C. A., & Fox, J. M. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. The Journal of Organic Chemistry, 84(12), 8033-8038. [Link]
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Verevkin, S. P., & Emel'yanenko, V. N. (2013). Thermochemistry of Eight Membered Ring Hydrocarbons. The Enthalpy of Formation of Cyclooctane. REVISTA DE CHIMIE, 64(11), 1238-1242. [Link]
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Shahbazali, E., Noël, T., & Hessel, V. (2017). Photo isomerization of cis‐this compound to trans‐this compound: Integration of a micro‐flow reactor and separation by specific adsorption. ResearchGate. [Link]
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Rossin, R., van den Bosch, S. M., Ten Hoeve, W., et al. (2013). Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems. Bioconjugate Chemistry, 24(7), 1210-1217. [Link]
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The Evolving Role of Cyclooctene in Advanced Polymer Synthesis: A Technical Guide
Abstract
Cyclooctene, a versatile eight-carbon cycloalkene, has emerged as a monomer of significant industrial and academic interest. Its polymerization, primarily through Ring-Opening Metathesis Polymerization (ROMP), yields polyoctenamer rubber—a unique polymer with a controllable microstructure and a diverse range of applications. This guide provides an in-depth technical exploration of this compound as a monomer, intended for researchers, scientists, and professionals in polymer chemistry and drug development. We will dissect the polymerization mechanisms, explore the nuanced relationship between catalyst selection and polymer properties, detail methodologies for synthesis and characterization, and survey the current and future applications of the resulting polyoctenamer systems.
Introduction: The this compound Monomer
This compound (COE) is a cyclic olefin that exists as two primary isomers: the more stable cis-cyclooctene and the highly strained trans-cyclooctene. While cis-cyclooctene is a readily available commodity chemical, the high ring strain of trans-cyclooctene (16.7 kcal/mol) makes it an exceptionally reactive monomer for ROMP, though more challenging to handle.[1] The moderate ring strain of cis-cyclooctene (7.4 kcal/mol) provides the thermodynamic driving force for its polymerization, a process that cleverly preserves the double bond in the resulting polymer backbone, making it available for subsequent cross-linking or functionalization.[1][2] The polymer, known as polyoctenamer or polyoctenamer rubber (POR), is a semi-crystalline material whose properties are directly dictated by the cis/trans ratio of these backbone double bonds.
Table 1: Fundamental Properties of this compound Isomers
| Property | cis-Cyclooctene | trans-Cyclooctene |
| Molar Mass | 110.20 g/mol | 110.20 g/mol |
| Ring Strain | ~7.4 kcal/mol | ~16.7 kcal/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 145–146 °C | 143 °C |
| Reactivity in ROMP | Moderate | High |
The Polymerization Engine: Ring-Opening Metathesis Polymerization (ROMP)
ROMP is the cornerstone of this compound polymerization. It is a chain-growth polymerization driven by the release of monomer ring strain and catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium and molybdenum developed by Nobel laureates Grubbs and Schrock.[1][3]
The ROMP Mechanism: A Stepwise View
The polymerization proceeds via a well-defined mechanism involving a metallacyclobutane intermediate. Unlike polymerization of smaller, more strained olefins, the rate-limiting step for this compound ROMP when using second-generation Grubbs catalysts is the breakdown of this metallacyclobutane intermediate.[4][5] This is a critical insight, as it highlights the influence of steric interactions between the growing polymer chain and the catalyst's ligands.
The core mechanism consists of three phases:
-
Initiation: The catalyst's alkylidene ([M]=CR₂) reacts with the first this compound monomer in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, opening the ring and forming a new, longer-chain metal alkylidene.
-
Propagation: The newly formed alkylidene reacts with subsequent this compound monomers, repeating the cycloaddition-cycloreversion cycle and extending the polymer chain. Each step adds eight carbon atoms and one double bond to the backbone.
-
Termination: The reaction can be terminated by introducing a specific terminating agent (e.g., ethyl vinyl ether) that reacts with the metal alkylidene to release the polymer chain and form an inactive catalyst species.
Caption: Fig 1. General Mechanism of this compound ROMP.
Catalyst Selection: The Key to Control
The choice of catalyst is paramount for controlling the polymerization and the final polymer properties. While early systems used ill-defined tungsten catalysts, modern synthesis relies on well-defined Grubbs' (ruthenium-based) and Schrock's (molybdenum-based) catalysts.[2]
-
Grubbs' Catalysts: These are favored for their remarkable functional group tolerance and stability to air and moisture, simplifying experimental setups.
-
First-Generation (G1): Features two tricyclohexylphosphine (PCy₃) ligands. It is effective but has a slower initiation rate.
-
Second-Generation (G2): Replaces one PCy₃ with a more strongly donating N-heterocyclic carbene (NHC) ligand. This significantly increases its activity and makes it highly suitable for polymerizing less-strained monomers like cis-cyclooctene.[6][7]
-
Third-Generation (G3) / Hoveyda-Grubbs Catalysts: Offer even faster initiation and greater stability, making them workhorses in modern polymer synthesis.
-
-
Schrock's Catalysts: Molybdenum- or tungsten-based catalysts are generally more active than Grubbs' catalysts but are also highly sensitive to air, moisture, and certain functional groups, requiring more stringent experimental conditions (e.g., Schlenk line or glovebox techniques).
Table 2: Comparison of Common ROMP Catalyst Generations
| Catalyst Type | Key Ligands | Activity | Functional Group Tolerance | Air/Moisture Stability |
| Grubbs' G1 | 2x PCy₃ | Moderate | High | Good |
| Grubbs' G2 | 1x PCy₃, 1x NHC | High | Very High | Good |
| Grubbs' G3 | Pyridine-based | Very High | Very High | Excellent |
| Schrock's | Alkoxide, Imido | Very High | Low to Moderate | Poor |
For most applications involving this compound and its derivatives, the second-generation Grubbs' catalyst (G2) offers the optimal balance of high reactivity and experimental convenience.[7]
Polyoctenamer Rubber (POR): Structure and Properties
The product of COE polymerization, polyoctenamer, is a unique linear polymer comprising repeating C₈H₁₄ units. Its commercial form, Vestenamer®, is primarily a trans-polyoctenamer (TOR).[3]
Microstructure: The Decisive cis/trans Ratio
The polymerization conditions, including catalyst choice and temperature, control the stereochemistry of the double bonds in the polymer backbone. This cis/trans ratio is the single most important factor determining the polymer's physical properties.
-
High trans Content (>70%): Leads to a semi-crystalline polymer with a defined melting point (Tm). The linear chains can pack efficiently, forming crystalline lamellae. This results in a material that is solid at room temperature but flows easily above its melting point. The commercial product Vestenamer® 8012, for example, has a trans content of approximately 80% and a crystallinity of about 30%.[3][8]
-
High cis Content: Results in an amorphous, rubbery polymer with a very low glass transition temperature (Tg). The bent cis configuration disrupts chain packing, preventing crystallization.
Table 3: Property Dependence on Polyoctenamer Microstructure
| Property | High trans-Polyoctenamer (e.g., Vestenamer® 8012) | High cis-Polyoctenamer |
| Microstructure | Semi-crystalline | Amorphous |
| Typical trans Content | ~80% | < 20% |
| Glass Transition (Tg) | approx. -65 °C | approx. -80 °C |
| Melting Point (Tm) | approx. 54 °C | Not applicable |
| Physical State (RT) | Solid, pelletizable | Soft, rubbery solid |
| Melt Viscosity | Very low (Mooney < 10) | Higher |
Macrocycles and Molecular Weight
A notable feature of commercial polyoctenamer is the presence of a significant fraction of cyclic macromolecules alongside linear chains. These macrocycles contribute to the material's unusually low melt viscosity.[3] The polymerization can be conducted to achieve a broad molecular weight distribution, which is advantageous for its role as a processing aid.
Experimental Workflow: Synthesis and Characterization
A self-validating workflow is crucial for reproducible synthesis. This involves rigorous purification of reagents, controlled polymerization, and thorough characterization of the resulting polymer.
Detailed Experimental Protocol: ROMP of cis-Cyclooctene
This protocol describes a typical lab-scale synthesis using a second-generation Grubbs' catalyst.
Materials:
-
cis-Cyclooctene (COE), >95%
-
Grubbs' Second-Generation Catalyst (G2)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Ethyl vinyl ether
-
Methanol
-
Basic Alumina
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer Purification (Causality: to remove inhibitors and moisture): Pass cis-cyclooctene through a column of activated basic alumina. Degas the purified monomer by bubbling with argon for 30 minutes.
-
Reaction Setup (Causality: to maintain an inert atmosphere): Assemble a Schlenk flask, oven-dried and cooled under vacuum. Purge with argon.
-
Polymerization:
-
Via cannula, transfer a calculated amount of anhydrous DCM into the Schlenk flask.
-
Add the purified cis-cyclooctene to the solvent (typical monomer-to-catalyst ratio: 500:1 to 5000:1).
-
In a separate vial under argon, weigh the Grubbs' G2 catalyst and dissolve it in a small amount of anhydrous DCM to create a stock solution.
-
Rapidly inject the catalyst solution into the stirring monomer solution at room temperature. The solution will typically become viscous within minutes.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Termination (Causality: to quench the living polymerization): Add a few drops of ethyl vinyl ether to the reaction mixture and stir for 20 minutes.
-
Purification (Causality: to remove catalyst residue and unreacted monomer): Precipitate the polymer by slowly pouring the viscous solution into a large beaker of stirring methanol. The polyoctenamer will separate as a white, rubbery solid.
-
Isolation and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Caption: Fig 2. Experimental Workflow for Polyoctenamer Synthesis.
A Self-Validating System: Polymer Characterization
The success of the synthesis must be validated through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure.[9][10] The chemical shifts of the olefinic protons and carbons are distinct for cis and trans isomers, allowing for precise quantification of the microstructure.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[11] A successful "living" polymerization, if desired, would yield a narrow PDI (<1.1).
-
Differential Scanning Calorimetry (DSC): DSC analysis reveals the thermal properties of the polymer, providing quantitative data on the glass transition temperature (Tg) and, for semi-crystalline samples, the melting temperature (Tm) and degree of crystallinity.[12]
Caption: Fig 3. Causality Chain: From Synthesis to Final Properties.
Applications: From Rubber Processing to Advanced Materials
The unique properties of polyoctenamer have led to its widespread use, particularly as a processing aid and performance enhancer in the rubber industry.[3]
-
Processing Aid in Rubber Compounding: As a solid that melts into a low-viscosity liquid, it acts as a "reactive plasticizer."[3] It improves the dispersion of fillers (like carbon black or silica), reduces the viscosity of rubber compounds for easier processing (milling, extrusion), and enhances green strength (dimensional stability of the uncured rubber).[10]
-
Tire Manufacturing: Used in various tire components to improve processability and dynamic properties without compromising abrasion resistance.[1]
-
Rubber Recycling: VESTENAMER® is a key additive for processing ground tire rubber (GTR). It "wets" the surface of the rubber particles, improving their processability and allowing them to be incorporated into new products, thus closing the recycling loop.[13]
-
Polymer Blends and Compatibilization: It can act as a compatibilizer between dissimilar polymers, such as polar and non-polar rubbers.[4]
Advanced Topics and Future Outlook
Research into this compound-based polymers is expanding beyond traditional rubber applications.
-
Functional Polymers: The copolymerization of this compound with functionalized COE or other cyclic olefin monomers (like norbornenes) allows for the introduction of specific chemical groups along the polymer backbone.[14] This opens pathways to materials with tailored polarity, solubility, or reactive sites for drug conjugation.
-
Shape Memory Polymers: The semi-crystalline nature of high-trans polyoctenamer makes it a candidate for heat-activated shape memory materials.
-
Chemically Recyclable Polymers: By designing specific this compound derivatives, it is possible to create polymers that can be controllably depolymerized back to their monomer using a metathesis catalyst, representing a significant step towards a circular polymer economy.
Conclusion
This compound is far more than a simple monomer; it is a versatile building block for a class of polymers whose properties can be precisely tuned through the chemistry of Ring-Opening Metathesis Polymerization. The ability to control the cis/trans microstructure provides a direct handle on the material's crystallinity, thermal behavior, and rheology. From its established role as an indispensable processing aid in the rubber industry to its emerging potential in advanced functional and recyclable materials, polyoctenamer derived from this compound continues to be a subject of intense innovation and application. The principles and protocols outlined in this guide serve as a foundation for professionals seeking to harness the unique potential of this remarkable polymer system.
References
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Couture, G., Al-Saleh, M., & Al-Badawi, F. (2011). ROMP of Functionalized this compound and Norbornene Derivatives and their Copolymerization with this compound. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. [Link]
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Martinez, H., Miró, P., Charbonneau, P., Hillmyer, M. A., & Cramer, C. J. (2012). Selectivity in Ring-Opening Metathesis Polymerization of Z-Cyclooctenes Catalyzed by a Second-generation Grubbs Catalyst. ACS Catalysis, 2(12), 2547–2559. [Link]
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Walker, R., & Scherman, O. A. (2009). The Living ROMP of trans-Cyclooctene. Macromolecules, 42(4), 1035–1040. [Link]
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Shi, Z. (2021). Chemically Recyclable Polymers from Living ROMP of this compound Derivatives. University of Akron. [Link]
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Navigating the Conformational Labyrinth: A Technical Guide to the Computational Modeling of Cyclooctene Structures
<Technical Guide >
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclooctene moiety, a recurring motif in numerous natural products and synthetic molecules of pharmaceutical interest, presents a formidable challenge to computational chemists. Its inherent flexibility gives rise to a complex and dynamic conformational landscape, significantly influencing molecular properties, reactivity, and biological activity. This guide provides an in-depth exploration of the theoretical and practical aspects of modeling this compound-containing structures. We will delve into the critical interplay of force fields, quantum mechanical methods, and enhanced sampling techniques required to accurately capture the nuanced behavior of this eight-membered ring system. Through a combination of theoretical grounding, step-by-step protocols, and illustrative visualizations, this document aims to equip researchers with the knowledge and tools necessary to confidently and effectively model this compound in the context of modern drug discovery and chemical research.
The Unique Challenge of this compound: A Flexible Ring with Rigid Demands
This compound, specifically (Z)-cyclooctene, is not a simple, planar ring. Its eight-carbon framework can adopt a variety of non-planar conformations, with computational studies identifying multiple distinct forms.[1][2] These conformations are often chiral and can interconvert through low energy barriers, resulting in a complex potential energy surface.[1] The presence of the double bond introduces a degree of rigidity, further complicating the conformational space. The specific conformation adopted by a this compound ring within a larger molecule can profoundly impact its overall shape, dictating how it interacts with biological targets such as enzymes and receptors. Therefore, an accurate and comprehensive understanding of its conformational preferences is paramount for structure-based drug design and lead optimization.[3][4]
The primary challenge in modeling this compound lies in the subtle energy differences between its various conformers. Standard molecular mechanics force fields, while computationally efficient, may not always be parameterized to accurately represent these nuances, potentially leading to an incomplete or skewed picture of the conformational ensemble.[5][6]
Foundational Approaches: Choosing the Right Computational Tools
A robust computational strategy for this compound involves a multi-tiered approach, often beginning with a broad conformational search using molecular mechanics and culminating in higher-level quantum mechanical calculations for key structures.
Molecular Mechanics (MM) Force Fields: The First Pass
Molecular mechanics methods offer a computationally inexpensive way to explore the vast conformational space of a molecule.[5] However, the choice of force field is critical. General-purpose force fields like MMFF94, MM2, and MM3 have shown strong performance in conformational analysis of organic molecules.[7][8] It is crucial to be aware of their potential limitations for cyclic systems and to validate their performance against experimental data or higher-level calculations whenever possible.[6][7]
Key Considerations for Force Field Selection:
-
Torsional Parameters: The accuracy of the torsional parameters governing the rotation around the single bonds in the this compound ring is paramount.
-
Non-bonded Interactions: Van der Waals and electrostatic interactions play a significant role in determining the relative stability of different conformers.[9]
-
Solvation Model: If the molecule is to be simulated in a solvent, an appropriate implicit or explicit solvation model must be used.
Quantum Mechanics (QM) Methods: The Gold Standard for Energetics
Quantum mechanics calculations, particularly those based on Density Functional Theory (DFT), provide a much more accurate description of the electronic structure and, consequently, the relative energies of different conformers.[10][11] While computationally more expensive than MM methods, QM calculations are indispensable for:
-
Validating Force Field Performance: Comparing the relative energies of key conformers calculated with a force field to those obtained from DFT can help assess the force field's accuracy.[1]
-
Parameterizing Novel Force Fields: For molecules containing unusual or novel this compound derivatives, QM calculations are often necessary to derive accurate force field parameters.
-
Investigating Reaction Mechanisms: QM methods are essential for studying chemical reactions involving the this compound ring.
A common and effective approach is to perform a conformational search at the MM level to identify a set of low-energy conformers, and then to re-optimize and calculate the energies of these conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[1] More advanced methods like G2M or CCSD(T) can provide even higher accuracy.[1]
Workflow for Conformational Analysis of a this compound-Containing Molecule
The following workflow outlines a best-practice approach for elucidating the conformational landscape of a molecule containing a this compound ring.
Figure 1: A typical workflow for the computational conformational analysis of a this compound-containing molecule.
Protocol 1: Step-by-Step Conformational Search and QM Refinement
-
Structure Preparation:
-
Build the initial 3D structure of the this compound-containing molecule using a molecular editor.
-
Perform an initial, quick energy minimization using a molecular mechanics force field.
-
-
Molecular Mechanics Conformational Search:
-
Choose a suitable conformational search algorithm (e.g., Monte Carlo, LowModeMD, or systematic search).
-
Select a robust force field (e.g., MMFF94).[8]
-
Define the rotatable bonds to be sampled. For this compound, it is often beneficial to include the ring bonds in the search.
-
Set the energy window for saving unique conformers (e.g., 10 kcal/mol).
-
Run the conformational search until a representative set of low-energy conformers is found.
-
-
Clustering and Selection:
-
Cluster the resulting conformers based on RMSD to identify unique geometries.
-
Select the lowest energy conformers from each cluster for further analysis.
-
-
Quantum Mechanical Refinement:
-
For each selected conformer, perform a geometry optimization using a DFT method (e.g., at the B3LYP/6-31G(d,p) level of theory).[1]
-
Following optimization, perform a single-point energy calculation with a larger basis set to obtain more accurate relative energies.
-
If solvent effects are important, include an implicit solvent model in the QM calculations.
-
-
Analysis:
-
Calculate the relative energies of the QM-optimized conformers.
-
Determine the Boltzmann population of each conformer at the desired temperature to understand the equilibrium composition.[1]
-
Advanced Techniques: Capturing the Dynamics of this compound
For many applications, a static picture of the conformational landscape is insufficient. Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of this compound-containing molecules over time.[12][13]
Molecular Dynamics (MD) Simulations
MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time.[9] This allows for the exploration of conformational transitions and the calculation of various dynamic properties.
Key Considerations for MD Simulations of this compound:
-
Force Field Choice: As with conformational searches, the choice of force field is critical.[9]
-
Simulation Time: The simulation must be long enough to adequately sample the relevant conformational transitions. For this compound, this may require simulations on the order of nanoseconds or even microseconds.
-
Enhanced Sampling Methods: Due to the relatively high energy barriers between some this compound conformers, standard MD simulations may get trapped in local energy minima. Enhanced sampling techniques can be used to overcome these barriers and achieve more comprehensive sampling of the conformational space.
Case Study: The Role of this compound Conformation in Drug-Receptor Interactions
Consider a drug molecule containing a this compound linker, a structural motif found in some natural products with therapeutic potential.[14] The distance and relative orientation of pharmacophoric groups, which are critical for binding to a target receptor, are directly controlled by the conformation of the this compound ring.
A computational modeling study could proceed as follows:
-
Conformational Analysis of the Ligand: Perform a thorough conformational analysis of the isolated drug molecule using the workflow described in Section 3. This will identify the low-energy conformations of the this compound ring and the corresponding distances and orientations of the pharmacophores.
-
Molecular Docking: Dock the various low-energy conformers of the drug molecule into the binding site of the receptor. This will provide initial predictions of the binding modes.
-
Molecular Dynamics Simulations of the Ligand-Receptor Complex: For the most promising docked poses, run MD simulations to assess the stability of the binding mode and to observe any conformational changes in the this compound ring upon binding. These simulations can reveal whether the receptor preferentially binds to a specific conformation of the ligand.
The insights gained from such a study can guide the design of new analogs with modified this compound linkers that are pre-organized in the bioactive conformation, potentially leading to improved binding affinity and selectivity.[15]
Data Presentation: A Comparative Overview
| Computational Method | Strengths | Weaknesses | Typical Application |
| Molecular Mechanics (MM) | Computationally inexpensive, fast.[5] | Accuracy is dependent on the force field parameterization.[6] | Large-scale conformational searches, initial screening.[7] |
| Density Functional Theory (DFT) | High accuracy for energetics and geometries.[10][11] | Computationally expensive. | Refinement of key conformers, investigation of reaction mechanisms.[1] |
| Molecular Dynamics (MD) | Provides information on the dynamic behavior of the system.[12][13] | Can be computationally demanding, results depend on the force field and simulation time. | Studying conformational transitions, assessing binding stability. |
Conclusion and Future Outlook
The computational modeling of this compound structures is a challenging yet rewarding endeavor. By combining the strengths of molecular mechanics, quantum mechanics, and molecular dynamics, researchers can gain a detailed understanding of the conformational behavior of this important chemical motif. As computational resources continue to grow and force fields become more accurate, we can expect to see even more sophisticated and predictive models of this compound-containing molecules, further empowering the design of new and improved therapeutics and functional materials.[3]
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Methodological & Application
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Polymer Synthesis with ROMP of Cyclooctene
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful tool in polymer chemistry, offering a versatile and efficient route to a wide array of polymeric architectures.[1][2][3] Among the various cyclic olefin monomers utilized in ROMP, this compound stands out for its moderate ring strain, which allows for controlled polymerization and access to linear polymers with unique properties.[2][4] The resulting poly(this compound) is a semi-crystalline thermoplastic with applications ranging from shape-memory materials to precursors for functionalized polyolefins.[5][6]
This guide provides a comprehensive overview of the ROMP of this compound, delving into the mechanistic underpinnings, catalyst selection, detailed experimental protocols, and characterization of the resulting polymers. The information presented herein is curated for researchers and professionals seeking to leverage this robust polymerization technique for the synthesis of well-defined polymers for advanced applications.
The Engine of Polymerization: Understanding the ROMP Mechanism
The driving force behind ROMP is the release of ring strain in the cyclic monomer.[2] The polymerization is initiated by a metal-carbene complex, most commonly a ruthenium-based catalyst, which undergoes a [2+2] cycloaddition with the double bond of the this compound monomer to form a metallacyclobutane intermediate. This intermediate then undergoes a cycloreversion, opening the ring and generating a new metal-carbene species that propagates the polymerization by reacting with subsequent monomer units.[7]
Several generations of Grubbs-type catalysts, as well as Hoveyda-Grubbs catalysts, are commercially available and widely used for the ROMP of this compound.[1][8][9] The choice of catalyst significantly influences the polymerization kinetics, polymer properties, and functional group tolerance.[2][10] Second-generation Grubbs' catalysts, for instance, exhibit higher activity and are often preferred for achieving high monomer conversion.[1]
Caption: Catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Catalyst Selection: A Critical Experimental Choice
The choice of catalyst is paramount in achieving a successful ROMP of this compound. Several ruthenium-based catalysts are commonly employed, each with distinct characteristics.
| Catalyst Generation | Common Name | Key Features & Considerations |
| First Generation | Grubbs' Catalyst (G1) | Good functional group tolerance, but lower activity compared to later generations. May require higher catalyst loading or reaction temperatures. |
| Second Generation | Grubbs' Catalyst (G2) | Significantly higher activity than G1, allowing for lower catalyst loadings and faster reaction times.[1] Excellent functional group tolerance. |
| Third Generation | Grubbs' Catalyst (G3) | Offers even faster initiation rates, which can be beneficial for achieving narrow molecular weight distributions in living polymerizations. |
| Second Generation | Hoveyda-Grubbs Catalyst (HG2) | Features a chelating benzylidene ligand, providing enhanced stability and allowing for catalyst recovery and reuse.[8] |
For general-purpose ROMP of this compound, Grubbs' Second Generation catalyst (G2) is often the preferred choice due to its high activity and commercial availability.
Experimental Protocol: A Step-by-Step Guide to Poly(this compound) Synthesis
This protocol details a standard procedure for the ROMP of cis-cyclooctene using Grubbs' Second Generation catalyst.
Materials and Reagents:
-
cis-Cyclooctene (monomer)
-
Grubbs' Second Generation Catalyst
-
Anhydrous dichloromethane (DCM) or toluene (solvent)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (precipitation solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Monomer and Solvent Purification: The Foundation of a Controlled Polymerization
The purity of the monomer and solvent is critical for a successful and reproducible ROMP. Impurities such as water, oxygen, and peroxides can deactivate the catalyst and lead to poor polymerization control.
-
Solvent: Anhydrous solvents should be obtained from a solvent purification system or by distillation over appropriate drying agents (e.g., calcium hydride for DCM, sodium/benzophenone for toluene).
-
Monomer: cis-Cyclooctene should be purified by distillation over a drying agent like calcium hydride and stored under an inert atmosphere.
Polymerization Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the desired amount of purified cis-cyclooctene to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent to achieve the desired monomer concentration (typically 0.1 to 1 M).
-
Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve the required amount of Grubbs' Second Generation catalyst in a small amount of the anhydrous solvent. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer; a common starting point is 200:1.[11]
-
Initiation: While stirring the monomer solution vigorously, rapidly inject the catalyst solution. A color change is typically observed upon initiation.
-
Polymerization: Allow the reaction to proceed at the desired temperature (room temperature is often sufficient) for a specified time. The reaction progress can be monitored by techniques like ¹H NMR by observing the disappearance of the monomer's olefinic proton signal and the appearance of the polymer's olefinic proton signal.[11]
-
Quenching: To terminate the polymerization, add an excess of a quenching agent, such as ethyl vinyl ether. This reacts with the active catalyst species, preventing further polymerization.
-
Precipitation and Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The polymer will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Caption: Experimental workflow for the ROMP of this compound.
Characterization of Poly(this compound)
A suite of analytical techniques is employed to characterize the synthesized poly(this compound) and confirm its structure, molecular weight, and thermal properties.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure by identifying the characteristic olefinic and aliphatic proton and carbon signals.[6] |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[8] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its thermal behavior.[5][6] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups in the polymer, such as the C=C double bonds. |
Living Polymerization and Advanced Architectures
Under specific conditions, the ROMP of trans-cyclooctene can proceed in a living manner, characterized by a low polydispersity index (PDI < 1.1) and a linear relationship between polymer molecular weight and monomer conversion.[2][12] This "living" nature allows for the synthesis of well-defined block copolymers by the sequential addition of different monomers.[2][12] The addition of additives like triphenylphosphine (PPh₃) can help suppress side reactions and promote living characteristics.[2][12]
Applications in Materials Science and Drug Development
The versatility of ROMP allows for the incorporation of a wide range of functional groups into the poly(this compound) backbone, either by polymerizing functionalized this compound derivatives or through post-polymerization modification.[10][13][14] This opens up a vast design space for creating materials with tailored properties for specific applications.
-
Shape-Memory Polymers: Cross-linked poly(this compound) exhibits excellent thermally induced shape-memory effects, making it a promising material for actuators, sensors, and biomedical devices.[5][6]
-
Functionalized Polyolefins: The double bonds in the poly(this compound) backbone can be readily hydrogenated to yield a linear, high-density polyethylene-like material.[2][12] Functionalized this compound monomers can be used to create polyethylene with pendant functional groups, a class of materials that is challenging to synthesize by other methods.
-
Drug Delivery: The ability to incorporate bioactive molecules and control the polymer architecture makes ROMP-derived polymers attractive candidates for drug delivery systems.
-
Chemically Recyclable Polymers: Recent research has focused on designing this compound derivatives that can undergo depolymerization, offering a pathway to chemically recyclable polymers and addressing sustainability challenges.[15][16]
Conclusion
The ring-opening metathesis polymerization of this compound is a robust and adaptable platform for the synthesis of a diverse range of polymeric materials. By understanding the underlying mechanism, carefully selecting the catalyst, and adhering to rigorous experimental protocols, researchers can harness the power of ROMP to create well-defined polymers with tailored properties for a multitude of applications in materials science, drug development, and beyond. The ongoing development of new catalysts and monomer designs continues to expand the capabilities of this remarkable polymerization technique.
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Application Notes and Protocols: The Role of Cyclooctene in Bioorthogonal Chemistry
Introduction: Precision Chemistry in the Complexity of Life
Bioorthogonal chemistry represents a paradigm shift in our ability to probe and manipulate biological systems. It comprises a set of chemical reactions that can occur inside living organisms without interfering with native biochemical processes[1]. At the heart of this field is the concept of "click chemistry," which favors reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. Within the bioorthogonal toolkit, reagents based on the eight-membered cyclooctene ring have emerged as exceptionally powerful tools, prized for their unique reactivity imparted by significant ring strain.
This guide provides an in-depth exploration of this compound's two primary roles in bioorthogonal chemistry: as the highly reactive trans-cyclooctene (TCO) in the ultrafast inverse-electron-demand Diels-Alder (iEDDA) ligation with tetrazines, and as the strained cyclooctyne in the catalyst-free strain-promoted alkyne-azide cycloaddition (SPAAC). We will delve into the core mechanisms, provide a comparative analysis of reaction kinetics, and present detailed, field-tested protocols for researchers, chemists, and drug development professionals.
Part 1: The Apex of Bioorthogonal Reactivity: Trans-Cyclooctene (TCO) and Tetrazine Ligation
The iEDDA reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) is, to date, one of the fastest bioorthogonal reactions known[2][3]. This exceptional speed allows for efficient molecular tagging at nanomolar to micromolar concentrations, making it ideal for demanding in vivo applications where time and concentration are critical constraints[3][4].
Core Principles and Reaction Mechanism
The driving force behind this ligation is the immense ring strain of the TCO molecule[5]. Unlike the more stable cis-isomer, the double bond in TCO is highly twisted, making it an exceptionally reactive dienophile. The reaction with an electron-deficient tetrazine diene proceeds via a two-step mechanism:
-
Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition: The electron-rich, strained TCO rapidly reacts with the electron-poor tetrazine to form an unstable bicyclic intermediate[6][7].
-
Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid cycloreversion, irreversibly releasing a molecule of nitrogen gas (N₂) and forming a stable dihydropyridazine linkage[8][9]. The release of N₂ gas provides a strong thermodynamic driving force, rendering the reaction irreversible[2].
This entire process is biocompatible, proceeding efficiently in aqueous media at physiological pH and temperature without the need for cytotoxic catalysts[8][10].
Caption: Mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Comparative Analysis: TCO-Tetrazine vs. Cyclooctyne-Azide
Choosing the right bioorthogonal reaction is critical for experimental success. Both TCO-tetrazine ligation and SPAAC are powerful, but they have distinct advantages and disadvantages.
| Parameter | TCO-Tetrazine (iEDDA) | Cyclooctyne-Azide (SPAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder | Strain-promoted 1,3-dipolar cycloaddition |
| Kinetics (k₂) | Extremely fast (10³ - 10⁶ M⁻¹s⁻¹) [3][11] | Moderate to fast (10⁻¹ - 1 M⁻¹s⁻¹) [12] |
| Byproducts | N₂ gas [9] | None |
| Orthogonality | Excellent. TCO and Tz are abiotic. | Excellent. Cyclooctyne and azide are abiotic. Can be mutually orthogonal with iEDDA. |
| Reactant Stability | TCOs can be prone to isomerization.[13] Tetrazines can degrade in the presence of thiols. | Cyclooctynes are generally stable. Azides are highly stable. |
| Ideal Applications | In vivo imaging, pretargeting, rapid labeling at low concentrations, click-to-release.[14][15][16] | Cell surface labeling, protein modification, material science, applications where extreme speed is not the primary concern.[17][] |
Part 3: Detailed Application Protocols
The following protocols are designed to be self-validating, with clear steps for characterization and confirmation at each stage.
Protocol 1: Site-Specific Protein Labeling via Tetrazine Ligation
This protocol describes the labeling of a protein containing a genetically encoded tetrazine-bearing unnatural amino acid with a TCO-functionalized fluorescent dye.
Caption: Workflow for site-specific protein labeling using TCO-tetrazine ligation.
1. Materials & Reagents:
-
Purified protein containing a tetrazine amino acid (e.g., Tet2.0) at ~1-5 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4.
-
TCO-functionalized fluorescent dye (e.g., TCO-PEG4-Cyanine5), as a 10 mM stock in anhydrous DMSO.
-
PBS buffer (pH 7.4).
-
Desalting column (e.g., PD-10) equilibrated with PBS.
2. Experimental Procedure:
-
Reactant Preparation:
-
Thaw the protein-tetrazine stock solution on ice. Determine its precise concentration using a BCA assay or Nanodrop (A280).
-
Dilute the TCO-dye stock solution in PBS immediately before use. Causality Note: Preparing the TCO solution fresh minimizes potential hydrolysis or isomerization.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the protein-tetrazine solution with a 5- to 10-fold molar excess of the TCO-dye.
-
Example: To 100 µL of a 50 µM protein solution (5 nmol), add 2.5 µL of a 1 mM TCO-dye working solution (25 nmol, 5x excess).
-
The final concentration of DMSO should ideally be kept below 5% (v/v) to maintain protein integrity.
-
Incubate the reaction at room temperature for 30-60 minutes. For highly reactive TCOs, the reaction can be complete in under 5 minutes.[19] The reaction can be monitored by the disappearance of the tetrazine's characteristic color (~520 nm).[9]
-
-
Purification of the Conjugate:
-
To remove unreacted TCO-dye, apply the reaction mixture to a desalting column equilibrated with PBS.
-
Collect fractions according to the manufacturer's instructions. The brightly colored protein conjugate will typically elute first.
-
-
Characterization (Self-Validation):
-
SDS-PAGE: Run samples of the starting protein and the purified conjugate on an SDS-PAGE gel. Visualize the gel for both Coomassie staining (protein) and fluorescence (dye). A successful conjugation will show a fluorescent band at the molecular weight of the protein.
-
Mass Spectrometry (LC-MS): Analyze the starting material and final product to confirm the mass shift corresponding to the addition of the TCO-dye moiety.
-
UV-Vis Spectroscopy: Confirm the presence of both the protein (A280) and the dye (e.g., A650 for Cy5) in the final product spectrum.
-
Protocol 2: Pretargeted Cell Imaging (Conceptual Workflow)
This advanced technique leverages the rapid TCO-tetrazine kinetics to improve imaging signal-to-noise in vivo.[14][20]
Caption: Conceptual workflow for in vivo pretargeted imaging using TCO-tetrazine ligation.
1. Rationale:
-
Directly labeling a slow-clearing molecule like an antibody with a short-lived radioisotope results in high background radiation and low tumor-to-background ratios.
-
The pretargeting strategy separates these two events. The non-radioactive antibody-TCO conjugate is given time to accumulate at the target and clear from the blood. A small, fast-clearing, radiolabeled tetrazine is then administered, which rapidly "clicks" to the pre-localized antibody, allowing for clear imaging with minimal background.[1][14]
2. General Procedure:
-
Phase 1 (Targeting): An antibody specific to a tumor antigen is conjugated with a TCO derivative. This conjugate is administered to the subject.
-
Phase 2 (Clearance): A waiting period of 24-72 hours allows the antibody-TCO conjugate to bind to the tumor and for unbound conjugate to be cleared from the bloodstream.
-
Phase 3 (Ligation & Imaging): A small-molecule tetrazine, labeled with a positron-emitting radionuclide (e.g., ¹⁸F, ⁶⁸Ga), is administered. Due to the ultrafast kinetics, the tetrazine rapidly reacts with the TCO on the tumor-bound antibodies.
-
Phase 4 (Imaging): The subject is imaged using PET or SPECT. Because the unbound radiotracer clears rapidly, high-contrast images of the tumor can be obtained shortly after administration.[20][16]
Part 4: Experimental Considerations & Troubleshooting
Stability and Handling of this compound Reagents
-
TCO Isomerization: Highly strained TCOs can isomerize to their unreactive cis-isomers, especially in the presence of thiols or trace metals.[13][21] This is a critical consideration for in vivo stability.
-
Storage: Store TCO reagents, especially solids, desiccated at -20°C or -80°C. Prepare solutions in anhydrous solvents like DMSO and use them promptly.
-
Stabilization Strategies: For particularly sensitive applications, TCOs can be stabilized.
-
Radical Inhibitors: The addition of inhibitors like Trolox can suppress isomerization in the presence of high thiol concentrations.[13][22]
-
Silver(I) Complexation: TCOs can be protected as stable Ag(I) complexes, which are readily dissociated upon addition of NaCl, a salt abundant in biological media.[13][22] This allows for the storage of highly reactive TCOs that are then "activated" upon introduction to physiological buffer.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Labeling Efficiency | 1. Inactive TCO reagent (isomerization).2. Degradation of tetrazine reagent.3. Steric hindrance at the labeling site.4. Hydrophobic interactions masking the TCO group on a protein.[23] | 1. Use a fresh aliquot of TCO; consider a more stable derivative (e.g., d-TCO).2. Use fresh tetrazine; avoid prolonged exposure to high thiol concentrations.3. Redesign the protein construct to move the labeling site to a more accessible loop.4. Conjugate TCO via a long, hydrophilic linker (e.g., PEG) to extend it away from the protein surface.[23] |
| Poor Reproducibility | 1. Inconsistent concentration measurements.2. Variable activity of reagents between batches/aliquots. | 1. Use a reliable method (e.g., BCA for protein) to quantify all reactants before each experiment.2. Qualify each new batch of reagents with a small-scale control reaction. |
| Off-Target Labeling (in cellulo) | 1. TCO reagent is "sticky" and binds non-specifically.2. Tetrazine probe reacts with endogenous species (rare but possible). | 1. Use TCOs conjugated to hydrophilic linkers (e.g., PEG). Include appropriate blocking and washing steps.2. Perform control experiments with a non-TCO-labeled antibody or a non-tetrazine-labeled probe to assess background. |
Conclusion & Future Outlook
This compound-based reagents, particularly trans-cyclooctenes for iEDDA ligation, have transformed the landscape of bioorthogonal chemistry. Their unparalleled reaction speeds have enabled experiments previously thought impossible, especially within the complex environment of a living organism. From fundamental cell biology to advanced theranostics and targeted drug delivery, the applications of TCOs and cyclooctynes continue to expand.[1][14][24] The ongoing development of new this compound derivatives that further optimize the trade-off between extreme reactivity and long-term stability promises to push the boundaries of what can be achieved, cementing the role of these strained rings as indispensable tools for chemical biology and medicine.
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Versteegen, R. M., et al. (2020). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano. [Link]
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Diana, A., et al. (2025). Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. Organic & Biomolecular Chemistry. [Link]
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Versteegen, R. M., et al. (2020). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano. [Link]
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Mehak, et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Applied Interfaces. [Link]
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Li, J., et al. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery. Pharmaceutics. [Link]
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Darko, A., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Tetrahedron. [Link]
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ResearchGate. In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. ResearchGate Publication. [Link]
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Drienovská, I., et al. (2023). Rethinking Click and Bioorthogonal Chemistry for Biomedical Applications. ACS Materials Letters. [Link]
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Liu, B., et al. (2023). A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. Angewandte Chemie International Edition. [Link]
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Darko, A., et al. (2019). Studies on the Stability and Stabilization of trans- Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Tetrahedron. [Link]
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Semantic Scholar. Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems. Semantic Scholar. [Link]
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Chen, Y., et al. (2023). The Application of Bio-orthogonality for In Vivo Animal Imaging. ACS Chemical Biology. [Link]
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Nwe, K., et al. (2016). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Current Protocols in Protein Science. [Link]
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ResearchGate. Main bioorthogonal reactions used for in vivo applications. ResearchGate Publication. [Link]
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Lang, K., et al. (2012). Genetic Encoding of Bicyclononynes and trans-Cyclooctenes for Site-Specific Protein Labeling in Vitro and in Live Mammalian Cells via Rapid Fluorogenic Diels–Alder Reactions. Journal of the American Chemical Society. [Link]
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Liu, B., et al. (2022). A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. ChemRxiv. [Link]
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ResearchGate. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. ResearchGate Publication. [Link]
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Scaturro, P., et al. (2024). Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body. European Journal of Medicinal Chemistry. [Link]
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Yao, J. Z., et al. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. International Journal of Molecular Sciences. [Link]
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Wu, Y. W., et al. (2015). Site-Specific Glycoconjugation of Protein via Bioorthogonal Tetrazine Cycloaddition with a Genetically Encoded trans-Cyclooctene or Bicyclononyne. Bioconjugate Chemistry. [Link]
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Che-Jen, L., et al. (2013). Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation. Journal of Visualized Experiments. [Link]
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Taylor, M. T., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science. [Link]
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Rossin, R., et al. (2013). Highly Reactive trans-Cyclooctene Tags with Improved Stability for Diels–Alder Chemistry in Living Systems. Bioconjugate Chemistry. [Link]
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Rowland, M. M., et al. (2015). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. Bioconjugate Chemistry. [Link]
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Fox, J. M., et al. (2020). Dual-reactivity trans-cyclooctenol probes for sulfenylation in live cells and affinity bioorthogonal chemistry tags for site-selective synthesis of protein-protein and protein-material conjugates. UDSpace. [Link]
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Svatunek, D., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society. [Link]
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Application Notes and Protocols for the Synthesis and Use of Cyclooctene-Based Fluorescent Probes
Introduction: Harnessing Ring Strain for Bioorthogonal Imaging
The ability to visualize and track biological processes within their native environment is a cornerstone of modern biological research and drug development. Bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes, has been instrumental in advancing this field.[1][][3] Among the most powerful tools in the bioorthogonal toolkit are cyclooctene-based probes. These molecules, particularly strained trans-cyclooctenes (TCO) and cyclooctynes, possess significant ring strain that serves as the driving force for highly specific and rapid reactions with complementary partners inside the complex milieu of a living cell.[4][5]
This guide provides a comprehensive overview of the synthesis and application of this compound-based fluorescent probes. We will delve into the two primary bioorthogonal reactions leveraging these structures: the inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazines, and the strain-promoted azide-alkyne cycloaddition (SPAAC) involving cyclooctynes.[4][6][7] This document is intended for researchers, scientists, and drug development professionals seeking to employ these powerful tools for high-fidelity biological imaging and analysis.
Core Principles: The Chemistry of this compound-Based Probes
The utility of this compound derivatives in bioorthogonal chemistry stems from their unique reactivity, which is a direct consequence of their strained ring structures. This inherent strain dramatically lowers the activation energy for specific cycloaddition reactions, allowing them to proceed at physiological temperatures and pH without the need for cytotoxic catalysts like copper.[4][8]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: TCO and Tetrazine
The IEDDA reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) is one of the fastest bioorthogonal reactions known to date, with second-order rate constants that can exceed 106 M-1s-1.[9][10] This remarkable speed allows for the labeling of low-abundance biomolecules in real-time. The reaction is highly selective and forms a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.[9]
The workflow for TCO-tetrazine ligation typically involves a two-step process. First, a biomolecule of interest is tagged with a TCO moiety. Then, a tetrazine-conjugated fluorophore is introduced, which rapidly and specifically reacts with the TCO-tagged biomolecule, rendering it fluorescent.
Workflow for TCO-Tetrazine Ligation
Caption: General workflow for labeling biomolecules using TCO-tetrazine IEDDA reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Cyclooctynes and Azides
SPAAC utilizes a strained cyclooctyne to react with an azide, forming a stable triazole linkage.[4][7][8] While generally slower than the TCO-tetrazine ligation, SPAAC is still highly efficient and bioorthogonal.[11] The azide group is small, metabolically stable, and can be readily introduced into various biomolecules through metabolic labeling or chemical modification.[8] This makes SPAAC a versatile tool for a wide range of applications, from labeling newly synthesized proteins to tracking glycans.[8][12]
The experimental design for SPAAC is similar to that of the IEDDA reaction. A biomolecule is first functionalized with an azide, and then a cyclooctyne-fluorophore conjugate is added to specifically label the target.
Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Caption: The core mechanism of SPAAC, driven by the ring strain of the cyclooctyne.
Synthesis of a Fluorogenic Coumarin-Cyclooctyne Probe
Fluorogenic probes, which exhibit a significant increase in fluorescence upon reaction with their target, are highly desirable for bioimaging as they minimize background signal and often do not require washing steps.[13][14] Here, we detail the synthesis of a coumarin-conjugated cyclooctyne probe, coumBARAC, which shows a notable enhancement in quantum yield upon triazole formation.[13][15]
Synthetic Scheme
The synthesis of coumBARAC involves the coupling of a biarylazacyclooctynone (BARAC) core with a coumarin fluorophore. The BARAC core provides the necessary strain for rapid SPAAC, while the coumarin serves as the fluorogenic reporter.
| Step | Reaction | Key Reagents | Purpose |
| 1 | Synthesis of BARAC Core | Varies based on specific BARAC derivative | To create the strained cyclooctyne moiety. |
| 2 | Functionalization of Coumarin | e.g., Introduction of a carboxylic acid handle | To prepare the fluorophore for conjugation. |
| 3 | Coupling Reaction | HBTU or other peptide coupling agents | To covalently link the BARAC core and the coumarin fluorophore. |
| 4 | Purification | HPLC or column chromatography | To isolate the pure fluorogenic probe. |
Detailed Protocol: Synthesis of a CoumBARAC Analog
This protocol is a representative example and may require optimization based on the specific coumarin and BARAC derivatives used.
Materials:
-
BARAC derivative with an amine handle
-
Coumarin-3-carboxylic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the coumarin-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of the amine-functionalized BARAC derivative (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x), water (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coumBARAC probe.
-
Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Application Protocol: Live-Cell Imaging of Nascent Proteins
This protocol describes the metabolic labeling of newly synthesized proteins with an azide-containing amino acid analog, L-azidohomoalanine (AHA), followed by fluorescent labeling with a cyclooctyne-fluorophore conjugate for visualization by microscopy.[8][16]
Materials:
-
Mammalian cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Cyclooctyne-fluorophore conjugate (e.g., a BODIPY-cyclooctyne or the synthesized coumBARAC)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (for nuclear counterstaining, optional)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to 60-70% confluency.
-
Methionine Starvation: Aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium for 30-60 minutes at 37°C and 5% CO2. This step enhances the incorporation of AHA.
-
Metabolic Labeling: Replace the starvation medium with methionine-free medium supplemented with AHA (typically 25-50 µM). Incubate for 1-4 hours at 37°C and 5% CO2 to allow for the incorporation of AHA into newly synthesized proteins.
-
Washing: Aspirate the AHA-containing medium and wash the cells three times with warm complete medium to remove unincorporated AHA.
-
Cyclooctyne Labeling: Incubate the cells with the cyclooctyne-fluorophore conjugate in complete medium. The optimal concentration and incubation time should be determined empirically, but a starting point is 5-20 µM for 15-30 minutes at 37°C.[8]
-
Final Washing: Aspirate the cyclooctyne-containing medium and wash the cells three times with warm PBS to remove the unreacted probe.
-
Counterstaining (Optional): If desired, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature to stain the nuclei.
-
Imaging: Replace the PBS with fresh imaging medium (e.g., phenol red-free medium) and visualize the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and Hoechst.
Experimental Workflow for Live-Cell Protein Labeling
Caption: Step-by-step workflow for the metabolic labeling and imaging of nascent proteins in live cells.
Data Analysis and Interpretation
The successful application of this compound-based fluorescent probes relies on careful data analysis and interpretation. Key considerations include:
-
Signal-to-Noise Ratio: For fluorogenic probes, a significant increase in fluorescence intensity should be observed in cells that have incorporated the bioorthogonal handle compared to control cells.
-
Specificity: The fluorescence signal should co-localize with the expected cellular compartments or structures where the target biomolecule resides. Control experiments, such as omitting the azide or this compound handle, should result in minimal background fluorescence.
-
Photostability: The chosen fluorophore should be sufficiently photostable to withstand the imaging conditions without significant photobleaching.
-
Cell Viability: It is crucial to assess cell health and morphology throughout the experiment to ensure that the labeling procedure is not inducing cytotoxicity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling. | Optimize AHA concentration and incubation time. Ensure proper methionine starvation. |
| Low reactivity of the probe. | Use a more reactive cyclooctyne or TCO derivative. Check the integrity of the probe. | |
| Insufficient probe concentration or incubation time. | Titrate the probe concentration and optimize the labeling time. | |
| High background fluorescence | Incomplete removal of the unreacted probe. | Increase the number and duration of washing steps. |
| Non-specific binding of the probe. | Reduce the probe concentration. Consider using a blocking agent if applicable. | |
| Probe instability. | Synthesize and use fresh probe. Store the probe under appropriate conditions (e.g., protected from light, at low temperature). | |
| Cell toxicity | High concentration of AHA or the probe. | Perform a dose-response curve to determine the optimal, non-toxic concentrations. |
| Extended incubation times. | Minimize the duration of the labeling steps. |
Conclusion
This compound-based fluorescent probes are powerful and versatile tools for the study of biological systems. Their high reactivity, specificity, and bioorthogonality have enabled researchers to probe cellular processes with unprecedented detail. By understanding the underlying chemistry and following robust experimental protocols, scientists can effectively harness the power of these probes to advance their research in cell biology, drug discovery, and beyond.
References
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Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]
-
Škríba, A., et al. (2023). trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging. Bioconjugate Chemistry, 34(4), 638-653. [Link]
-
Al-Gharabli, S. I., et al. (2024). Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body. Results in Chemistry, 7, 101375. [Link]
-
Pice, A. S., et al. (2022). Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. Organic & Biomolecular Chemistry, 20(29), 5645-5658. [Link]
-
Li, Z., et al. (2014). Tetrazine-trans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide. Chemical Communications, 50(70), 10091-10093. [Link]
-
Boons, G. J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Journal of Carbohydrate Chemistry, 30(4-6), 207-257. [Link]
-
Ravasco, J. M. J. M., & Coelho, J. A. S. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. RSC Chemical Biology, 5(1), 1-21. [Link]
-
Yao, J. Z., et al. (2012). A Bodipy-Cyclooctyne for Protein Imaging in Live Cells. Angewandte Chemie International Edition, 51(43), 10692-10696. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Catalysis. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Al-Gharabli, S. I., et al. (2016). Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers. ACS Central Science, 2(6), 397-405. [Link]
-
Chen, Y., et al. (2024). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. ACS Applied Bio Materials, 7(8), 5437-5451. [Link]
-
Jewett, J. C., Sletten, E. M., & Bertozzi, C. R. (2010). Synthesis of a fluorogenic cyclooctyne activated by Cu-free click chemistry. Organic Letters, 12(23), 5488-5491. [Link]
-
Wießler, M., et al. (2017). Mechanism‐Based Fluorogenic trans‐this compound–Tetrazine Cycloaddition. Angewandte Chemie International Edition, 56(1), 335-339. [Link]
-
Royal Society of Chemistry. Microglia specific fluorescent probes for live cell imaging. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of a Fluorogenic Cyclooctyne Activated by Cu-Free Click Chemistry. [Link]
-
ResearchGate. (2020). Synthesis and application of coumarin fluorescence probes. [Link]
-
Performance Analytics. (2020). Synthesis and application of coumarin fluorescence probes. [Link]
-
Royal Society of Chemistry. (2024). Bioorthogonally activated probes for precise fluorescence imaging. [Link]
-
National Institutes of Health. (2019). Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging. [Link]
-
National Institutes of Health. (2020). Synthesis and application of coumarin fluorescence probes. [Link]
-
ResearchGate. (2020). A Systematic Study of Coumarin–Tetrazine Light‐Up Probes for Bioorthogonal Fluorescence Imaging. [Link]
-
PubMed Central. (2023). Organic fluorescent probes for live-cell super-resolution imaging. [Link]
-
Wiley Analytical Science. (2014). New Fluorescence Probes for Live-Cell Imaging. [Link]
-
National Institutes of Health. (2023). trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging. [Link]
-
ResearchGate. (2023). (PDF) trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging. [Link]
-
ACS Publications. (2016). Highly Reactive trans-Cyclooctene Tags with Improved Stability for Diels–Alder Chemistry in Living Systems. [Link]
-
National Institutes of Health. (2023). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. [Link]
-
ACS Publications. (2021). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. [Link]
Sources
- 1. iris.unict.it [iris.unict.it]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Mechanism‐Based Fluorogenic trans‐this compound–Tetrazine Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
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Functionalization of Polycyclooctene for Advanced Material Science Applications
An Application Note and Protocol Guide:
Abstract
Polycyclooctene (PCO), a polymer synthesized via ring-opening metathesis polymerization (ROMP) of this compound, presents a unique combination of properties including high impact strength, excellent damping characteristics, and low moisture absorption. However, its nonpolar, hydrocarbon nature limits its application in areas requiring specific surface properties, functionality, or compatibility with other materials. This guide provides a comprehensive overview of the chemical strategies for functionalizing PCO, transforming it into a versatile platform for advanced material science applications. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the characterization and application of these novel materials.
Introduction: The Untapped Potential of Polythis compound
Polythis compound is a semi-crystalline thermoplastic with a low glass transition temperature, making it highly flexible and tough at room temperature. The backbone of PCO is rich in double bonds, which are prime targets for chemical modification. By introducing functional groups onto the PCO backbone, we can tailor its properties for a wide range of applications, from biomedical devices to self-healing elastomers and advanced composites. This process, known as functionalization, is key to unlocking the full potential of this remarkable polymer.
This document will explore three primary methods for PCO functionalization:
-
Epoxidation: Introduction of oxirane rings, which are versatile intermediates for further reactions.
-
Thiol-ene Reaction: A click chemistry approach for the efficient grafting of thiol-containing molecules.
-
Hydroboration-Oxidation: A method for introducing hydroxyl groups, which can significantly alter the polymer's polarity.
PCO Functionalization Strategies: Mechanisms and Protocols
Epoxidation of Polythis compound
The epoxidation of the double bonds in the PCO backbone is a common and effective method for introducing reactive sites. The resulting epoxide groups can be subsequently opened by various nucleophiles to introduce a wide range of functionalities. In-situ generated dimethyldioxirane (DMDO) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.
Mechanism: The peroxy acid delivers an oxygen atom to the double bond in a concerted mechanism, forming an epoxide ring.
Protocol 1: Epoxidation of PCO using m-CPBA
Materials:
-
Polythis compound (PCO)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Methanol
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfite (10% solution)
-
Magnesium sulfate (anhydrous)
-
Round bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 5 g of PCO in 100 mL of DCM in a round bottom flask with magnetic stirring.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, dissolve a stoichiometric amount of m-CPBA (relative to the desired degree of epoxidation) in 50 mL of DCM.
-
Add the m-CPBA solution dropwise to the PCO solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 4-6 hours.
-
Quench the reaction by slowly adding a 10% sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer with a saturated sodium bicarbonate solution (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the epoxidized PCO (ePCO) by adding the concentrated solution to a large volume of cold methanol.
-
Filter the white precipitate and dry it in a vacuum oven at 40 °C overnight.
Data Presentation:
| Parameter | Value |
| PCO Molecular Weight | 50,000 g/mol |
| m-CPBA (mol. eq.) | 0.5 |
| Reaction Time | 6 hours |
| Degree of Epoxidation | ~45% (determined by ¹H NMR) |
| Glass Transition Temp. (Tg) | Increases with epoxidation |
Diagram:
Caption: Epoxidation of PCO using m-CPBA.
Thiol-ene "Click" Reaction on Polythis compound
The thiol-ene reaction is a highly efficient and versatile "click" reaction that can be initiated by UV light or radical initiators. It allows for the covalent attachment of a wide range of thiol-containing molecules to the PCO backbone.
Mechanism: The reaction proceeds via a free-radical mechanism. A radical initiator abstracts a hydrogen from the thiol, generating a thiyl radical. This radical then adds across the double bond of the PCO, followed by chain transfer with another thiol molecule to regenerate the thiyl radical and form the final product.
Protocol 2: Photo-initiated Thiol-ene Functionalization of PCO
Materials:
-
Polythis compound (PCO)
-
Thiol-containing molecule (e.g., 1-thioglycerol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Toluene
-
Methanol
-
Round bottom flask, magnetic stirrer, UV lamp (365 nm)
Procedure:
-
Dissolve 5 g of PCO in 100 mL of toluene in a quartz round bottom flask.
-
Add the desired amount of the thiol-containing molecule (e.g., 1.2 molar equivalents relative to the C=C bonds).
-
Add the photoinitiator (1 mol% relative to the thiol).
-
Degas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit the radical reaction.
-
While stirring, irradiate the solution with a 365 nm UV lamp for 2-4 hours at room temperature.
-
Monitor the reaction progress by taking aliquots and analyzing them with FTIR (disappearance of the S-H peak).
-
Once the reaction is complete, precipitate the functionalized PCO by adding the solution to a large volume of cold methanol.
-
Filter the product and wash it thoroughly with methanol to remove unreacted thiol and initiator.
-
Dry the functionalized PCO in a vacuum oven at 40 °C.
Data Presentation:
| Parameter | Value |
| PCO Molecular Weight | 50,000 g/mol |
| Thiol (mol. eq.) | 1.2 |
| Photoinitiator (mol%) | 1 |
| UV Wavelength | 365 nm |
| Functionalization Efficiency | >90% (determined by ¹H NMR) |
Diagram:
Caption: Workflow for thiol-ene functionalization of PCO.
Hydroboration-Oxidation of Polythis compound
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of a hydroxyl group across the double bonds of PCO. This method is particularly useful for increasing the hydrophilicity of the polymer.
Mechanism: In the first step, borane (usually as a complex with THF) adds across the double bond. The boron atom adds to the less substituted carbon, and the hydrogen adds to the more substituted carbon. In the second step, the borane intermediate is oxidized with hydrogen peroxide in the presence of a base to replace the boron atom with a hydroxyl group.
Protocol 3: Hydroboration-Oxidation of PCO
Materials:
-
Polythis compound (PCO)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Round bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere
Procedure:
-
Dry a round bottom flask and equip it with a magnetic stirrer and a nitrogen inlet.
-
Dissolve 5 g of PCO in 100 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution dropwise. The amount should be stoichiometric to the desired degree of hydroxylation.
-
Allow the reaction to warm to room temperature and stir for 4 hours under a nitrogen atmosphere.
-
Cool the reaction back to 0 °C and slowly add 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This step is exothermic.
-
Stir the mixture at room temperature for 2 hours.
-
Separate the organic layer and wash it with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution.
-
Precipitate the hydroxylated PCO in cold water or methanol.
-
Filter the product and dry it in a vacuum oven at 50 °C.
Data Presentation:
| Parameter | Value |
| PCO Molecular Weight | 50,000 g/mol |
| BH₃·THF (mol. eq.) | 0.3 |
| Reaction Time | 4 hours (hydroboration) + 2 hours (oxidation) |
| Degree of Hydroxylation | ~28% (determined by ¹H NMR) |
| Water Contact Angle | Decreases significantly |
Diagram:
Caption: Two-step hydroboration-oxidation of PCO.
Characterization of Functionalized PCO
To confirm the success of the functionalization and to understand the properties of the new material, a suite of characterization techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of new functional groups and to quantify the degree of functionalization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the introduced functional groups (e.g., C-O-C stretch for epoxides, O-H stretch for hydroxyls).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the modified polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized PCO.
-
Contact Angle Goniometry: To measure the hydrophilicity/hydrophobicity of the polymer surface.
Applications in Material Science
The ability to tailor the properties of PCO opens up a vast array of applications:
-
Biomedical Materials: Hydroxylated or amine-functionalized PCO can be used for biocompatible coatings on medical implants or as scaffolds for tissue engineering.
-
Self-Healing Materials: By introducing reversible cross-links through functional groups, self-healing elastomers can be developed.
-
Adhesives and Sealants: Functionalized PCO can exhibit improved adhesion to various substrates.
-
Polymer Blends and Composites: Functional groups can enhance the compatibility of PCO with other polymers and fillers, leading to advanced composite materials with improved mechanical properties.
Troubleshooting and Safety
-
Incomplete Reactions: Ensure all reagents are pure and dry, and that the reaction atmosphere is inert where required. Monitor reaction progress using appropriate techniques (e.g., TLC, FTIR).
-
Cross-linking: Some functionalization reactions can lead to cross-linking, especially at high degrees of functionalization. Adjust reaction conditions (e.g., concentration, temperature) to minimize this.
-
Safety: Always work in a well-ventilated fume hood. Peroxy acids are strong oxidizers and can be explosive. Borane reagents are flammable and react violently with water. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Ring-Opening Metathesis Polymerization (ROMP). In Handbook of Metathesis, Vol. 1-3 (ed. Grubbs, R. H.) Wiley-VCH, Weinheim, 2003. [Link]
-
Epoxidation of Polymers with Double Bonds in the Main Chain. Progress in Polymer Science, 2007, 32, 401-430. [Link]
-
Thiol-ene “Click” Reactions in Polymer Science. Polymer Chemistry, 2010, 1, 17-36. [Link]
-
Hydroboration of Polymers Containing Unsaturation. Journal of Polymer Science Part A: Polymer Chemistry, 1991, 29, 1489-1495. [Link]
The Tetrazine-Cyclooctene Ligation: A Comprehensive Guide for Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioorthogonal Chemistry
In the intricate landscape of biological systems, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field that employs chemical reactions that do not interfere with or are interfered by biological processes, has emerged as a revolutionary tool in chemical biology, drug development, and diagnostics. Among the arsenal of bioorthogonal reactions, the tetrazine-cyclooctene ligation stands out for its exceptional speed, specificity, and biocompatibility. This guide provides an in-depth exploration of the principles, protocols, and applications of this powerful ligation technique.
The tetrazine-cyclooctene ligation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and create byproducts that are easily removed. Specifically, this reaction's utility is rooted in its inverse-electron-demand Diels-Alder (IEDDA) cycloaddition mechanism, which allows for rapid and selective conjugation under physiological conditions without the need for cytotoxic catalysts like copper.[1] This makes it an ideal tool for applications ranging from live-cell imaging and proteomics to the development of targeted therapeutics and antibody-drug conjugates (ADCs).
The Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction
The tetrazine-cyclooctene ligation is a bioorthogonal reaction that proceeds with exceptionally fast reaction rates without the need for a catalyst.[2] The reaction's foundation lies in the principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In the IEDDA reaction, this is reversed: an electron-poor diene, the tetrazine, reacts with an electron-rich dienophile, the strained trans-cyclooctene (TCO).[3]
The reaction proceeds in two key steps:
-
[4+2] Cycloaddition: The electron-deficient tetrazine ring readily reacts with the strained, electron-rich double bond of the trans-cyclooctene. This initial cycloaddition forms a highly unstable tricyclic intermediate.
-
Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating nitrogen gas (N₂). This step is the thermodynamic driving force for the reaction and results in the formation of a stable dihydropyridazine product, which can then isomerize to a more stable pyridazine.[4]
The remarkable speed of this reaction is attributed to the high ring strain of the trans-cyclooctene, which significantly lowers the activation energy of the cycloaddition.[5] This allows the ligation to proceed efficiently even at the low concentrations typically found in biological systems.
Caption: Mechanism of the Tetrazine-TCO Ligation.
Key Reagents and Considerations
The success of a tetrazine-cyclooctene ligation experiment hinges on the careful selection and handling of the reagents.
Tetrazine Derivatives
A wide variety of tetrazine derivatives are available, with different substituents that modulate their reactivity, stability, and solubility. Generally, electron-withdrawing groups on the tetrazine ring increase the rate of the IEDDA reaction.[4][6] However, this often comes at the cost of reduced stability in aqueous media.[7] For instance, highly reactive pyridyl-substituted tetrazines can be less stable than their more electron-rich phenyl-substituted counterparts.[7] The choice of tetrazine should therefore be a balance between the desired reaction kinetics and the required stability for the specific application. For live-cell and in vivo experiments, more stable tetrazines are often preferred to minimize degradation before reacting with the target.[8][9]
Trans-Cyclooctene (TCO) Derivatives
Similar to tetrazines, various TCO derivatives have been developed to enhance reactivity and stability. The inherent ring strain of TCO is the primary driver of its high reactivity.[5] More strained derivatives, such as bicyclo[6.1.0]non-4-yne (s-TCO), exhibit even faster reaction rates but can be less stable.[10][11] Conversely, derivatives like dioxolane-fused trans-cyclooctene (d-TCO) offer a good balance of high reactivity and improved stability in aqueous solutions and biological media.[11][12][13] It is also crucial to consider that TCOs can isomerize to their less reactive cis-cyclooctene form, a process that can be accelerated by the presence of thiols or copper.[10]
Quantitative Kinetic Data
The second-order rate constant (k₂) is a critical parameter for comparing the efficiency of different bioorthogonal reactions. The tetrazine-TCO ligation boasts some of the highest k₂ values, often orders of magnitude faster than other click chemistry reactions.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctenol | ~2,000 | [14] |
| 3-phenyl-1,2,4,5-tetrazine | TCO | ~26,000 | [15] |
| 3,6-dipyridyl-s-tetrazine | d-TCO | ~366,000 | [12] |
| 3,6-dipyridyl-s-tetrazine | s-TCO | ~3,300,000 | [12] |
| 6-methyl-tetrazine | TCO-PEG4 | Varies (e.g., >90% stable in serum) | [9] |
| Pyridyl-tetrazines | TCO-PEG4 | 69,400 | [8] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common applications of the tetrazine-cyclooctene ligation.
Protocol 1: General Protein-Protein Conjugation
This protocol outlines a general procedure for conjugating two proteins using TCO and tetrazine derivatives functionalized with N-hydroxysuccinimide (NHS) esters for labeling primary amines (e.g., lysine residues).
Materials:
-
Protein 1 and Protein 2 in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
TCO-PEG-NHS ester
-
Tetrazine-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Buffer exchange both proteins into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a concentration of 2-10 mg/mL. This removes any interfering primary amines.
-
-
Activation of Protein 1 with TCO-NHS Ester:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to Protein 1.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column or by dialysis.
-
-
Activation of Protein 2 with Tetrazine-NHS Ester:
-
Repeat step 2 using Protein 2 and the Tetrazine-PEG-NHS ester.
-
-
Conjugation Reaction:
-
Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio.
-
Incubate for 1 hour at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.[8]
-
The resulting protein-protein conjugate is now ready for use or further purification.
-
-
Purification (Optional):
-
If necessary, purify the conjugate from any unreacted proteins using size-exclusion chromatography (SEC).
-
Protocol 2: Live Cell Surface Labeling for Fluorescence Imaging
This protocol describes a two-step method for labeling a specific protein on the surface of live cells.
Materials:
-
Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
Antibody (or other targeting ligand) specific to the cell surface protein of interest
-
TCO-NHS ester
-
Tetrazine-fluorophore conjugate
-
Imaging buffer (e.g., PBS with 1% BSA)
Procedure:
-
Preparation of TCO-labeled Antibody:
-
Conjugate the TCO-NHS ester to the antibody following the procedure in Protocol 1, steps 1 and 2.
-
-
Pre-targeting Step:
-
Wash the cultured cells twice with imaging buffer.
-
Incubate the cells with the TCO-labeled antibody (typically 1-10 µg/mL in imaging buffer) for 30-60 minutes at 37°C. This allows the antibody to bind to the target protein on the cell surface.
-
Wash the cells three times with imaging buffer to remove any unbound antibody.
-
-
Labeling Step:
-
Incubate the cells with the tetrazine-fluorophore conjugate (typically 1-5 µM in imaging buffer) for 5-15 minutes at 37°C.[3]
-
Wash the cells three times with imaging buffer to remove any unreacted tetrazine-fluorophore.
-
-
Imaging:
-
The cells are now ready for live-cell fluorescence microscopy.
-
Caption: Workflow for two-step live cell surface labeling.
Protocol 3: In Vivo Pre-targeting for Radioimmunotherapy
This protocol details a pre-targeting strategy for radioimmunotherapy, which enhances the therapeutic index by separating the tumor-targeting and radionuclide delivery steps.[12]
Materials:
-
Tumor-bearing animal model
-
Monoclonal antibody (mAb) conjugated to TCO (mAb-TCO)
-
DOTA-conjugated tetrazine
-
Therapeutic radionuclide (e.g., ¹⁷⁷LuCl₃) in a suitable buffer
-
Ammonium acetate buffer (0.25 M, pH 5.5)
-
Metal-free vials and water
-
SPECT/CT scanner for imaging
Procedure:
-
Preparation of mAb-TCO:
-
Prepare the mAb-TCO conjugate as described in Protocol 1, steps 1 and 2.
-
-
Radiolabeling of DOTA-Tetrazine:
-
In a metal-free microcentrifuge tube, combine 5-10 µg of the DOTA-tetrazine conjugate with ammonium acetate buffer.
-
Add the desired activity of the radionuclide (e.g., 50-150 MBq of ¹⁷⁷LuCl₃).
-
Incubate at an optimized temperature (e.g., 85-95°C) for 15-30 minutes.
-
Perform quality control using radio-TLC to determine radiochemical purity.
-
-
In Vivo Administration:
-
Step 1 - mAb-TCO Injection: Administer the mAb-TCO conjugate (e.g., 100-200 µg per mouse) via intravenous injection.
-
Pre-targeting Interval: Allow the mAb-TCO to circulate and accumulate at the tumor site while clearing from the blood. This interval is critical and is typically between 24 and 72 hours.[12]
-
Step 2 - Radiolabeled Tetrazine Injection: Administer the radiolabeled tetrazine probe (e.g., 15-45 MBq) via intravenous injection.
-
-
Monitoring and Analysis:
-
Imaging: Perform SPECT/CT scans at various time points (e.g., 3, 24, 48 hours) post-injection of the radioprobe to visualize tumor targeting.
-
Biodistribution: At the end of the study, euthanize the animals, harvest tumors and major organs, and measure their radioactivity in a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Purification and Analysis of Conjugates
The choice of purification method is critical for obtaining a high-purity conjugate, which is essential for downstream applications.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[16][17] It is a gentle method that is well-suited for separating large protein-protein conjugates from smaller, unreacted proteins.[16] SEC is often used as a final polishing step to remove aggregates and ensure a homogenous product.[17]
-
Affinity Chromatography (AC): This technique separates proteins based on a specific binding interaction between the protein and a ligand immobilized on a resin.[5][18][19] If one of the proteins in the conjugation has an affinity tag (e.g., His-tag, GST-tag), AC can be a highly efficient method for capturing the conjugate and removing any untagged, unreacted protein.[17]
The choice between SEC and AC depends on the specific properties of the conjugate and the impurities to be removed.[18] For untagged proteins, SEC is the more common choice. If an affinity tag is present, AC can provide higher purity in a single step.[16]
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inefficient ligation | - Ensure at least one fragment has a 5' phosphate. - Vary the molar ratio of vector to insert (1:1 to 1:10).[20][21] |
| Inactive Reagents | - Use fresh buffers, as ATP or DTT can degrade.[21] - Ensure TCO and tetrazine reagents have not degraded due to improper storage (moisture-sensitive). | |
| Low Reactivity | - Consider using a more reactive tetrazine or TCO derivative. - Optimize reaction conditions (pH, temperature). | |
| Background Signal or Non-specific Labeling | Impure Reagents | - Purify TCO and tetrazine reagents before use. - Impurities can lead to side reactions. |
| Cross-reactivity | - While highly specific, unforeseen cross-reactivity can occur in complex biological systems. - Run control experiments with each component individually to identify the source of the background. | |
| Insufficient Washing | - Increase the number and duration of washing steps, especially in cell-based assays, to remove unbound reagents. |
Conclusion
The tetrazine-cyclooctene ligation has firmly established itself as a premier bioorthogonal reaction, offering an unparalleled combination of speed, selectivity, and biocompatibility. Its versatility has enabled significant advancements in our ability to probe and manipulate biological systems with remarkable precision. From elucidating cellular processes through live-cell imaging to pioneering novel therapeutic strategies like pre-targeted radioimmunotherapy, the applications of this powerful chemical tool continue to expand. As new generations of tetrazine and TCO derivatives with fine-tuned properties emerge, the scope of what can be achieved with this remarkable ligation will undoubtedly continue to grow, further empowering researchers, scientists, and drug development professionals in their quest to understand and improve human health.
References
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Alpen, B., et al. (2021). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Pharmaceuticals, 14(10), 1029. [Link]
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Karver, M. R., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 23(8), 1548-1560. [Link]
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Fox, J. M., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science, 5(10), 3848-3853. [Link]
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Svatunek, D., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(18), 8116-8125. [Link]
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Lang, K., et al. (2015). A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Journal of the American Chemical Society, 137(51), 15948-15951. [Link]
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van Delft, F. L., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry, 29(9), 2966-2974. [Link]
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Application Notes & Protocols: Leveraging Cyclooctene Chemistry for Targeted Drug Delivery
Abstract: The convergence of bioorthogonal chemistry with targeted drug delivery has paved the way for innovative therapeutic strategies that offer unprecedented control over drug activation and release. Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a strained trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a superior tool for in vivo applications.[1][2][3] Its exceptionally fast reaction kinetics, exquisite selectivity, and full biocompatibility make it an ideal platform for developing next-generation drug delivery systems.[4][5][6] This guide provides a comprehensive overview of the principles, design considerations, and detailed protocols for utilizing cyclooctene chemistry in targeted drug delivery, with a focus on the "click-to-release" activation strategy.
Foundational Principles: The TCO-Tetrazine Bioorthogonal Reaction
The efficacy of this compound in drug delivery is rooted in its unique reactivity as a strained alkene. The trans configuration of the double bond within the eight-membered ring induces significant ring strain, making it a highly reactive dienophile for the IEDDA reaction.[1][2]
The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The reaction between a TCO derivative and an electron-deficient tetrazine is the fastest known bioorthogonal reaction, with second-order rate constants reaching up to 106 M-1s-1.[7][8][9] This speed is critical for in vivo applications, where low reactant concentrations necessitate rapid ligation. The reaction proceeds via a [4+2] cycloaddition to form an unstable tricyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a stable dinitrogen (N₂) molecule and form a stable dihydropyridazine product.[8] This process is irreversible and produces no toxic byproducts.
Caption: The TCO-Tetrazine IEDDA Reaction Mechanism.
The "Click-to-Release" Strategy
The true power of the TCO-Tz ligation in drug delivery is realized in the "click-to-release" strategy.[10][11] In the most common configuration, a therapeutic agent is "caged" via a carbamate linkage at an allylic position on the TCO ring. This TCO-drug conjugate is biologically inert. The IEDDA reaction with a tetrazine activator initiates a cascade: the initial cycloaddition is followed by tautomerization of the dihydropyridazine intermediate, which positions electrons for a subsequent 1,4-elimination reaction. This final step irreversibly cleaves the carbamate bond, liberating the active drug, carbon dioxide, and a pyridazine byproduct.[2][12][13]
Caption: Workflow of the Tetrazine-Triggered "Click-to-Release" Cascade.
System Design and Pretargeting Applications
A this compound-based drug delivery system is modular, typically comprising a targeting moiety, the TCO-caged drug, and a tetrazine activator. A powerful application of this modularity is the pretargeting strategy, which temporally and spatially separates tumor localization from drug activation, thereby minimizing systemic toxicity.[1][14][15]
The Pretargeting Workflow
-
Step 1 (Targeting): A TCO-modified targeting agent (e.g., an antibody specific to a tumor antigen) is administered. This agent circulates and accumulates at the target site (e.g., a tumor). A crucial waiting period allows for the unbound antibody to clear from the bloodstream, significantly reducing off-target accumulation.[5][14]
-
Step 2 (Activation): A small, rapidly clearing tetrazine-modified therapeutic payload is administered. This "activator" quickly finds and reacts with the pre-localized TCO-antibody conjugates at the tumor site, releasing the active drug directly where it is needed.[4][16]
Caption: The two-step pretargeting strategy using TCO-Tz chemistry.
Quantitative Comparison of Bioorthogonal Reactions
The superiority of the IEDDA reaction for in vivo applications is evident when its kinetics are compared to other common "click" reactions.
| Reaction | Typical Rate Constant (M⁻¹s⁻¹) | Catalyst Required | Key Features |
| TCO-Tetrazine IEDDA | 10³ - 10⁶ [7][8] | No | Extremely fast, bioorthogonal, produces N₂ byproduct |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻¹ - 1[][18] | No | Widely used, moderate speed, no catalyst toxicity |
| Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10⁴ | Yes (Copper) | High yielding, but copper toxicity limits in vivo use |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of a TCO-based antibody-drug conjugate (ADC) system.
Protocol 1: Conjugation of a TCO-Linker to a Targeting Antibody
This protocol describes the statistical labeling of primary amine groups (e.g., lysine residues) on an antibody with a TCO-linker bearing an N-hydroxysuccinimide (NHS) ester.
Rationale: NHS esters react efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds. Using an amine-free buffer like PBS is critical to prevent quenching of the NHS ester.[19] Anhydrous DMSO is the solvent of choice for the TCO-NHS ester as it is highly hygroscopic and water would hydrolyze the reactive ester.
Materials:
-
Targeting antibody (1-5 mg/mL) in PBS, pH 7.4.
-
TCO-PEG-NHS ester (or similar).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If not, perform a buffer exchange using a desalting column.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the 10 mM TCO-NHS ester solution to the antibody solution. b. Incubate for 1 hour at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to react with and neutralize any unreacted TCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO linker and quenching agent by purifying the TCO-antibody conjugate using a spin desalting column equilibrated with PBS, pH 7.4. Follow the manufacturer's instructions.
-
Characterization: a. Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Determine the Degree of Labeling (DOL) - the average number of TCO molecules per antibody - using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Synthesis of a Tetrazine-Caged Drug Activator
This protocol outlines the general synthesis of a tetrazine-drug conjugate, where a drug containing a primary or secondary amine is linked to a tetrazine-NHS ester.
Rationale: Similar to Protocol 1, this method uses NHS ester chemistry to form a stable amide bond between the tetrazine moiety and the drug. The reaction conditions are selected to be mild to preserve the integrity of the drug molecule.
Materials:
-
Amine-containing drug (e.g., Monomethyl Auristatin E - MMAE).
-
Tetrazine-PEG-NHS ester.
-
Anhydrous solvent (e.g., DMF or DMSO).
-
Diisopropylethylamine (DIPEA).
-
Reversed-phase HPLC for purification.
-
LC-MS and NMR for characterization.
Procedure:
-
Reactant Preparation: Dissolve the amine-containing drug and a 1.1 molar equivalent of the Tetrazine-PEG-NHS ester in anhydrous DMF.
-
Reaction Initiation: Add 3-4 molar equivalents of DIPEA to the solution to act as a non-nucleophilic base, deprotonating the amine on the drug to facilitate the reaction.
-
Incubation: Stir the reaction mixture at room temperature overnight, protected from light.
-
Monitoring: Monitor the reaction progress using LC-MS to check for the consumption of starting materials and the formation of the desired product mass.
-
Purification: Upon completion, purify the tetrazine-drug conjugate using reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry and ¹H NMR. Lyophilize the pure fractions for storage.
Protocol 3: In Vitro "Click-to-Release" and Cytotoxicity Assay
This protocol validates the tetrazine-triggered release of the drug from the TCO-ADC and assesses its cytotoxic effect on target cancer cells.
Rationale: This cellular assay serves as a crucial proof-of-concept. By comparing the cytotoxicity of the full system to controls, it validates that (a) the caged TCO-ADC is significantly less toxic than the free drug, and (b) the addition of the tetrazine activator restores the drug's potent cytotoxic activity in a targeted manner. An MTT or similar viability assay provides a quantitative measure of this effect.[20][21]
Materials:
-
Target cancer cell line (expressing the antigen for the antibody).
-
Complete cell culture medium.
-
TCO-Antibody-Drug Conjugate (from a protocol analogous to Protocol 1 but with a TCO-caged drug).
-
Tetrazine activator.
-
Free (uncaged) drug.
-
96-well plates.
-
MTT reagent or other cell viability assay kit.
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment Groups: Prepare serial dilutions of the following treatments in cell culture medium:
-
TCO-ADC + Tetrazine activator (e.g., 10 µM final concentration).
-
TCO-ADC alone.
-
Tetrazine activator alone.
-
Free drug (positive control).
-
Untreated cells (negative control).
-
-
Incubation: Remove the old medium from the cells and add 100 µL of the prepared treatments to the respective wells. Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: After incubation, assess cell viability using an MTT assay according to the manufacturer's instructions. Read the absorbance on a plate reader.
-
Data Analysis: a. Convert absorbance values to percentage cell viability relative to the untreated control. b. Plot cell viability versus drug concentration for all groups. c. Calculate the IC₅₀ (half-maximal inhibitory concentration) for the free drug and the TCO-ADC + Tetrazine group to quantify the cytotoxic potency. The IC₅₀ of the TCO-ADC alone should be significantly higher, demonstrating successful caging.
Concluding Remarks
The use of this compound in targeted drug delivery, particularly through the TCO-tetrazine IEDDA reaction, represents a significant advancement in the field.[1] The "click-to-release" mechanism provides a robust and versatile platform for spatiotemporal control over drug activity, with pretargeting strategies offering a clear path toward enhancing the therapeutic index of potent cytotoxic agents.[15][16] While challenges such as optimizing the in vivo stability of TCO linkers and the pharmacokinetics of the system components remain, the foundational chemistry is sound and holds immense promise for developing safer and more effective cancer therapies.[2][12]
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Weiss, F., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PubMed Central. [Link]
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Das, S., et al. (2023). Easy Access to Bioorthogonal Click-to-Release Reagent Bishydroxy-trans-cyclooctene (C2TCO) and Harnessing of Its Rapid Labeling and Dissecting Feature in Multicycle Imaging. ACS Publications. [Link]
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Rashidian, M., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC - NIH. [Link]
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Tsvirkun, D., et al. (2019). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Publications. [Link]
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van der Woude, P. F., et al. (2024). trans-Cyclooctene-caged-IL-1β immunocytokine-constructs ligated to unmodified nanobodies allow click-2-release-based control of cytokine activity. PMC - NIH. [Link]
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Various Authors. (2023). Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2].... ResearchGate. [Link]
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Rossin, R., et al. (2013). Trans-Cyclooctene Tag with Improved Properties for Tumor Pretargeting with the Diels–Alder Reaction. Scite.ai. [Link]
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Devaraj, N. K., & Weissleder, R. (2011). The inverse electron demand Diels–Alder click reaction in radiochemistry. PMC - NIH. [Link]
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Rijpkema, M., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. ACS Publications. [Link]
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Tsvirkun, D., et al. (2020). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. PubMed. [Link]
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Munteanu, C., et al. (2025). Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. MDPI. [Link]
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Inventor. (2021). TCO CONJUGATES AND METHODS FOR DELIVERY OF THERAPEUTIC AGENTS. European Patent Office. [Link]
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Zhang, Q., et al. (2014). Anti-tumor Drug Delivery System Based on Cyclodextrin-Containing pH-responsive Star Polymer: In Vitro and in Vivo Evaluation. PubMed. [Link]
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Li, Z., et al. (2020). Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation. RSC Publishing. [Link]
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Wagner, J. T., et al. (2021). Tetrazine-Triggered Bioorthogonal Cleavage of trans-Cyclooctene-Caged Phenols Using a Minimal Self-Immolative Linker Strategy. ResearchGate. [Link]
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Marques, C., et al. (2022). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. PubMed. [Link]
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preparation of cyclooctene-containing polymers with controlled architecture
Topic: Preparation of Cyclooctene-Containing Polymers with Controlled Architecture
Introduction
This compound and its derivatives are versatile monomers for the synthesis of a wide array of functional polymers. The resulting poly(this compound)s, with their linear and flexible backbones, serve as important precursors to materials analogous to specialty polyethylenes and as platforms for further functionalization. Control over the polymer architecture—including molecular weight, polydispersity, topology (linear, block, graft), and the incorporation of functional groups—is paramount for tailoring the final material properties for advanced applications in drug delivery, materials science, and tissue engineering.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound-containing polymers with precise architectural control. We will delve into the mechanistic principles behind the primary synthetic strategy, Ring-Opening Metathesis Polymerization (ROMP), and provide detailed, field-proven protocols for achieving desired polymer structures.
The Power of Ring-Opening Metathesis Polymerization (ROMP)
ROMP is the cornerstone technique for the controlled polymerization of cyclic olefins like this compound. This method is favored due to its tolerance to a wide variety of functional groups and its ability to proceed as a living polymerization, which is crucial for architectural control.
The Mechanism of ROMP
ROMP is a chain-growth polymerization catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts). The polymerization proceeds via a "push-pull" mechanism involving the formation of a metallacyclobutane intermediate. The driving force for the polymerization of this compound is the release of ring strain.
The "living" nature of ROMP, when certain conditions are met, implies that the polymerization proceeds without significant chain termination or chain transfer events. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The molecular weight can be controlled by adjusting the initial monomer-to-catalyst ratio.[1]
Controlling Polymer Architecture
Linear Homopolymers with Controlled Molecular Weight
The most fundamental architectural control is the synthesis of linear homopolymers with a predefined molecular weight and low PDI. This is achieved through living ROMP.
Objective: To synthesize poly(this compound) with a target number-average molecular weight (Mn) of 20,000 g/mol .
Materials:
-
cis-Cyclooctene (COE)
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Monomer and Solvent Preparation: Purify cis-cyclooctene by distillation over sodium. Dry DCM using a solvent purification system.
-
Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Monomer Addition: To the Schlenk flask, add 1.0 g of cis-cyclooctene (9.08 mmol). Dissolve the monomer in 10 mL of anhydrous DCM.
-
Catalyst Solution Preparation: In a separate vial under an inert atmosphere, dissolve the appropriate amount of Grubbs' third-generation catalyst in a small amount of anhydrous DCM. For a target Mn of 20,000 g/mol , the monomer-to-catalyst ratio ([M]/[I]) will be approximately 181. This corresponds to dissolving 44.8 mg of G3 (0.05 mmol) in 1 mL of DCM.
-
Initiation: Using a syringe, rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature for 1-2 hours. The solution will become noticeably more viscous.
-
Termination: Terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 1 mL) and stirring for 20 minutes.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol (200 mL). The polymer will precipitate as a white solid.
-
Isolation: Decant the methanol and wash the polymer with fresh methanol. Dry the polymer under vacuum to a constant weight.
Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(this compound) can be determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.
Causality Behind Experimental Choices:
-
Grubbs' Third-Generation Catalyst: This catalyst is chosen for its high activity and stability, allowing for controlled polymerization with fast initiation and slow propagation relative to termination.
-
Anhydrous Conditions: Metathesis catalysts are sensitive to moisture and oxygen, which can deactivate them. Therefore, the use of dry solvents and an inert atmosphere is critical for achieving a living polymerization.
-
Ethyl Vinyl Ether: This compound is an effective terminating agent that reacts with the ruthenium alkylidene on the polymer chain end, preventing further polymerization.
-
Precipitation in Methanol: Poly(this compound) is insoluble in methanol, while the catalyst residues and any unreacted monomer are soluble. This allows for efficient purification of the polymer.
Block Copolymers via Sequential Monomer Addition
The living nature of ROMP allows for the synthesis of block copolymers by the sequential addition of different monomers.[2][3][4]
Objective: To synthesize a diblock copolymer with a poly(this compound) block and a functionalized poly(5-acetoxythis compound) block.
Materials:
-
cis-Cyclooctene (COE)
-
5-Acetoxy-cis-cyclooctene (AcCOE)
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
First Block Synthesis: Follow steps 1-6 of the homopolymerization protocol to synthesize a living poly(this compound) chain.
-
Second Monomer Addition: Once the first block has reached the desired molecular weight (this can be monitored by taking aliquots for GPC analysis), add a solution of 5-acetoxy-cis-cyclooctene in anhydrous DCM to the living polymer solution via syringe.
-
Second Block Polymerization: Allow the polymerization of the second monomer to proceed for an additional 1-2 hours.
-
Termination and Purification: Terminate and purify the block copolymer as described in steps 7-9 of the homopolymerization protocol.
Visualization of Block Copolymer Synthesis:
Caption: Workflow for the synthesis of a diblock copolymer via sequential ROMP.
Graft Copolymers
Graft copolymers can be synthesized by copolymerizing a this compound monomer with a this compound-functionalized macromonomer.[5]
Post-Polymerization Functionalization
An alternative approach to creating functional polymers is to first synthesize poly(this compound) and then chemically modify the double bonds in the polymer backbone. This strategy is useful when the desired functional group is incompatible with the ROMP catalyst.
-
Epoxidation: The double bonds can be converted to epoxides, which are versatile intermediates for further reactions.[6]
-
Hydroboration-Oxidation: This two-step process introduces hydroxyl groups along the polymer backbone.[6]
-
Thiol-ene Click Chemistry: This highly efficient reaction allows for the attachment of a wide variety of thiol-containing molecules to the polymer backbone.[7]
-
Hydrogenation: Saturation of the backbone double bonds yields a material analogous to linear low-density polyethylene.[1][8][9]
Visualization of Post-Polymerization Functionalization:
Caption: Common post-polymerization modification routes for poly(this compound).
Data Presentation
| Polymer Architecture | Synthesis Method | Key Control Parameters | Typical PDI |
| Linear Homopolymer | Living ROMP | [Monomer]/[Catalyst] ratio | < 1.1 |
| Diblock Copolymer | Sequential Living ROMP | [Monomer]/[Catalyst] ratio for each block | < 1.2 |
| Graft Copolymer | ROMP of monomer and macromonomer | Feed ratio of monomer to macromonomer | Variable |
| Functional Homopolymer | Post-polymerization modification | Reaction time, stoichiometry of reagents | N/A |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of polymers with controlled architecture can be confirmed through a combination of analytical techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI is indicative of a controlled, living polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure, determine the composition of copolymers, and verify the success of post-polymerization functionalization reactions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups in the polymer.
By systematically applying these analytical techniques, researchers can verify the successful implementation of the protocols and the achievement of the desired polymer architecture.
Conclusion
The preparation of this compound-containing polymers with controlled architecture is a powerful tool for the development of advanced materials. Through the careful application of Ring-Opening Metathesis Polymerization and post-polymerization modification techniques, researchers can precisely tailor the molecular weight, topology, and functionality of these polymers to meet the demands of a wide range of applications. The protocols and principles outlined in this application note provide a solid foundation for the successful synthesis and characterization of these versatile materials.
References
-
Hillmyer, M. A., Laredo, W. R., & Grubbs, R. H. (1995). Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes by a Ruthenium-Based Metathesis Catalyst. Macromolecules, 28(18), 6311–6316. [Link]
-
Lejarraga, A., et al. (2018). Ring-opening metathesis polymerization of this compound derivatives with chain transfer agents derived from glycerol carbonate. Polymer Chemistry, 9(4), 433-440. [Link]
-
Phelan, E. A., et al. (2021). Functionalization of Polythis compound using Thiol-ene Click Chemistry: Strategy towards Polymer-to-Polymer Upcycling. UMass ScholarWorks. [Link]
-
Phelan, E. A., et al. (2020). Functionalization of polythis compound for progress towards upcycling to polyethylene copolymers. ACS Applied Polymer Materials, 2(11), 4886–4894. [Link]
-
Shi, Z. (2021). Chemically Recyclable Polymers from Living ROMP of this compound Derivatives. OhioLINK Electronic Theses and Dissertations Center. [Link]
-
Lee, J. C., et al. (2009). The Living ROMP of trans-Cyclooctene. Macromolecules, 42(4), 923–927. [Link]
-
Xie, M., et al. (2008). Synthesis and self-assembly of functionalized this compound block copolymers via ROMP. European Polymer Journal, 44(4), 1144-1152. [Link]
-
Lejarraga, A., & Taton, D. (2018). Ring-opening metathesis polymerization of 8-membered cyclic olefins. Polymer Chemistry, 9(12), 1383-1403. [Link]
-
Kim, D., et al. (2023). Conformation-driven reversibility control in ring-opening metathesis polymerization of non-bicyclic cyclooctenes. Nature Communications, 14(1), 8196. [Link]
-
Simal, F., et al. (2010). Synthesis of Poly(this compound) by Ring-Opening Metathesis Polymerization: Characterization and Shape Memory Properties. Journal of Applied Polymer Science, 116(4), 2236-2242. [Link]
-
Lee, J. C., et al. (2009). The Living ROMP of trans-Cyclooctene. Macromolecules, 42(4), 923–927. [Link]
-
Phelan, E. A., et al. (2022). Thiol- and Disulfide-Functionalized Polythis compound: Metathesis Polymerization, Degradation, and Reformation. ACS Macro Letters, 11(5), 624–629. [Link]
-
Phelan, E. A., et al. (2021). Hydroesterification of Polythis compound to Access Linear Ethylene Ethyl Acrylate Copolymers as a Step Toward Polyolefin Functionalization. Macromolecules, 54(22), 10592–10600. [Link]
-
Shcherbina, A., et al. (2022). Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with this compound. Polymers, 14(13), 2568. [Link]
-
Shcherbina, A., et al. (2021). Multiblock Copolymers of Norbornene and Cyclododecene: Chain Structure and Properties. Polymers, 13(19), 3299. [Link]
-
Wang, Y., et al. (2014). Synthesis of amphiphilic poly(this compound)-graft-poly(ethylene glycol) copolymers via ROMP and its surface properties. Polymer Chemistry, 5(3), 967-974. [Link]
-
Han, H., et al. (2007). Ring-opening metathesis polymerization of functionalized this compound by a ruthenium-based catalyst in ionic liquid. Journal of Polymer Science Part A: Polymer Chemistry, 45(17), 3986-3993. [Link]
-
Pitet, L. M., Zhang, J., & Hillmyer, M. A. (2013). Sequential ROMP of cyclooctenes as a route to linear polyethylene block copolymers. Dalton Transactions, 42(25), 9079-9088. [Link]
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The Versatility of Cyclooctene: A Gateway to Fine Chemicals and Advanced Materials
Abstract
Cyclooctene, a readily accessible eight-membered cycloalkene, serves as a remarkably versatile platform for the synthesis of a diverse array of fine chemicals. Its unique conformational flexibility and the reactivity of its endocyclic double bond allow for a range of selective transformations, making it an indispensable building block for researchers, scientists, and professionals in drug development. This comprehensive guide delves into the key applications of this compound, providing not only the theoretical underpinnings of its reactivity but also detailed, field-proven protocols for its conversion into high-value products. We will explore its role in the production of dicarboxylic acids for polymers, the synthesis of epoxides as reactive intermediates, the creation of novel polymers through ring-opening metathesis, the development of unique fragrances, and its cutting-edge application in bioorthogonal chemistry for advanced biomedical research.
Introduction: The Chemical Potential of a Strained Ring
This compound's reactivity is largely dictated by the strain inherent in its eight-membered ring and the accessibility of its cis-double bond. Unlike smaller cycloalkenes, this compound possesses a greater degree of conformational freedom, which influences its reaction pathways. The primary routes for its functionalization involve reactions at the double bond, such as oxidation, epoxidation, and metathesis, which either cleave the ring or introduce new functionalities. Understanding the principles behind these transformations is key to harnessing this compound's full synthetic potential.
This guide will provide a detailed exploration of the following key applications:
-
Oxidative Cleavage: The synthesis of suberic acid, a valuable monomer for polyamides and polyesters.
-
Epoxidation: The formation of this compound oxide, a versatile intermediate for further chemical transformations.
-
Ring-Opening Metathesis Polymerization (ROMP): The production of poly(this compound) and its derivatives with tunable properties.
-
Fragrance Synthesis: The creation of unique substituted this compound derivatives with desirable olfactory properties.
-
Bioorthogonal Chemistry: The synthesis and application of trans-cyclooctene in "click" chemistry for biological labeling and imaging.
Oxidative Cleavage: Synthesis of Suberic Acid
The oxidative cleavage of this compound's double bond to yield suberic acid (octanedioic acid) is a cornerstone of its industrial application. Suberic acid is a key precursor in the manufacture of polyamides (e.g., nylon), polyesters, and alkyd resins.[1] Two primary methods for this transformation are ozonolysis followed by oxidative workup, and direct oxidation with strong oxidizing agents like potassium permanganate.[2]
Ozonolysis Route
Ozonolysis offers a clean and efficient method for cleaving the double bond of this compound. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[3] Subsequent oxidative workup with reagents like hydrogen peroxide converts the intermediate aldehydes to carboxylic acids, yielding suberic acid.[4]
Protocol 2.1: Synthesis of Suberic Acid via Ozonolysis of this compound
Materials:
-
This compound (95%)
-
Methanol (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Ozone (generated from an ozone generator)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Gas dispersion tube
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve this compound (11.0 g, 0.1 mol) in a mixture of 50 mL of methanol and 50 mL of dichloromethane.
-
Ozonolysis: Cool the flask in an ice bath to 0 °C. Bubble ozone gas through the solution from an ozone generator at a steady rate. Monitor the reaction by TLC or by the appearance of a blue color, indicating the presence of excess ozone.
-
Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen for 10-15 minutes to remove any residual ozone.
-
Oxidative Workup: Slowly add 30% hydrogen peroxide (15 mL, 0.15 mol) to the reaction mixture at 0 °C. Allow the mixture to warm to room temperature and stir vigorously overnight.
-
Isolation: Quench the excess peroxide by the careful addition of a small amount of platinum on carbon or manganese dioxide until oxygen evolution ceases. Filter the mixture and concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Purification: To the aqueous residue, add 1 M HCl until the pH is acidic (pH ~2). The suberic acid will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Final Product: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford suberic acid.
Expected Yield: 70-80%.
Potassium Permanganate Oxidation
Direct oxidation with potassium permanganate (KMnO4) in a basic solution is another effective method for synthesizing suberic acid from this compound.[2][5] The reaction is typically carried out under phase-transfer catalysis conditions to facilitate the interaction between the aqueous permanganate and the organic this compound.
Epoxidation: Formation of this compound Oxide
The epoxidation of this compound to form this compound oxide is a valuable transformation, as the resulting epoxide is a versatile intermediate for the synthesis of a wide range of fine chemicals, including diols, amino alcohols, and ethers.[6] Common methods for epoxidation include the use of peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or in situ generated dimethyldioxirane (DMDO).[7][8]
Epoxidation with in situ Generated Dimethyldioxirane (DMDO)
DMDO is a powerful yet unstable oxidizing agent that can be conveniently generated in situ from acetone and Oxone® (a stable potassium triple salt containing potassium peroxymonosulfate).[7] This method is considered a greener alternative to m-CPBA as the byproducts are less hazardous.
Protocol 3.1: Epoxidation of this compound using DMDO
Materials:
-
This compound (95%)
-
Acetone (ACS grade)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve this compound (2.20 g, 20 mmol) in 20 mL of acetone. Add 2.33 g of sodium bicarbonate to the solution.
-
Oxone Solution Preparation: In a separate beaker, dissolve 3.02 g of Oxone® in 15 mL of distilled water.
-
Reaction: While stirring the this compound solution vigorously, add the Oxone® solution dropwise over 2-3 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 25 minutes. The reaction progress can be monitored by TLC.
-
Workup and Extraction: Add 20 mL of diethyl ether to the reaction mixture and stir to extract the this compound oxide. Allow the layers to separate and transfer the ether layer to a separatory funnel. Extract the aqueous layer with an additional 15 mL of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with 10 mL of water. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the dried solution and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain this compound oxide as a colorless liquid.[7]
Expected Yield: 85-95%.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique that utilizes transition metal catalysts, such as Grubbs' catalysts, to convert cyclic olefins into polymers.[9] The ROMP of this compound produces poly(this compound), a polymer with interesting properties, including shape memory effects.[10] The properties of the resulting polymer can be tuned by using functionalized this compound monomers.
Workflow for ROMP of this compound
Caption: General workflow for the ROMP of this compound.
Protocol 4.1: ROMP of this compound using Grubbs' First Generation Catalyst
Materials:
-
This compound (distilled and degassed)
-
Grubbs' First Generation Catalyst [(PCy₃)₂Cl₂Ru=CHPh]
-
Dichloromethane (anhydrous, degassed)
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask
-
Syringes
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Solution: Under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask, dissolve Grubbs' catalyst (e.g., 20 mg) in 60 mL of anhydrous, degassed dichloromethane.
-
Monomer Addition: To the stirring catalyst solution, add a solution of this compound (e.g., 3.6 x 10⁻³ mol) in a small amount of dichloromethane via syringe.
-
Polymerization: Allow the reaction to stir at room temperature. The progress of the polymerization can be observed by an increase in the viscosity of the solution.
-
Termination: After a desired time (e.g., 1-2 hours), terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitation: Pour the viscous polymer solution into a beaker containing a large excess of methanol with vigorous stirring. The poly(this compound) will precipitate as a solid.
-
Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
Note: The molecular weight of the polymer can be controlled by adjusting the monomer-to-catalyst ratio.
Synthesis of Fragrance Ingredients
Substituted this compound derivatives have found applications in the fragrance industry due to their unique and desirable odor profiles, which can range from agrestic and woody to floral and green notes.[11] These fragrances are often synthesized through acylation or alkylation reactions of this compound.
Protocol 5.1: Synthesis of 1-(Cyclooct-3-en-1-yl)ethan-1-one
Materials:
-
This compound
-
Acetic anhydride
-
Zinc chloride (anhydrous)
-
Hexane
-
Saturated sodium chloride solution
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (300 g, 2.73 mol), acetic anhydride (556 g, 5.45 mol), and anhydrous zinc chloride (30 g, 0.22 mol).
-
Reaction: Heat the mixture at 100 °C for 3 hours.
-
Workup: Cool the reaction to room temperature and extract with hexane (3 x 300 mL).
-
Washing: Wash the combined organic phases sequentially with saturated sodium chloride solution (800 mL), saturated sodium bicarbonate solution (800 mL), and again with saturated sodium chloride solution (400 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by vacuum distillation to obtain 1-(cyclooct-3-en-1-yl)ethan-1-one as a colorless oil.
Bioorthogonal Chemistry: The Rise of trans-Cyclooctene
trans-Cyclooctene (TCO) is a highly strained and reactive alkene that has become a cornerstone of bioorthogonal chemistry.[12] Its high ring strain allows it to undergo extremely fast and selective inverse-electron-demand Diels-Alder reactions with tetrazines, a reaction often referred to as "tetrazine ligation".[13] This "click" reaction is exceptionally useful for labeling and imaging biomolecules in living systems due to its rapid kinetics and the absence of toxic catalysts.[14]
Synthesis of trans-Cyclooctene Derivatives
The synthesis of functionalized TCO derivatives is a key challenge. A common method involves the photochemical isomerization of the corresponding cis-cyclooctene derivative.[12]
Mechanism of Tetrazine Ligationdot
Sources
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- 14. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trans-Cyclooctene (TCO)
Welcome to the technical support center for the synthesis of trans-cyclooctene (TCO) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this highly strained and reactive molecule. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your experimental work.
Introduction to TCO Synthesis Challenges
Trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[1][2] This "click chemistry" reaction is catalyst-free and proceeds efficiently in complex biological environments, making TCO an invaluable tool for bioconjugation, in vivo imaging, and drug delivery.[1][2][3]
However, the synthesis of TCO is not without its challenges. The high ring strain of the trans-double bond makes it thermodynamically less favorable than its cis-isomer.[1] Synthetic routes often result in mixtures of isomers, requiring careful purification.[1][4] Furthermore, the stability of TCO derivatives can be a concern, with a propensity to isomerize back to the unreactive cis-form under certain conditions.[5][6][7]
This guide provides practical, field-proven insights to help you overcome these hurdles and successfully synthesize and utilize TCO in your research.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and handling of trans-cyclooctene.
Question 1: My photoisomerization of cis-cyclooctene to trans-cyclooctene is resulting in very low yields. What are the potential causes and how can I improve the conversion?
Answer:
Low yields in the photochemical synthesis of TCO are a common issue.[1] The photoisomerization is a reversible process, and the equilibrium between the cis and trans isomers often favors the cis form.[4] Here are the primary causes and troubleshooting steps:
-
Cause 1: Equilibrium Limitation: The photochemical reaction reaches a photostationary state with a limited concentration of the trans-isomer. Without a method to remove the trans-isomer as it is formed, the overall yield will be low.[4]
-
Solution: The most effective strategy is to continuously remove the trans-isomer from the reaction mixture.[4][8] This is typically achieved by circulating the reaction solution through a column packed with silver nitrate (AgNO₃) impregnated on silica gel.[4][8] The silver ions selectively form a complex with the more strained trans-isomer, sequestering it from the solution and driving the equilibrium towards the formation of more trans-cyclooctene.[1][4][8] A closed-loop flow photoreactor is the most common and efficient setup for this purpose.[1][8]
-
-
Cause 2: Photodegradation: Prolonged exposure of the trans-cyclooctene to UV light can lead to its degradation, further reducing the yield.[1]
-
Solution: Again, a flow reactor setup that removes the TCO from the UV-irradiated solution is beneficial.[8] Minimizing the residence time of the TCO in the photoreactor is key. If you are performing a batch reaction, monitor the reaction progress closely and stop the irradiation once the optimal yield is reached, before significant degradation occurs.
-
-
Cause 3: Inefficient Sensitizer or Incorrect Wavelength: The choice of photosensitizer and the wavelength of the UV light are critical for efficient isomerization.
-
Cause 4: Inappropriate Solvent: The solvent must be transparent at the irradiation wavelength and should not interact with the silver nitrate column.
Below is a diagram illustrating the workflow for a flow photoisomerization setup.
Caption: Flow photoisomerization workflow for TCO synthesis.
Question 2: I am having difficulty separating the trans-cyclooctene from the cis-isomer and other byproducts after synthesis. What are the best purification methods?
Answer:
Purifying trans-cyclooctene is a critical step due to the presence of the starting cis-isomer and potential byproducts.
-
Method 1: Silver Nitrate Complexation (Most Common): As mentioned above, the ability of TCO to form a complex with silver ions is the most widely used method for its separation.[1][4][8][9]
-
Protocol: After the reaction, the mixture (if not already passed through a silver nitrate column) can be extracted with an aqueous solution of silver nitrate. The trans-isomer will preferentially move into the aqueous phase as a water-soluble complex, while the less strained cis-isomer remains in the organic phase.[1][9] To recover the pure TCO, the aqueous silver nitrate solution is treated with ammonium hydroxide (NH₄OH).[1][9] This decomplexes the TCO, which can then be extracted back into an organic solvent like n-pentane.[9]
-
-
Method 2: Chromatography: While challenging due to the similar polarities of the isomers, column chromatography can be used, especially for functionalized TCO derivatives.
-
Tips: Often, silica gel impregnated with silver nitrate is used as the stationary phase to improve separation. Careful selection of the eluent system is crucial. This method is particularly useful for separating diastereomers of functionalized TCOs.[6]
-
-
Troubleshooting Purification:
-
Problem: A dark precipitate forms when adding the TCO solution to the silver nitrate solution.
-
Problem: Low recovery of TCO after decomplexation with ammonium hydroxide.
-
Cause: Incomplete decomplexation or inefficient extraction.
-
Solution: Ensure an adequate amount of concentrated ammonium hydroxide is used. Perform multiple extractions with the organic solvent to ensure complete recovery of the liberated TCO.
-
-
Question 3: My purified trans-cyclooctene seems to be unstable and I suspect it is isomerizing back to the cis-form. How can I improve its stability and what are the proper storage conditions?
Answer:
The stability of trans-cyclooctene, particularly highly strained derivatives, is a significant concern.[5][6][10] The primary pathway for degradation is isomerization to the thermodynamically more stable cis-isomer.
-
Factors Affecting Stability:
-
Thiols: Thiol-containing compounds, such as dithiothreitol (DTT) or β-mercaptoethanol, can catalyze the isomerization of TCO.[5][7] This is thought to occur via a radical-mediated pathway.
-
Long-term Storage: Highly reactive TCO derivatives can be prone to deactivation over time, especially if not stored under optimal conditions.[7]
-
Temperature: Higher temperatures can accelerate the rate of isomerization.
-
-
Stabilization and Storage Strategies:
-
Silver(I) Complexation: For long-term storage, TCO derivatives can be stored as their stable silver(I) complexes.[5][6] These complexes can be stored neat or in solution for over a month in a freezer without significant degradation.[5] The TCO can be easily liberated from the complex on demand by the addition of a sodium chloride (NaCl) solution.[5][6]
-
Radical Inhibitors: The use of radical inhibitors, such as Trolox, can help to suppress isomerization, especially in the presence of high thiol concentrations.[5][6]
-
Storage Conditions: If not stored as a silver complex, pure TCO should be stored under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C or -80°C), and protected from light. Storing in a dilute solution in a non-protic organic solvent can also improve stability.
-
| TCO Derivative Type | Relative Reactivity with Tetrazine | Relative Stability | Key Characteristics |
| Standard TCO | Baseline | Higher | More resilient, suitable for applications requiring longer-term stability.[7] |
| Strained TCO (s-TCO) | Very High | Lower | Extremely fast kinetics, but more susceptible to isomerization, especially in the presence of thiols.[7][10] |
| Dioxolane-fused TCO (d-TCO) | High | Improved | Offers a good balance of high reactivity and improved stability compared to s-TCO.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to trans-cyclooctene?
A1: The two most historically significant and conceptually important methods are:
-
Hofmann Elimination: This was the method used in the first synthesis of TCO.[1] It involves the elimination reaction of a trimethylcyclooctyl ammonium salt, which yields a mixture of cis- and trans-cyclooctenes.[1][9]
-
Photoisomerization of cis-cyclooctene: This is currently the most common and versatile method, especially for producing functionalized TCO derivatives.[1][8] It involves irradiating a solution of a cis-cyclooctene derivative in the presence of a photosensitizer.[1][8]
Q2: I need to perform a "click" reaction with my TCO derivative and a tetrazine. Can you provide a general protocol?
A2: The TCO-tetrazine ligation is remarkably efficient and straightforward. Here is a general protocol for bioconjugation:
-
Preparation of Reactants:
-
Dissolve the TCO-containing molecule (e.g., a protein) in a suitable reaction buffer (e.g., PBS, pH 6-9).[12]
-
Dissolve the tetrazine-containing molecule in a compatible solvent (e.g., DMSO, DMF, or the reaction buffer).
-
-
Reaction:
-
Add the tetrazine solution to the TCO-containing solution. A slight molar excess of the tetrazine (e.g., 1.05-1.5 equivalents) is often recommended.[3]
-
Incubate the reaction. At room temperature, the reaction is often complete within 30 minutes to 2 hours, depending on the concentrations and the specific TCO and tetrazine derivatives used.[3] For highly reactive TCOs, the reaction can be complete in seconds.[13]
-
-
Monitoring and Purification:
Q3: Are there any safety precautions I should be aware of when working with trans-cyclooctene and its synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specific considerations for TCO synthesis include:
-
UV Radiation: When performing photoisomerization, ensure the photoreactor is properly shielded to avoid exposure to harmful UV radiation.
-
Trimethylamine: The Hofmann elimination method evolves trimethylamine, which is a flammable and malodorous gas. This procedure should be performed in a well-ventilated fume hood.[9]
-
Silver Compounds: Silver nitrate can cause stains on skin and clothing and should be handled with care.
-
Solvents: The organic solvents used in the synthesis (e.g., hexane, pentane, diethyl ether) are flammable and should be handled in a fume hood away from ignition sources.
Q4: Can I synthesize functionalized trans-cyclooctenes for further derivatization?
A4: Absolutely. The development of functionalized TCOs has been a major driver of their widespread use. A common strategy is to start with a functionalized cis-cyclooctene, such as cis-cyclooct-4-enol, and then perform the photoisomerization.[1] This provides a hydroxyl group that can be further modified. More recent methods allow for the diastereoselective synthesis of functionalized TCOs, such as the addition of nucleophiles to trans-cyclooct-4-enone, providing access to a wide range of derivatives with favorable physicochemical properties.[14][15]
Below is a diagram illustrating the general synthetic logic for functionalized TCOs.
Caption: General pathway for synthesizing functionalized TCOs.
References
- Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation.
- Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim.
- Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation.
- Adhikari, A., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PubMed Central.
- van der Velden, J. L. J., et al. (n.d.). Photo isomerization of cis‐this compound to trans‐this compound: Integration of a micro‐flow reactor and separation by specific adsorption.
- BroadPharm. (2022).
- Pigga, J. E. (2021). Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties. University of Delaware.
- Pigga, J. E., et al. (2020). General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. PubMed Central.
- TCI Chemicals. (n.d.). TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents. TCI Chemicals.
- Cope, A. C., et al. (1963). trans-CYCLOOCTENE. Organic Syntheses.
- Fox, J. M. (2019). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation.
- Hoffmann, M., et al. (2016). Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization.
- BenchChem. (2025). An In-depth Technical Guide to Trans-Cyclooctene (TCO) Linker Reactivity. BenchChem.
- Theato, P., et al. (2020). and trans-cyclooctene-functionalised polypept(o)
- Darko, A., et al. (2014).
- Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.
- Blackman, M. L., et al. (2010). Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes.
- BenchChem. (2025). Technical Support Center: Trans-Cyclooctene (TCO)
- Darko, A., et al. (2014).
Sources
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Photo isomerization of cis‐this compound to trans‐this compound: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties [udspace.udel.edu]
- 15. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of trans-Cyclooctene (TCO) Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with trans-cyclooctene (TCO) derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental workflows. Our goal is to explain the causality behind experimental choices, empowering you to optimize your protocols for maximum success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding TCO stability.
Q1: What is the primary cause of TCO deactivation in experiments?
The principal stability issue and primary cause of reaction failure is the isomerization of the highly reactive trans-isomer of the cyclooctene double bond into its more stable, but unreactive, cis-isomer (CCO).[1] This isomerization eliminates the ring strain essential for the rapid and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) reaction with tetrazines, leading to significantly reduced or no conjugation yield.[1]
Q2: My TCO-modified molecule shows poor stability in cell culture media, but seems stable in vivo. Why?
This is a frequently observed phenomenon. While TCO derivatives can be relatively stable in vivo, they often isomerize rapidly in standard cell culture media like DMEM.[2][3] Recent studies have shown this is not primarily due to biological components like serum proteins, but is catalyzed by degradation products of thiamine (Vitamin B1) present in the media.[2] Specifically, a thiamine breakdown product, 5-hydroxy-3-mercapto-2-pentanone, has been identified as a potent catalyst for TCO isomerization, even at very low concentrations.[2]
Q3: Are all TCO derivatives equally stable?
No, there is significant variability in stability based on the structure of the TCO core. While more strained derivatives like s-TCO (bicyclo[6.1.0]non-4-ene) exhibit ultra-fast reaction kinetics, this often comes at the cost of reduced stability, especially in the presence of thiols.[4][5] Conversely, derivatives like cis-dioxolane-fused TCO (d-TCO) have been computationally designed to offer an excellent balance of high reactivity and improved stability in aqueous solutions and blood serum.[6][7]
Q4: What are the ideal storage conditions for TCO derivatives?
Proper storage is critical to preserving the reactivity of your TCO reagents. For long-term storage, we recommend the following:
-
Solid Form: Store as a solid or lyophilized powder at -20°C or -80°C, protected from light (using amber vials) and under an inert atmosphere (argon or nitrogen).
-
In Solution: If you must store TCOs in solution, use a high-quality, anhydrous, aprotic solvent like DMSO or DMF. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. Store these aliquots at -80°C. For many derivatives, storage as a solid is strongly preferred as non-crystalline neat materials can degrade or isomerize over time.[8]
Q5: Can I use antioxidants to prevent TCO degradation?
Yes, under specific circumstances. Isomerization can be promoted by thiols via a radical-based pathway.[8] The use of a water-soluble radical inhibitor, such as Trolox (a vitamin E analog), has been shown to suppress this thiol-promoted isomerization.[8][9] However, this should be tested empirically, as antioxidants could potentially interfere with downstream biological assays.
Part 2: Detailed Troubleshooting Guides
This section provides structured approaches to diagnose and solve common experimental failures involving TCO derivatives.
Issue 1: Low or No Bioorthogonal Conjugation Yield
You've performed an iEDDA reaction between your TCO-labeled biomolecule and a tetrazine probe, but the final yield is disappointingly low or nonexistent.
This workflow helps systematically identify the point of failure.
Caption: Best-practice workflow for TCO reagent storage and handling.
Best Practices for Storage:
-
Inert Atmosphere is Key: When storing TCOs, particularly neat oils or waxes, backfilling the vial with an inert gas like argon or nitrogen is crucial to prevent oxidation.
-
Aliquot Ruthlessly: Never store a "stock" solution that you will access multiple times. The introduction of atmospheric moisture and oxygen with each use will degrade the reagent. Prepare single-use aliquots.
-
Equilibrate Before Opening: Always allow vials to warm completely to room temperature before opening. This prevents atmospheric water from condensing inside the cold vial.
-
Consider Silver Complexation for Long-Term Storage: For maximum shelf-life of highly reactive TCOs, converting them to their silver(I) nitrate complexes is a highly effective strategy. [8][9]The complexes are typically stable, crystalline solids that are easy to handle and store. [10] Protocol: Preparation of a TCO-AgNO₃ Complex for Storage
-
Dissolve the TCO derivative in a minimal amount of acetonitrile or methanol.
-
Add one molar equivalent of silver nitrate (AgNO₃).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Concentrate the solution under reduced pressure to obtain the TCO•AgNO₃ complex.
-
Store the resulting solid at -20°C, protected from light. The complex will readily dissociate upon addition to chloride-containing buffers. [8][9]
-
References
-
Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. National Institutes of Health. [Link]
-
Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. ResearchGate. [Link]
-
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. National Institutes of Health. [Link]
-
Rossin, R., et al. (2013). Highly reactive trans-cyclooctene tags with improved stability for diels-alder chemistry in living systems. Eindhoven University of Technology Research Portal. [Link]
-
Taylor, M. T., et al. (2014). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. National Institutes of Health. [Link]
-
Mayer, C., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society. [Link]
-
Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. [Link]
-
Darko, A., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Royal Society of Chemistry. [Link]
-
Al-Karmi, S., et al. (2015). Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. National Institutes of Health. [Link]
-
Muste, C., et al. (2025). Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media. ACS Omega. [Link]
-
Adhikari, A., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PubMed Central. [Link]
-
D'Auria, L., et al. (2023). trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging. Bioconjugate Chemistry. [Link]
-
Royzen, M., et al. (2016). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. National Institutes of Health. [Link]
-
Reiner, T., et al. (2015). Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Performance in Cyclooctene ROMP
Welcome to the technical support center for Ring-Opening Metathesis Polymerization (ROMP) of cyclooctene. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this powerful polymerization technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the ROMP of this compound, providing foundational knowledge for successful experimentation.
Q1: Which catalyst is best for this compound ROMP?
A1: The choice of catalyst is critical and depends on your specific goals for molecular weight control, polydispersity (PDI), and functional group tolerance.
-
Grubbs' First Generation (G1): While effective, G1 typically requires an additive like triphenylphosphine (PPh3) to achieve a more controlled polymerization by shifting the equilibrium away from the active propagating species, thereby slowing propagation relative to initiation.[1]
-
Grubbs' Second Generation (G2): G2 is a highly active and popular choice for this compound ROMP.[2][3] Its higher activity makes it more robust but also more prone to secondary metathesis if reaction conditions are not optimized.
-
Grubbs' Third Generation (G3) & Hoveyda-Grubbs Catalysts (HG2): These catalysts offer excellent activity, stability, and high tolerance to a wide range of functional groups.[4] HG2, in particular, has been shown to be effective in producing high-purity macrocyclic oligo(this compound)s due to the role of its bidentate benzylidene ligand.[5] For general metathesis, Hoveyda-type catalysts are often recommended due to their high stability and initiation at room temperature.[6][7]
| Catalyst Generation | Key Characteristics for this compound ROMP | Typical Applications |
| First (G1) | Lower activity; often requires PPh3 for control.[1] | Basic polythis compound synthesis where high control is not paramount. |
| Second (G2) | High activity; a workhorse catalyst. Prone to secondary metathesis.[2][3] | High-yield synthesis of polythis compound; block copolymers.[8] |
| Third (G3) / HG2 | High activity and stability; excellent functional group tolerance.[4][6] | Polymerization of functionalized this compound derivatives; living polymerizations.[5][9] |
Q2: Why is my polydispersity index (PDI) high when polymerizing this compound?
A2: High PDI in this compound ROMP is most often caused by secondary metathesis . This compound is a low-strain monomer, and the resulting polythis compound backbone contains numerous double bonds.[10] The active catalyst can react with these internal double bonds (intermolecularly or intramolecularly), leading to chain scrambling, cleavage, and a broadening of the molecular weight distribution.[11][12] This is a significant challenge compared to high-strain monomers like norbornene.[1] To achieve a living polymerization and narrow PDI with this compound, especially the more strained trans-cyclooctene, suppressing these secondary reactions is crucial.[10][13]
Q3: What is the role of a Chain Transfer Agent (CTA) and when should I use one?
A3: A Chain Transfer Agent (CTA), typically a symmetric, acyclic olefin, is used to control the molecular weight of the resulting polymer and prevent gelation, which can occur in bulk or highly concentrated polymerizations.[2] The CTA effectively transfers the growing polymer chain from the catalyst center, allowing a new chain to begin. This makes the polymerization catalytic in nature and is essential when targeting lower molecular weight polymers or when using highly active catalysts that might otherwise lead to insoluble products.[14][15][16]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: Low Monomer Conversion or Stalled Reaction
Q: My polymerization of this compound started but stopped before reaching full conversion. What went wrong?
A: This is a classic symptom of premature catalyst deactivation. Ruthenium-based catalysts, while robust, are sensitive to certain impurities that can poison the active metal center.
Causality & Solution Workflow:
-
Catalyst Deactivation Pathway: The primary cause is often the presence of impurities in the monomer or solvent that coordinate to the ruthenium center more strongly than the olefin, effectively killing the catalyst. Vinyl ethers, for example, are commonly used to intentionally quench ROMP reactions by forming stable Fischer carbene species.[17]
-
Monomer Purity: Commercial this compound can contain peroxides, water, or other inhibitors from storage. Action: Purify the monomer immediately before use. See Protocol 1: Monomer (cis-Cyclooctene) Purification.
-
Solvent Quality: Solvents, especially ethers like THF, can form peroxides upon storage. Halogenated solvents like dichloromethane (CH2Cl2) can contain acidic impurities. Both can deactivate the catalyst. Action: Use freshly distilled, anhydrous, and thoroughly degassed solvents. See Protocol 2: Solvent Purification and Degassing.
-
Atmospheric Contamination: Although Grubbs' catalysts have good tolerance, prolonged exposure to air and moisture will lead to deactivation.[1] Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
-
Functional Group Incompatibility: If using a functionalized this compound, the functional group itself might be interfering with the catalyst, especially with less tolerant catalysts like G1.[18][19][20] Action: Ensure your chosen catalyst is compatible with the monomer's functional groups. G3 and HG2 catalysts offer the broadest tolerance.[4]
Caption: Secondary metathesis pathways leading to high PDI.
Problem: Gelation or Formation of Insoluble Polymer
Q: My reaction mixture turned into an insoluble gel. What happened?
A: Gelation typically occurs in bulk or highly concentrated solutions when the molecular weight becomes excessively high, leading to extensive chain entanglement and potential cross-linking if diene impurities are present.
Causality & Prevention:
-
Uncontrolled Molecular Weight: Without a mechanism to terminate chains or control their length, highly active catalysts can produce ultra-high molecular weight polymers that are insoluble in common organic solvents. [2]2. Use of a Chain Transfer Agent (CTA): As mentioned previously, a CTA is the most effective way to prevent gelation by controlling the polymer's molecular weight. [2][14]An appropriate ratio of monomer to CTA should be chosen to target a specific molecular weight.
-
Lower Monomer Concentration: Reducing the initial monomer concentration can help prevent gelation, although this may also affect the polymerization rate. [21]4. Check for Diene Impurities: Impurities like cyclooctadiene (COD) can act as cross-linking agents, leading to a polymer network (gel). Ensure your starting this compound is free from such contaminants. [18]
Section 3: Key Experimental Protocols
Protocol 1: Monomer (cis-Cyclooctene) Purification
Causality: This protocol removes peroxides and water, which are potent inhibitors of ruthenium catalysts.
-
Initial Wash: Place 50 mL of cis-cyclooctene in a separatory funnel. Wash with 3 x 30 mL of a 10% aqueous sodium hydroxide (NaOH) solution to remove acidic impurities and inhibitors.
-
Brine Wash: Wash with 2 x 30 mL of saturated aqueous sodium chloride (brine) to remove residual NaOH.
-
Drying: Drain the this compound into a clean, dry flask and add anhydrous magnesium sulfate (MgSO4). Swirl and let it stand for at least 1 hour to remove water.
-
Distillation: Filter the this compound away from the drying agent into a distillation flask. Add a few pieces of sodium metal (use caution) as a final drying agent and indicator (the solution should turn blue/purple with benzophenone). Distill under a nitrogen or argon atmosphere. Collect the fraction boiling at ~145-146 °C.
-
Storage: Store the purified monomer under an inert atmosphere in a sealed flask, preferably in a freezer. For best results, use immediately after purification.
Protocol 2: Solvent Purification and Degassing
Causality: This protocol removes water, oxygen, and peroxides from the reaction solvent. Oxygen can lead to catalyst decomposition.
-
Drying: For solvents like THF, dichloromethane, or toluene, use of a solvent purification system (e.g., passing through columns of activated alumina and copper catalyst) is ideal. Alternatively, distill from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane and toluene) under an inert atmosphere.
-
Degassing: It is critical to remove dissolved oxygen. The most effective method is Freeze-Pump-Thaw .
-
Place the distilled solvent in a robust Schlenk flask with a stir bar.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once frozen solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum line and allow the solvent to thaw completely. You will see bubbles of gas being released.
-
Repeat this cycle at least three times for maximum oxygen removal.
-
-
Storage: Backfill the flask with an inert gas (argon or nitrogen) and store in a sealed flask over molecular sieves if desired.
Protocol 3: General Procedure for a Trial ROMP of this compound
Causality: This procedure provides a reliable starting point for optimizing your specific reaction, incorporating best practices for handling air-sensitive reagents.
-
Setup: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Reagent Preparation:
-
In a glovebox or under inert atmosphere, prepare a stock solution of the Grubbs' catalyst (e.g., 5.0 mg of G2 in 1.0 mL of purified, degassed dichloromethane).
-
In a separate vial, prepare the purified this compound.
-
-
Reaction:
-
To a dry Schlenk flask equipped with a stir bar, add the desired amount of purified, degassed solvent (e.g., 10 mL of dichloromethane).
-
Add the desired amount of purified this compound (e.g., 0.55 g, 5 mmol, for a target monomer:catalyst ratio of ~1000:1).
-
Stir the solution to ensure it is homogeneous and at the desired reaction temperature (e.g., room temperature, ~20-25 °C).
-
-
Initiation:
-
Using a gas-tight syringe, rapidly inject the required volume of the catalyst stock solution into the stirring monomer solution.
-
The polymerization is often visually indicated by an increase in viscosity.
-
-
Monitoring & Termination:
-
The reaction can be monitored by taking aliquots at various time points (via syringe under inert atmosphere) and analyzing by 1H-NMR for monomer conversion. [2][3] * After the desired time or conversion is reached, terminate the polymerization by injecting a small amount of ethyl vinyl ether (typically 100-1000 equivalents relative to the catalyst).
-
-
Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by GPC (for Mn and PDI) and NMR.
-
Section 4: References
-
Walker, R., Conrad, R. M., & Grubbs, R. H. (2009). The Living ROMP of trans-Cyclooctene. Macromolecules, 42(3), 599-605. [Link]
-
Diallo, A. K., et al. (2018). Ring-opening metathesis polymerization of this compound derivatives with chain transfer agents derived from glycerol carbonate. Polymer Chemistry. [Link]
-
Muñoz-Bascón, J., et al. (2010). Ring-Opening Metathesis Polymerization Kinetics of this compound with Second Generation Grubbs' Catalyst. ResearchGate. [Link]
-
Le, T.-D., et al. (2014). Sequential ROMP of cyclooctenes as a route to linear polyethylene block copolymers. ResearchGate. [Link]
-
Walker, R., Conrad, R. M., & Grubbs, R. H. (2009). The Living ROMP of trans-Cyclooctene. PMC. [Link]
-
Al-Badri, Z. M., et al. (2013). Ring-opening metathesis polymerization with the second generation Hoveyda-Grubbs catalyst: an efficient approach toward high-purity functionalized macrocyclic oligo(this compound)s. PubMed. [Link]
-
Muñoz-Bascón, J., et al. (2010). Ring-Opening Metathesis Polymerization Kinetics of this compound with Second Generation Grubbs' Catalyst. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. [Link]
-
Ivin, K. J., & Mol, J. C. (1997). Dramatic solvent effects on ring-opening metathesis polymerization of cycloalkenes. ResearchGate. [Link]
-
Walker, R., Conrad, R. M., & Grubbs, R. H. (2009). The Living ROMP of trans-Cyclooctene. SciSpace. [Link]
-
Anastasaki, A., et al. (2016). Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. PMC. [Link]
-
Friebe, L., et al. (2006). Synthesis of Poly(this compound) by Ring-Opening Metathesis Polymerization: Characterization and Shape Memory Properties. ResearchGate. [Link]
-
Shi, Z. (2021). Chemically Recyclable Polymers from Living ROMP of this compound Derivatives. OhioLINK Electronic Theses and Dissertations Center. [Link]
-
Martinez, H., et al. (2012). Selectivity in Ring-Opening Metathesis Polymerization of Z-Cyclooctenes Catalyzed by a Second-generation Grubbs Catalyst. ACS Catalysis. [Link]
-
Podgórski, M., et al. (2014). Visible light induced ring-opening metathesis polymerisation of this compound. ResearchGate. [Link]
-
Nikoloulakis, E., et al. (2020). Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst. MDPI. [Link]
-
Muñoz-Bascón, J., et al. (2012). ROMP of Functionalized this compound and Norbornene Derivatives and their Copolymerization with this compound. ResearchGate. [Link]
-
Hillmyer, M. A., & Grubbs, R. H. (1995). Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes by a Ruthenium-Based Metathesis Catalyst. Macromolecules. [Link]
-
Gstrein, X., et al. (2007). Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts. PMC. [Link]
-
Weigl, M., et al. (2012). Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst. RSC Publishing. [Link]
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Liu, C., et al. (2023). Processive Catalytic Polymerization via Molecularly Confined Catalyst. ChemRxiv. [Link]
-
Keitz, B. K., & Grubbs, R. H. (2013). New tricks for catalytic and catalytic living ROMP using Grubbs-catalysts. American Chemical Society. [Link]
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Walker, R., et al. (2009). The living ROMP of trans-cyclooctene. ResearchGate. [Link]
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Liu, C., et al. (2024). Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst. PubMed Central. [Link]
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Diallo, A. K., et al. (2018). Ring-opening metathesis polymerization of this compound derivatives with chain transfer agents derived from glycerol carbonate. ResearchGate. [Link]
-
Martinez, H., et al. (2014). Ring-opening metathesis polymerization of 8-membered cyclic olefins. Polymer Chemistry. [Link]
-
Walker, R., et al. (2009). The Living ROMP of trans-Cyclooctene. CaltechAUTHORS. [Link]
-
Wang, J., et al. (2021). Depolymerizable ROMP polymers based on fused ring this compound monomers. American Chemical Society. [Link]
-
Zhang, K., & Hillmyer, M. A. (2024). Ring Opening Metathesis Polymerization of Cyclooctadiene and this compound with Dihydrofuran: Influence of Ru Fischer Carbene. ACS Macro Letters. [Link]
-
Galazzo, M. (2017). Mechanistic Study of Ring Opening Metathesis of this compound. ScholarWorks. [Link]
-
Walker, R., et al. (2009). The Living ROMP of trans-Cyclooctene. Semantic Scholar. [Link]
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Technical Support Center: Troubleshooting Side Reactions in Cyclooctene-Tetrazine Click Chemistry
Welcome to the technical support center for cyclooctene-tetrazine click chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the scientific integrity and success of your work.
Troubleshooting Guide
This section is formatted to help you diagnose and resolve common experimental issues. Each problem is followed by potential causes and detailed, actionable solutions.
Issue 1: Low or No Product Yield
You've set up your reaction, but analysis (e.g., LC-MS, SDS-PAGE) shows a low yield of your desired conjugate or no product at all.
Potential Causes & Recommended Solutions
-
Degradation of Tetrazine Reagent: Highly reactive tetrazines, particularly those with strong electron-withdrawing groups, can be susceptible to hydrolysis and degradation in aqueous buffers.[1][2][3]
-
Solution: Before your experiment, assess the stability of your specific tetrazine in your reaction buffer. This can be done by monitoring the disappearance of the tetrazine's characteristic UV-Vis absorbance (around 510-550 nm) over time.[1][4] If instability is observed, consider using a more stable tetrazine derivative, such as those with electron-donating alkyl groups, which exhibit higher stability.[3] Always use freshly prepared solutions from a high-quality source.
-
-
trans-to-cis Isomerization of TCO: The high ring strain that makes trans-cyclooctene highly reactive also makes it susceptible to isomerization to the unreactive cis-cyclooctene isomer.[5] This process can be catalyzed by thiols, such as cysteine or glutathione, which may be present in your biological sample.[5]
-
Solution: Use TCO derivatives with improved stability, such as dioxolane-fused trans-cyclooctene (d-TCO), which show enhanced stability in aqueous solutions and blood serum.[6][7] For long-term storage of highly reactive TCOs, consider forming a temporary, stable complex with silver(I) nitrate, which can be readily dissociated by the addition of a chloride source like NaCl before use.[8]
-
-
Suboptimal Reaction Conditions: The kinetics of the TCO-tetrazine ligation are sensitive to several factors.
-
pH: The optimal pH range for most TCO-tetrazine reactions is between 7.2 and 9.0.[9] However, the stability of both your TCO and tetrazine at a given pH should be confirmed. Some specific reactions, like those involving vinylboronic acids, are accelerated at higher pH.[1][2]
-
Solvent: Reaction rates can be solvent-dependent. For example, some tetrazine reactions are faster in methanol compared to acetonitrile.[1] For biological applications, ensure your reagents are soluble in aqueous buffers. The use of PEGylated linkers can improve solubility.[10]
-
Concentration: As a bimolecular reaction, low concentrations of reactants will lead to a slower reaction rate.[10] If possible, increase the concentration of one or both reactants to drive the reaction to completion.
-
Temperature: While most reactions proceed rapidly at room temperature or 37°C, gentle heating can sometimes improve yields for less reactive pairs.[1][10]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
-
Solution: Empirically optimize the molar ratio of your reactants. Often, using a slight excess (e.g., 1.5 to 2-fold) of the less expensive or more stable reagent can help drive the reaction to completion.[10]
-
Issue 2: Non-Specific Labeling or Off-Target Reactions
You observe labeling of biomolecules that should not be reactive or see unexpected byproducts in your analysis.
Potential Causes & Recommended Solutions
-
Reaction of Highly Electrophilic Tetrazines with Nucleophiles: While the tetrazine-TCO reaction is highly bioorthogonal, extremely electron-deficient tetrazines can react with endogenous nucleophiles, particularly thiols present in cysteine residues.[11]
-
Solution: If you suspect off-target reactions with thiols, consider using a tetrazine that is less electron-deficient. There is often a trade-off between reaction speed and stability/selectivity.[12] Choose a tetrazine with a reactivity profile that is appropriate for your application without being excessively reactive.
-
-
Contamination of Reagents: Impurities in your TCO or tetrazine stocks can lead to unexpected side products.
-
Solution: Ensure the purity of your reagents through appropriate analytical techniques (e.g., NMR, HPLC, MS). Source your click chemistry reagents from a reputable supplier.
-
Workflow for Troubleshooting Low Yield
Here is a logical workflow to diagnose the cause of low product yield in your TCO-tetrazine ligation experiment.
Caption: A decision-making workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the this compound-tetrazine reaction?
A1: The reaction is an inverse electron-demand Diels-Alder [4+2] cycloaddition.[12][13] In this reaction, the electron-deficient tetrazine (the diene) reacts with the electron-rich and strained trans-cyclooctene (the dienophile).[12] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[4][14][15]
Caption: The two-step mechanism of TCO-tetrazine ligation.
Q2: How do I choose the right TCO and tetrazine for my experiment?
A2: The choice depends on a balance between reactivity and stability.
-
For high-speed labeling at low concentrations: Use a highly reactive TCO (like s-TCO or d-TCO) paired with an electron-poor tetrazine (e.g., substituted with pyridyl groups).[6][16] Be aware that these reagents may have lower stability.[17][18]
-
For applications requiring long incubation times or in complex biological media: Prioritize stability. Choose a more stable TCO derivative and a tetrazine with less electron-withdrawing character.[17] While the reaction may be slower, this will minimize side reactions and reagent degradation.
Q3: Can I monitor the progress of my reaction in real-time?
A3: Yes. Tetrazines have a characteristic absorbance in the visible range (typically 510-550 nm). The progress of the reaction can be monitored spectroscopically by following the disappearance of this absorbance as the tetrazine is consumed.[4] Some tetrazine-fluorophore conjugates are designed as "turn-on" probes, where the tetrazine quenches the fluorescence until it reacts, providing a fluorogenic readout.[15][19]
Q4: Are there any buffer components I should avoid?
A4: Yes. Avoid buffers containing primary amines (e.g., Tris, glycine) if you are performing a preliminary labeling step with an NHS-ester-functionalized TCO or tetrazine, as these will compete with your target molecule.[9] While the TCO-tetrazine ligation itself is highly specific, be mindful of high concentrations of thiols (e.g., DTT, BME) if using a TCO prone to isomerization.
Data Summary: Reactivity vs. Stability
The selection of a TCO-tetrazine pair often involves a trade-off between reaction kinetics and the stability of the reagents. The table below summarizes the characteristics of different TCO isomers.
| TCO Isomer | Relative Reactivity with Tetrazines | Stability (in the presence of thiols) | Key Characteristics |
| 4-TCO (axial) | Very High | Moderate | One of the fastest reacting isomers.[20] |
| 4-TCO (equatorial) | High | Moderate | Slower than the axial isomer.[20] |
| 2-TCO (axial) | High | High | Slower kinetics than 4-TCO but with increased stability.[13][20] |
| 2-TCO (equatorial) | Moderate | High | Slower than the axial isomer.[20] |
| d-TCO | Very High | High | Dioxolane-fused TCO with excellent reactivity and stability.[6][7] |
| s-TCO | Extremely High | Low to Moderate | Cyclopropane-fused TCO, among the most reactive but can be unstable.[7] |
References
-
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science, 5(10), 3770-3776. [Link]
-
Svatunek, D., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(19), 8794–8806. [Link]
-
García-Vázquez, R., et al. (2022). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Pharmaceuticals, 15(5), 623. [Link]
-
Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. ChemRxiv.[Link]
-
Darko, A., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science, 5(10), 3770-3776. [Link]
-
Selvaraj, R., & Fox, J. M. (2013). trans-Cyclooctene—a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology, 17(5), 753–760. [Link]
-
Adhikari, A., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry, 9(1), 47. [Link]
-
Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 51(5), 1249–1259. [Link]
-
Interchim. TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim.[Link]
-
Wu, W., et al. (2015). Synthesis, characterization, and cycloaddition reactivity of a monocyclic aromatic 1,2,3,5-tetrazine. Organic Letters, 17(24), 6114–6117. [Link]
- Fox, J. M., & Royzen, M. (2016). Cyclooctenes for bioorthogonal reactions.
-
Al-Watban, A. A., et al. (2020). Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions. Angewandte Chemie International Edition, 59(32), 13393-13397. [Link]
-
Sondag, T. F. M., et al. (2023). Readily Accessible Strained Difunctionalized trans-Cyclooctenes with Fast Click and Release Capabilities. Angewandte Chemie International Edition, 62(21), e202301550. [Link]
-
Lim, R. K., & Lin, Q. (2011). Fitness Factors for Bioorthogonal Chemical Probes. Chemical Communications, 47(40), 11210–11219. [Link]
-
Click Chemistry Tools. (2016). An overview of Tetrazine reagents. Medium.[Link]
-
Versteegen, R. M., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry, 29(9), 3143–3153. [Link]
-
Yao, J. Z., et al. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. Journal of the American Chemical Society, 140(5), 1838–1846. [Link]
-
Devaraj, N. K. (2013). 1,2,4,5-Tetrazine-based Click Reactions in Bioorthogonal Chemistry. University of Illinois Urbana-Champaign.[Link]
-
Devaraj, N. K., et al. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry, 19(12), 2297–2299. [Link]
-
Wikipedia. (2024). Click chemistry. Wikipedia.[Link]
-
Lu, Y., et al. (2021). Redox Potential Tuning of s-Tetrazine by Substitution of Electron-Withdrawing/Donating Groups for Organic Electrode Materials. The Journal of Physical Chemistry C, 125(7), 3779–3786. [Link]
-
Muste, C., et al. (2025). Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media. ResearchGate.[Link]
-
Wang, H., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 10, 1039019. [Link]
-
Theodora.com. Tetrazines - Encyclopedia. Theodora.com.[Link]
-
Wikipedia. (2024). Bioorthogonal chemistry. Wikipedia.[Link]
-
Versteegen, R. M., et al. (2013). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Angewandte Chemie International Edition, 52(52), 14112-14116. [Link]
-
Reddit. (2024). Tetrazine Synthesis Low Yield. r/chemistry.[Link]
-
Svatunek, D., et al. (2024). Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. Chemical Science, 15(6), 2095-2101. [Link]
-
Kim, E., & Lim, D. (2017). Tetrazine ligation for chemical proteomics. BMB Reports, 50(6), 285–293. [Link]
-
Al-Watban, A. A., et al. (2020). Hydrogel Synthesis and Stabilization via Tetrazine Click‐Induced Secondary Interactions. ResearchGate.[Link]
-
Karver, M. R., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 23(8), 1644–1655. [Link]
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Technical Support Center: Purification Strategies for Cyclooctene Reaction Products
Welcome to the technical support center for the purification of cyclooctene reaction products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying compounds derived from this compound. This compound and its derivatives, particularly the strained trans-isomer, are foundational in fields ranging from polymer science via Ring-Opening Metathesis Polymerization (ROMP) to advanced biomedical applications through bioorthogonal chemistry.[1] Achieving high purity is not merely a procedural step but a prerequisite for reliable downstream applications, clinical relevance, and mechanistic studies.
This document moves beyond simple protocols to provide a logical framework for troubleshooting common purification issues, grounded in the physicochemical properties of the molecules involved.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial approach to purification.
Q1: What are the most common types of impurities I should anticipate in my this compound reaction mixture?
Understanding potential impurities is the first step toward designing an effective purification strategy. Your crude product mixture will typically contain:
-
Unreacted Starting Materials: Residual cis- or trans-cyclooctene, functionalized derivatives, or coupling partners.
-
Catalyst Residues: For reactions like olefin metathesis, residual ruthenium is a persistent and problematic impurity that can cause product decomposition or isomerization.[2] The International Conference on Harmonisation (ICH) sets the maximum allowable ruthenium level in pharmaceutical products at 10 ppm.[3]
-
Geometric Isomers: Reactions involving trans-cyclooctene (TCO) may lead to isomerization back to the more thermodynamically stable cis-cyclooctene.[4][5] Syntheses starting from cis-cyclooctene can also produce a mixture of isomers.[4]
-
Reaction Byproducts: These can include dimers, oligomers, or products from side-reactions like allylic oxidation.[6][7] For example, the epoxidation of this compound can sometimes yield small amounts of allylic byproducts.[7]
-
Solvents and Reagents: Residual solvents from the reaction or workup, as well as reagents like phase-transfer catalysts or bases.
Q2: How do I select the most appropriate primary purification strategy for my product?
The optimal strategy depends on the physical state of your product and the nature of the key impurities. The decision can be visualized as a logical workflow.
Caption: Purification Strategy Decision Tree.
Q3: My product is a liquid. When should I choose distillation over column chromatography?
Distillation is the preferred method when you need to separate liquids with significantly different boiling points (ideally >25 °C apart).[8] It is highly scalable and excellent for removing non-volatile impurities (like catalyst residues or salts) or volatile solvents. For high-boiling compounds sensitive to thermal decomposition, vacuum distillation is essential as it lowers the boiling point.[8]
Column chromatography is necessary when distillation is not feasible, such as when separating:
-
Compounds with very similar boiling points.
-
A mixture of isomers (e.g., positional isomers of a functionalized this compound).[6]
-
Products from non-volatile impurities with similar polarity.
Q4: My product is a solid. When is recrystallization a better choice than column chromatography?
Recrystallization is a powerful and often underestimated purification technique that can yield material of exceptionally high purity.[9] It is the method of choice when you can identify a solvent system where your desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while impurities remain soluble at all temperatures.[10]
Column chromatography is more appropriate when:
-
No suitable recrystallization solvent can be found.
-
Your product is contaminated with impurities that have very similar solubility profiles.
-
You need to separate a complex mixture of multiple solid products.
Part 2: Troubleshooting Guide - Specific Purification Challenges
This section addresses specific, common problems encountered during the purification of this compound products.
Issue 1: Persistent Catalyst Contamination
Q: How can I effectively remove residual ruthenium catalyst from my olefin metathesis product? The crude product is a dark brown/black color.
This is one of the most frequent challenges in olefin metathesis chemistry. The colored impurities are various ruthenium species.[2] A multi-step approach is often the most effective.
-
Probable Cause: The Grubbs-type catalyst and its decomposition byproducts are often soluble in organic solvents and can co-elute with the product on silica gel.
-
Solution 1: Scavenger and Silica Plug: Before full column chromatography, treat the crude reaction mixture with a scavenger. Common options include:
-
Triphenylphosphine oxide (Ph₃P=O) or Dimethyl sulfoxide (DMSO): Add ~50 equivalents (relative to the catalyst) of Ph₃P=O or DMSO to the crude solution in a minimal amount of solvent (e.g., DCM).[2] Stir for at least 8-12 hours. These reagents coordinate to the ruthenium, forming complexes that are more polar and are readily adsorbed onto silica gel.[2]
-
Activated Carbon: Stirring the crude product with activated carbon can also effectively adsorb ruthenium species.[11]
-
After treatment, filter the mixture through a short plug of silica gel, eluting with your reaction solvent or a slightly more polar one. This often removes the bulk of the color.
-
-
Solution 2: Specialized Scavengers: For pharmaceutical applications requiring extremely low metal levels, consider using commercially available ruthenium scavengers, such as functionalized silicates or polymer-bound phosphines.[12]
-
Causality: The principle behind these methods is to convert the relatively nonpolar ruthenium catalyst into a highly polar complex or to use a high-surface-area adsorbent that strongly binds the metal, allowing the desired organic product to be easily separated by a simple filtration.[2][11]
Issue 2: Isomer Separation and Stability
Q: My reaction produced a mixture of cis- and trans-cyclooctene isomers. Standard column chromatography isn't separating them. How can I isolate the trans-isomer?
-
Probable Cause: cis- and trans-cyclooctene are nonpolar isomers with very similar polarities, making them difficult to separate by conventional silica gel chromatography.[13]
-
Solution: Selective Complexation with Silver Nitrate (AgNO₃): This is the classical and most effective method.[4] The π-bond of an alkene can form a complex with silver ions. The strained, higher-energy double bond in trans-cyclooctene forms a much stronger complex than the more stable cis-isomer.
-
Adsorption Method: Prepare a stationary phase of silica gel impregnated with AgNO₃ (typically 10-20% by weight). Run a column with this "silver-silica," using a nonpolar eluent like hexanes. The cis-isomer will elute first, while the trans-isomer is strongly retained.[14]
-
Extraction Method: The trans-isomer can be selectively extracted from an organic solution (e.g., pentane) into an aqueous solution of silver nitrate.[15]
-
-
Product Recovery: To release the trans-cyclooctene from its silver complex, add a concentrated solution of aqueous ammonia.[15] This forms a stable silver-ammonia complex, liberating the alkene, which can then be extracted back into an organic solvent.
Q: I am working with a highly strained, functionalized trans-cyclooctene derivative for a bioorthogonal application. It seems to be isomerizing back to the cis-form upon storage or during purification. How can I prevent this?
-
Probable Cause: Highly strained TCOs are kinetically trapped isomers. They can be susceptible to isomerization, a process that can be catalyzed by radicals or other reactive species.[16]
-
Solution 1: Use Radical Inhibitors: If radical-mediated pathways are suspected, storing the compound with a radical inhibitor like butylated hydroxytoluene (BHT) or Trolox may improve stability.[16]
-
Solution 2: Temporary Protection as a Silver(I) Complex: The same complexation chemistry used for separation can be used for stabilization. Storing strained TCO derivatives as their Ag(I) complexes can greatly extend their shelf life. The complex is stable but labile; the active TCO can be readily liberated on demand by the addition of a salt solution like NaCl, which is present in most biological buffers.[16] This makes it a practical strategy for storing sensitive bioconjugation reagents.
Issue 3: Column Chromatography Problems
Q: My compounds are streaking and not separating cleanly on a silica gel column. What should I do?
-
Probable Cause: This "streaking" or "tailing" is often due to an inappropriate solvent system or issues with the compound's acidity/basicity.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate.[17] Aim for an Rf value of ~0.3 for your target compound. If spots are streaky on TLC, they will be on the column.
-
Adjust Polarity: If your compound is very polar, it may be interacting too strongly with the acidic silica gel. Add a small amount (0.1-1%) of a polar modifier to your eluent. For acidic compounds, add acetic acid. For basic compounds (like amines), add triethylamine or ammonia in methanol. This neutralizes active sites on the silica and improves peak shape.
-
Consider a Different Stationary Phase: If problems persist, your compound may be sensitive to the acidic nature of silica gel. Try using neutral or basic alumina, or consider reversed-phase chromatography where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile).[18]
-
Part 3: Key Experimental Protocols
These protocols provide detailed, self-validating methodologies for common purification tasks.
Protocol 1: Removal of Ruthenium Residues using Ph₃P=O and a Silica Plug
-
Reaction Quench: After confirming reaction completion by TLC or GC/MS, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Scavenger Addition: Concentrate the reaction mixture under reduced pressure. Re-dissolve the crude oil in a minimal volume of dichloromethane (DCM). Add 50 equivalents of triphenylphosphine oxide (Ph₃P=O) relative to the initial moles of catalyst used.[2]
-
Incubation: Stir the mixture at room temperature for a minimum of 12 hours in a sealed vial.[2]
-
Silica Plug Preparation: Take a fritted glass funnel or a large pipette plugged with cotton. Add a 1 cm layer of sand, followed by 5-10 cm of silica gel, and another 1 cm layer of sand on top.
-
Filtration: Wet the silica plug with the initial chromatography eluent (e.g., hexanes or DCM). Carefully apply the crude mixture to the top of the plug.
-
Elution: Elute the product from the plug using a suitable solvent, collecting the filtrate. The highly polar ruthenium-phosphine oxide complex should remain adsorbed at the top of the silica.
-
Validation: Check the filtrate by TLC. The colored impurities should be absent. For quantitative analysis, submit a sample of the final, purified product for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm ruthenium levels are below the required threshold (e.g., <10 ppm).[3]
Protocol 2: Separation of cis- and trans-Cyclooctene via Silver Nitrate Complexation
-
Complexation: Dissolve the crude isomer mixture in n-pentane. Extract this organic solution three times with a saturated aqueous solution of silver nitrate (AgNO₃).[15] The trans-cyclooctene will selectively move into the aqueous phase as a silver complex. The pentane layer will contain primarily cis-cyclooctene and other non-alkenic impurities.
-
Separation: Combine the aqueous extracts. Wash them with fresh n-pentane to remove any remaining cis-isomer.
-
Liberation of trans-Cyclooctene: Cool the aqueous AgNO₃ solution in an ice bath. Slowly add concentrated aqueous ammonium hydroxide with stirring. The trans-cyclooctene will separate from the aqueous phase as an organic layer as the stable [Ag(NH₃)₂]⁺ complex forms.[15]
-
Extraction and Drying: Extract the liberated trans-cyclooctene into n-pentane (3x volumes). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation (use minimal heat to prevent polymerization).
-
Final Purification: Distill the recovered trans-cyclooctene under reduced pressure for the highest purity.[15]
-
Validation: Analyze the purity of the isolated trans- and cis-isomers by Gas Chromatography (GC) or ¹H NMR spectroscopy.
Part 4: Data Summary Tables
Table 1: Physical Properties of Common this compound Derivatives
| Compound | Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound[4] | cis | 110.20 | 145-146 | -12 |
| This compound[4] | trans | 110.20 | 143 | -59 |
| This compound oxide[19] | cis | 126.20 | 85-87 (at 20 mmHg) | 56-57 |
Table 2: Eluotropic Series - Solvent Polarity for Chromatography
This table helps in selecting and modifying solvent systems for normal-phase column chromatography. Solvents are listed in order of increasing polarity and eluting power.[18]
| Solvent | Polarity Index |
| n-Hexane / Pentane | 0.1 |
| Cyclohexane | 0.2 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane (DCM) | 3.1 |
| Tetrahydrofuran (THF) | 4.0 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Methanol | 6.6 |
| Water | 10.2 |
References
-
P. A. T. Hoye, R. M. A. Wat, A. G. M. Barrett, "Removing ruthenium residues from olefin metathesis reaction products," Chemistry, 2012, 18(29), 8868-80. [Link]
-
Y. M. Ahn, K. Yang, G. I. Georg, "A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions," Organic Letters, 2001, 3(9), 1411–1413. [Link]
-
S. H. Hong, R. H. Grubbs, "Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction," Journal of Visualized Experiments, 2018, (138), e57885. [Link]
-
Semantic Scholar, "Purification technique for the removal of ruthenium from olefin metathesis reaction products," Collection of related articles. [Link]
-
S. H. Hong, R. H. Grubbs, "Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction," Organic Letters, 2007, 9(10), 1955-1957. [Link]
-
M. G. E. G. Bremmer, et al., "Photo isomerization of cis‐this compound to trans‐this compound: Integration of a micro‐flow reactor and separation by specific adsorption," AIChE Journal, 2019, 65(11), e16740. [Link]
-
A. C. Cope, R. A. Pike, C. F. Spencer, "trans-CYCLOOCTENE," Organic Syntheses, 1963, 4, 233. [Link]
-
Wikipedia, "trans-Cyclooctene," Accessed January 2026. [Link]
-
A. Wieczorek, et al., "Click-to-release: a bio-orthogonal strategy for the synthesis and purification of long RNA," Chemical Communications, 2017, 53(75), 10394-10397. [Link]
-
S. Wang, et al., "Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes," Bioconjugate Chemistry, 2017, 28(6), 1633–1643. [Link]
-
S. M. D. Handula, et al., "Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs," Molecular and Cellular Oncology, 2024, 11(1), e2328275. [Link]
-
University of Colorado Boulder, Department of Chemistry, "Distillation," Accessed January 2026. [Link]
-
A. C. Cope, et al., "cis-CYCLOOCTENE OXIDE," Organic Syntheses, 1973, 53, 33. [Link]
-
Quora, "Why is cis form more stable in this compound?," Accessed January 2026. [Link]
-
Wikipedia, "Column chromatography," Accessed January 2026. [Link]
-
University of Alberta, Department of Chemistry, "Column chromatography," Accessed January 2026. [Link]
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University of California, Davis, Department of Chemistry, "Recrystallization and Crystallization," Accessed January 2026. [Link]
-
Chem LibreTexts, "Recrystallization," Accessed January 2026. [Link]
-
F. Fang, M. A. K. Patterson, J. M. Fox, "Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation," ACS Chemical Biology, 2019, 14(6), 1133–1139. [Link]
-
U. Neuenschwander, I. Hermans, "The Conformations of this compound: Consequences for Epoxidation Chemistry," The Journal of Organic Chemistry, 2011, 76(24), 10236–10240. [Link]
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Technical Support Center: Overcoming Solubility Issues of Cyclooctene-Based Compounds
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclooctene-based compounds. This guide is designed to provide expert insights and practical, field-proven solutions to the common solubility challenges encountered during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research.
Understanding the Challenge: The Root of this compound's Insolubility
This compound and its derivatives are foundational components in ring-opening metathesis polymerization (ROMP), materials science, and bioorthogonal chemistry. However, their utility is often hampered by poor solubility, especially in aqueous or polar solvent systems.
The core reason for this challenge lies in their molecular structure. The parent this compound molecule is a nonpolar, eight-carbon cycloalkene.[1] This hydrocarbon-rich structure results in poor solubility in polar solvents like water, following the fundamental principle of "like dissolves like".[1] While it readily dissolves in nonpolar organic solvents such as hexane and toluene, many applications, particularly in drug delivery and biological imaging, demand solubility in aqueous environments.[1]
Furthermore, the introduction of functional groups can drastically alter solubility. While adding polar functional groups like hydroxyl (-OH) or amine (-NH2) can increase polarity and potential for hydrogen bonding, a large non-polar hydrocarbon backbone can still dominate, leading to overall poor water solubility.[2][3] Conversely, bulky, nonpolar side chains can decrease solubility even in some organic solvents. The cis/trans geometry of the double bond also plays a role; the more conformationally flexible cis isomer is often more soluble than the rigid trans isomer.[4]
This guide provides a structured approach to diagnosing and solving these solubility issues.
Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter in the lab. We provide not just the "what" but the "why" behind each troubleshooting step.
Q1: My new this compound derivative is completely insoluble in my aqueous buffer. What are my immediate troubleshooting steps?
A1: This is a classic challenge. When a hydrophobic compound fails to dissolve in an aqueous medium, the goal is to modify the formulation, not necessarily the compound itself. Here are the primary strategies, starting with the simplest.
Strategy 1: Co-Solvency
-
The Principle: Co-solvency involves adding a water-miscible organic solvent to your aqueous buffer to reduce the overall polarity of the system.[5][6] This organic "co-solvent" creates a more favorable environment for the nonpolar this compound derivative, effectively bridging the polarity gap and enhancing solubility.[5][7]
-
Common Co-solvents: For biological applications, biocompatible co-solvents are crucial.
-
Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs): These are widely used due to their miscibility with water and established safety profiles.[6][8]
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): Excellent for achieving high concentrations, but use should be minimized in cell-based assays due to potential toxicity. They are often used to prepare a concentrated stock that is then diluted into the final aqueous medium.[9][10]
-
-
Actionable Protocol: Start by preparing a concentrated stock solution of your compound in a pure co-solvent (e.g., DMSO). Then, perform a stepwise dilution into your aqueous buffer, vortexing after each addition. Monitor for any signs of precipitation. This helps determine the maximum tolerable concentration of the organic co-solvent in your final system.
Strategy 2: Complexation with Cyclodextrins
-
The Principle: Cyclodextrins are cyclic oligosaccharides shaped like a torus or donut.[11] They possess a hydrophobic inner cavity and a hydrophilic exterior.[12][13] Your nonpolar this compound derivative (the "guest") can become encapsulated within the hydrophobic cavity, forming an "inclusion complex."[12][13][14] This complex presents its hydrophilic exterior to the water, rendering the entire assembly water-soluble.[12]
-
Common Cyclodextrins:
-
Beta-cyclodextrin (β-CD): A common choice, but its modified derivatives are often superior.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Offers significantly higher aqueous solubility and reduced toxicity compared to the parent β-CD, making it a popular choice for parenteral formulations.[11][]
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): A negatively charged derivative with excellent solubilizing capacity.[]
-
-
Actionable Protocol: See the detailed "Protocol for Cyclodextrin Complexation" below. The key is to determine the optimal molar ratio of cyclodextrin to your compound.
Q2: I'm running a Ring-Opening Metathesis Polymerization (ROMP), and my this compound monomer is precipitating from the reaction solvent. How do I choose a better solvent?
A2: Solvent choice in polymerization is critical not only for solubility but also for catalyst activity and polymer properties. For ROMP of largely nonpolar this compound monomers, you should select a solvent that can effectively solvate the monomer and the growing polymer chain.
-
The Principle: The choice of solvent can influence polymerization rates and the control over the final polymer structure. The solvent must dissolve the monomer, the catalyst (e.g., Grubbs' catalyst), and the resulting polymer.
-
Recommended Solvents for ROMP:
-
Dichloromethane (DCM): A common and effective solvent for ROMP, known to accelerate polymerization rates.[16] It is a good starting point for many systems.
-
Toluene: Another excellent choice, particularly for achieving less polar reaction environments. Polymerization in toluene can sometimes lead to shorter polymer chains compared to DCM.
-
Tetrahydrofuran (THF): A more polar option that can be useful for this compound derivatives bearing some polar functional groups.
-
Dioxane: A solvent with a relatively low boiling point, which can be advantageous for post-reaction workup and thermodynamic studies.[17]
-
-
Troubleshooting Steps:
-
Assess Polarity: If your monomer has nonpolar alkyl chains, stick with less polar solvents like toluene or DCM. If it has been functionalized with ester or ether groups, THF or dioxane may be more effective.
-
Check Polymer Solubility: Sometimes the monomer is soluble, but the resulting polymer is not. The polymer may precipitate as it forms. If this occurs, you may need to switch to a solvent that is better at solvating the polymer backbone, or run the reaction at a higher temperature (if the catalyst is stable) to increase polymer solubility.
-
Consider Concentration: Highly concentrated solutions are more likely to precipitate. Try running the polymerization at a lower initial monomer concentration.[17]
-
Q3: How can I structurally modify my this compound compound to improve its inherent aqueous solubility for a bioorthogonal labeling experiment?
A3: When formulation strategies are insufficient or undesirable, direct chemical modification is the next logical step. The goal is to introduce polar or ionizable functional groups to increase the compound's overall hydrophilicity.[2][18]
-
The Principle: The solubility of an organic molecule is a balance between its polar and nonpolar regions. By adding functional groups capable of hydrogen bonding or carrying a charge, you can significantly improve interactions with water molecules.[2][3][19]
-
Effective Modification Strategies:
-
Incorporate Polyethylene Glycol (PEG) Chains: Attaching a short PEG chain (PEGylation) is a highly effective and common strategy. PEGs are hydrophilic, non-toxic, and can dramatically improve water solubility.[20]
-
Introduce Hydroxyl Groups (-OH): Adding one or more hydroxyl groups provides sites for hydrogen bonding with water. For example, creating a this compound-diol derivative.
-
Add Ionizable Groups:
-
Carboxylic Acids (-COOH): At physiological pH (~7.4), a carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), creating a charged species with much higher aqueous solubility.
-
Amines (-NH2): At acidic to neutral pH, an amine group can be protonated to an ammonium salt (-NH3⁺), which is also highly water-soluble.
-
-
Fuse with a Hydrophilic Ring: Certain strained trans-cyclooctene (TCO) derivatives have been designed with fused rings, such as a cis-dioxolane, which improves both conformational strain (reactivity) and aqueous solubility.[21]
-
-
Causality: A PEG chain doesn't just add polarity; its flexible, ether-rich backbone is excellent at coordinating with water molecules, creating a hydration shell around the compound. Similarly, ionic groups like carboxylates or ammonium salts have strong ion-dipole interactions with water, which is a very powerful solubilizing force.
Q4: My trans-cyclooctene (TCO) derivative seems to isomerize or degrade in my solvent over time, in addition to being poorly soluble. What is happening?
A4: This is a critical issue related to the high strain energy of trans-cyclooctenes, which makes them highly reactive but also susceptible to instability. Some TCOs are known to be unstable in the presence of thiols or during prolonged storage, potentially isomerizing to the more stable but unreactive cis-cyclooctene.[22]
-
The Mechanism: The high ring strain of TCOs makes them susceptible to pathways that relieve this strain. This can include isomerization, polymerization, or degradation, which can be accelerated by factors like light, heat, or certain chemical species (e.g., thiols).[22][23]
-
Stabilization and Solubilization Strategy: Silver (I) Complexation
-
Principle: Silver (I) ions (Ag⁺) can coordinate with the double bond of the TCO. This forms a stable metal complex that "protects" the reactive double bond from degradation and isomerization.[23]
-
Benefit: A significant advantage of this method is that TCO-AgNO₃ complexes often have much higher water solubility than the free TCOs, solving both stability and solubility problems simultaneously.[23]
-
Application: The TCO can be stored and handled as its stable, soluble silver complex. The active, free TCO can then be liberated just before use by treatment with a source of chloride ions (e.g., aqueous NaCl), which precipitates the silver as insoluble AgCl.[23]
-
-
Actionable Protocol: To prepare the complex, simply combine the TCO derivative with silver nitrate (AgNO₃) in a solvent like acetonitrile or methanol, stir for a short period, and then concentrate to obtain the stable complex.[23]
Frequently Asked Questions (FAQs)
-
What is the general solubility profile of unmodified this compound? this compound is a nonpolar liquid. It is considered insoluble in water but is soluble in many common nonpolar organic solvents like hexane, toluene, benzene, and dichloromethane.[1][24]
-
How does temperature affect the solubility of this compound-based compounds? For most organic solids dissolving in organic solvents, solubility increases with temperature.[1] This can be leveraged in experiments by gently warming the solution, provided the compound and other reagents are thermally stable.
-
Does the cis/trans isomerism of the double bond significantly impact solubility? Yes. In conjugated polymers, for example, products with all-trans double bonds are often less soluble than those containing a mix of cis and trans isomers.[4] The more rigid, linear structure of the trans form can lead to more efficient packing and stronger intermolecular forces, reducing solubility compared to the more amorphous cis form.[4] Highly strained TCO derivatives can also be hydrophobic.[22]
-
Are there any "green" or more biocompatible solvent options? Yes. Beyond water with co-solvents, options like ethanol and glycerol are considered green and biocompatible.[25] For some applications, ionic liquids or supercritical fluids are being explored as alternative solvent systems, though their use requires specialized knowledge and equipment.
Data Summary & Visualization
Table 1: Comparative Overview of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Best For | Advantages | Limitations & Considerations |
| Co-solvency | Reduces solvent polarity, decreasing interfacial tension between solute and solvent.[5][14] | Rapid formulation of liquid dosages (oral, parenteral).[25][26] | Simple, cost-effective, easily scalable.[27] Can achieve high drug concentrations. | Potential for toxicity with some co-solvents (e.g., DMSO).[9] May cause precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic compound ("guest") within the cyclodextrin ("host") cavity.[12][13] | Improving aqueous solubility of poorly soluble APIs for oral, parenteral, and ophthalmic formulations.[12][28] | Significant solubility increase (up to 50-fold).[11] Reduces toxicity, improves stability.[13] | Requires a good fit between the guest molecule and host cavity. Can be expensive. |
| pH Adjustment | Converts weakly acidic or basic drugs into their ionized (salt) forms, which are more water-soluble.[25][29] | Compounds with ionizable functional groups (e.g., carboxylic acids, amines). | Highly effective, simple to implement.[27] | Only applicable to ionizable compounds. Risk of precipitation if pH changes.[9] |
| Structural Modification (e.g., PEGylation) | Covalently attaches hydrophilic groups to the parent molecule, increasing its overall polarity.[18] | Pre-formulation development for long-term improvement of drug properties. | Permanent solubility enhancement. Can also improve pharmacokinetic properties. | Requires synthetic chemistry expertise. May alter the biological activity of the compound. |
| Particle Size Reduction (Micronization) | Increases the surface area-to-volume ratio of the compound, leading to a faster dissolution rate.[9][30][31] | Enhancing the dissolution rate of poorly soluble crystalline solids. | Well-established industrial technique.[25] | Does not increase equilibrium solubility. Can lead to poor powder flow and aggregation.[31] |
Visualization of Key Workflows
A logical approach to troubleshooting is essential. The following diagram outlines a decision-making workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for troubleshooting solubility.
The mechanism of cyclodextrin encapsulation is a key concept for improving aqueous solubility.
Caption: Mechanism of cyclodextrin encapsulation.
Key Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Prepare a Concentrated Stock: Dissolve a known mass of your this compound derivative in a minimal volume (e.g., 100-500 µL) of a pure, water-miscible organic co-solvent (e.g., DMSO, ethanol). Aim for a high concentration (e.g., 10-100 mM). This is your stock solution.
-
Determine Maximum Co-solvent Percentage: In a series of microcentrifuge tubes, prepare your final aqueous buffer.
-
Titration: Add increasing volumes of your stock solution to the tubes to achieve a range of final co-solvent percentages (e.g., 0.5%, 1%, 2%, 5%, 10% v/v). Ensure the final concentration of your compound is the same in each tube.
-
Observation: Vortex each tube thoroughly and let it stand for 5-10 minutes. Observe visually for any signs of cloudiness or precipitation (Tyndall effect).
-
Analysis: The highest percentage of co-solvent that remains a clear, homogenous solution is the upper limit for your experimental system. Always include a "co-solvent only" control in your final experiments to account for any effects of the solvent itself.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required mass of the cyclodextrin (e.g., HP-β-CD) and your this compound compound to achieve a specific molar ratio (start with 1:1, but also test 2:1 and 5:1 Host:Guest ratios).
-
Trituration: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick, consistent paste.
-
Incorporation: Add your this compound compound to the paste.
-
Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy from kneading facilitates the inclusion of the guest molecule into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved, or use a vacuum oven to obtain a dry powder.
-
Solubility Test: Attempt to dissolve the resulting powder in your aqueous buffer. Compare its solubility to that of the uncomplexed compound.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Popa, M., Novac, O. E., Borodi, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Hilaris Publisher. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times.
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Hilaris Publisher. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Solubility of Things. (n.d.). This compound.
- Slideshare. (n.d.). Cosolvency.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Wikipedia. (n.d.). Cosolvent.
- Sletten, E. M., & Bertozzi, C. R. (2011). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Organic Letters.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
- World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- IJSDR. (n.d.). Methods to boost solubility.
- BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- Royal Society of Chemistry. (2014, July 8). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation.
- ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water.
- National Institutes of Health. (2019, May 26). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation.
- Taylor & Francis. (n.d.). Cyclooctatetraene – Knowledge and References.
- ChemBK. (2024, April 9). This compound.
- Wu, D., et al. (2018). Evaluating Trans‐Benzocyclobutene‐Fused this compound as a Monomer for Chemically Recyclable Polymer. Chemistry – An Asian Journal.
- UMass Amherst. (n.d.). Ring-opening metathesis copolymerization of this compound and a carborane-containing oxanorbornene. Polymer Science and Engineering.
- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?.
- Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024, May 6). Medium.
- BroadPharm. (n.d.). TCO-PEG23-amine.
- Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE.
- JoVE. (2022, December 16). Depolymerizable Olefinic Polymers Based on Fused-Ring this compound Monomers.
- Chemistry For Everyone. (2025, May 28). How Do Functional Groups Affect Physical Properties? [Video]. YouTube.
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Technical Support Center: Stereochemical Control in Cyclooctene Polymerization
Welcome to the technical support center for the stereocontrolled polymerization of cyclooctene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing polythis compound with defined stereochemistry. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during Ring-Opening Metathesis Polymerization (ROMP) of this compound and its derivatives.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor Control Over Cis/Trans Olefin Geometry in Polythis compound
Question: My polythis compound product is a mixture of cis and trans double bonds, but my application requires a high cis (or trans) content. How can I improve the stereoselectivity?
Answer: The cis/trans stereochemistry of the double bonds in polythis compound is primarily dictated by the catalyst system, monomer isomer, and reaction temperature.
-
Catalyst Selection is Crucial:
-
For high trans content: Second-generation Grubbs' catalysts are known to produce polycyclooctenamers with high trans-stereoregularity, especially with substituted cis-cyclooctenes.[1][2] This is often due to steric interactions between the growing polymer chain and the N-heterocyclic carbene (NHC) ligand, which favors the more stable trans isomer in the metallacyclobutane intermediate.[3][4]
-
For high cis content: Achieving high cis selectivity with ruthenium catalysts can be challenging. However, specialized ruthenium catalysts, such as those with C-H activated NHC ligands, have been developed and shown to produce polymers with significantly higher cis content.[5] Lowering the reaction temperature can also favor the formation of the kinetically preferred cis isomer.[5] For instance, conducting the ROMP at -20 °C has been shown to increase the percentage of cis double bonds.[5]
-
-
Monomer Choice and Purity:
-
Polymerization of trans-cyclooctene, a highly strained monomer, can also lead to polymers with a high cis content (around 70%) when using specific ruthenium catalysts.[5]
-
Ensure the purity of your cis-cyclooctene monomer, as any trans isomer impurity will be incorporated into the polymer.
-
-
Solvent and Temperature Effects:
Summary of Catalyst and Condition Effects on Cis/Trans Selectivity:
| Catalyst Type | Predominant Stereochemistry | Key Considerations |
| Second-Generation Grubbs' | Trans | High trans-stereoregularity, especially with 3-substituted cis-cyclooctenes.[1][2][8] |
| C-H Activated Ru Catalysts | Cis | Can achieve high cis content (up to 96% for some monomers).[5] |
| Schrock (Mo or W) Catalysts | Cis or Trans | Stereoselectivity is highly dependent on the ligand sphere. MAP tungsten catalysts can exhibit high Z-selectivity.[9] |
Issue 2: Broad Molecular Weight Distribution (PDI > 1.2) and Lack of "Living" Behavior
Question: I am attempting a living polymerization of this compound to synthesize block copolymers, but I consistently obtain polymers with a broad polydispersity index (PDI). What is causing this, and how can I achieve better control?
Answer: Achieving a living ROMP of this compound, particularly the cis isomer, is challenging due to secondary metathesis reactions and the monomer's relatively low ring strain.[10][11]
-
Secondary Metathesis: This is a chain transfer process where the active catalyst reacts with a double bond on the polymer backbone, leading to a scrambling of chain lengths and a broadening of the PDI.[10]
-
Solution 1: Use of trans-Cyclooctene: trans-Cyclooctene has a much higher ring strain (16.7 kcal/mol) compared to cis-cyclooctene (7.4 kcal/mol).[10] This high reactivity promotes rapid polymerization, outcompeting secondary metathesis and enabling a living polymerization.[10][11][12]
-
Solution 2: Additives to Suppress Secondary Metathesis: The addition of a phosphine ligand, such as triphenylphosphine (PPh₃), can reversibly coordinate to the ruthenium center, lowering the concentration of the active catalyst and suppressing secondary metathesis.[10][12][13] This strategy has been successfully employed for the living ROMP of trans-cyclooctene.[10][13]
-
Solution 3: Solvent Choice: The use of coordinating solvents like tetrahydrofuran (THF) can also help to suppress secondary metathesis.[10][12][13]
-
-
Initiation vs. Propagation Rates: For a polymerization to be living, the rate of initiation should be comparable to or faster than the rate of propagation. If initiation is slow, chains will grow at different times, leading to a broader PDI.
-
Solution: Select a catalyst with a high initiation rate for your specific monomer. For instance, third-generation Grubbs' catalysts often exhibit faster initiation.
-
Experimental Workflow for Living ROMP of trans-Cyclooctene:
Caption: Workflow for living ROMP of trans-cyclooctene.[10][13]
Issue 3: Poor Regiocontrol with Substituted Cyclooctenes
Question: I am polymerizing a 3-substituted this compound and obtaining a polymer with low head-to-tail regioregularity. How can I improve this?
Answer: Regiocontrol in the ROMP of substituted cycloalkenes is governed by steric interactions between the monomer's substituent and the catalyst's ligands.[1][2][3][4]
-
Steric Influence of the Substituent: The size of the substituent on the this compound ring plays a significant role. Larger substituents generally lead to higher regioselectivity.[1][2] The polymerization of 3-substituted cis-cyclooctenes with Grubbs' catalysts typically results in high head-to-tail regioregularity because the bulky substituent directs the monomer's approach to the metal center.[1][2][8]
-
Catalyst Ligand Effects: The steric bulk of the catalyst's ligands is also critical. The mesityl groups of the NHC ligand in second-generation Grubbs' catalysts create a sterically demanding environment that enhances regioselectivity.[3][4] Theoretical studies have shown that for 3-substituted cyclooctenes, these steric interactions are the primary source of the observed regioselectivity.[3][4]
-
Monomer Isomer and Substitution Pattern:
To improve regioregularity:
-
Utilize a sterically demanding catalyst, such as a second-generation Grubbs' catalyst.
-
If possible, design your monomer with a larger substituent at the 3-position.
Frequently Asked Questions (FAQs)
Q1: What is "tacticity" in polythis compound, and how is it controlled?
A1: Tacticity refers to the stereochemical arrangement of chiral centers along the polymer backbone.[14] For polythis compound derived from substituted monomers, this relates to the relative orientation of the substituents. The main types are:
-
Isotactic: Substituents are on the same side of the polymer chain.
-
Syndiotactic: Substituents have alternating orientations.
-
Atactic: Substituents are randomly oriented.[15]
Tacticity significantly impacts the polymer's physical properties, such as crystallinity, melting point, and solubility.[14] Control over tacticity is achieved through stereocontrolled polymerization, which is influenced by:
-
Catalyst Chirality (Enantiomorphic Site Control): A chiral catalyst can create a stereogenic pocket that favors the approach of the monomer in a specific orientation.
-
Polymer Chain End (Chain End Control): The chirality of the last inserted monomer unit on the growing chain can direct the stereochemistry of the next monomer addition.[16][17]
Q2: How do I characterize the stereochemistry of my polythis compound?
A2: The primary technique for determining the stereochemistry of polythis compound is Nuclear Magnetic Resonance (NMR) Spectroscopy .[6][18][19]
-
¹H NMR: The chemical shifts of the olefinic protons are distinct for cis and trans double bonds, allowing for quantification of their relative amounts.
-
¹³C NMR: This technique is particularly powerful for determining tacticity. The chemical shifts of the backbone carbons are sensitive to the local stereochemical environment, giving rise to different signals for isotactic, syndiotactic, and atactic sequences (e.g., triads like mm, mr, rr).[14]
Other useful techniques include:
-
Fourier Transform Infrared Spectroscopy (FTIR): Can provide qualitative information on cis/trans content.[19]
-
Differential Scanning Calorimetry (DSC): The thermal properties (glass transition temperature, melting temperature) are highly dependent on the polymer's stereochemistry and crystallinity.[8]
Logical Relationship for Stereochemical Control:
Caption: Factors influencing stereocontrol and resulting properties.
Q3: Why does the polymerization of trans-cyclooctene often lead to more controlled ("living") polymerization than cis-cyclooctene?
A3: The key difference lies in the ring strain of the two isomers. trans-Cyclooctene possesses a significantly higher ring strain (16.7 kcal/mol) compared to cis-cyclooctene (7.4 kcal/mol).[10] Ring strain is the primary driving force for ROMP.[10][20] The higher strain in trans-cyclooctene leads to a much faster rate of polymerization. This rapid propagation kinetically outpaces undesirable side reactions like secondary metathesis, which are more prevalent in the slower polymerization of the less-strained cis-cyclooctene.[10][11] This allows for the synthesis of polymers with low polydispersity and predictable molecular weights, which are hallmarks of a living polymerization.[12]
References
-
Selectivity in Ring-Opening Metathesis Polymerization of Z-Cyclooctenes Catalyzed by a Second-generation Grubbs Catalyst. ACS Publications. Available at: [Link]
-
The Living ROMP of trans-Cyclooctene. National Institutes of Health (NIH). Available at: [Link]
-
Dramatic solvent effects on ring-opening metathesis polymerization of cycloalkenes. ResearchGate. Available at: [Link]
-
Regio- and Stereoselective Ring-Opening Metathesis Polymerization of 3-Substituted Cyclooctenes. ResearchGate. Available at: [Link]
-
Regio- and stereoselective ring-opening metathesis polymerization of 3-substituted cyclooctenes. PubMed. Available at: [Link]
-
Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Poly(this compound) by Ring-Opening Metathesis Polymerization: Characterization and Shape Memory Properties. ResearchGate. Available at: [Link]
-
Ring-opening metathesis polymerization of this compound derivatives with chain transfer agents derived from glycerol carbonate. Royal Society of Chemistry. Available at: [Link]
-
The Living ROMP of trans-Cyclooctene. ACS Publications. Available at: [Link]
-
The Living ROMP of trans-Cyclooctene. SciSpace. Available at: [Link]
-
The living ROMP of trans-cyclooctene. ResearchGate. Available at: [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
-
Depolymerizable Olefinic Polymers Based on Fused-Ring this compound Monomers. Journal of Visualized Experiments. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. Available at: [Link]
-
Understanding the Structure-Polymerization Thermodynamics Relationships of Fused-Ring Cyclooctenes for Developing Chemically Recyclable Polymers. PubMed. Available at: [Link]
-
Stereoselectivity Control Interplay in Racemic Lactide Polymerization by Achiral Al‐Salen Complexes. National Institutes of Health (NIH). Available at: [Link]
-
Effect of various solvents on the epoxidation of this compound with H2O2... ResearchGate. Available at: [Link]
-
Tacticity. Wikipedia. Available at: [Link]
-
Synthesis of poly(this compound) by ring‐opening metathesis polymerization: Characterization and shape memory properties. Scilit. Available at: [Link]
-
Thiol–ene Click Chemistry Incorporates Hydroxyl Functionality on Polythis compound to Tune Properties. ACS Publications. Available at: [Link]
-
Telechelic all-cis polythis compound via catalytic stereoretentive ROMP for the synthesis of polylactide-based ABA triblock copolymers. ChemRxiv. Available at: [Link]
-
Overview of Tacticity Control in Radical Polymerization. ResearchGate. Available at: [Link]
-
Tacticity control approached by visible-light induced organocobalt-mediated radical polymerization: the synthesis of crystalline poly(N,N-dimethylacrylamide) with high isotacticity. Royal Society of Chemistry. Available at: [Link]
-
Ring Opening Metathesis (Polymerization). Organic Chemistry Portal. Available at: [Link]
-
Ring-Opening Metathesis Polymerization of Alkyl Substituted trans-Cyclooctenes. National Institute of Standards and Technology. Available at: [Link]
-
Chemically Recyclable Polymers from Living ROMP of this compound Derivatives. OhioLINK. Available at: [Link]
-
Understanding the Structure–Polymerization Thermodynamics Relationships of Fused-Ring Cyclooctenes for Developing Chemically Recyclable Polymers. ResearchGate. Available at: [Link]
-
Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes by a Ruthenium-Based Metathesis Catalyst. ACS Publications. Available at: [Link]
-
Study of ligand substituent effects on the rate and stereoselectivity of lactide polymerization using aluminum salen-type initiators. PubMed Central. Available at: [Link]
-
Stereochemical enhancement of polymer properties. Pure. Available at: [Link]
-
Controlling polymer stereochemistry in ring-opening polymerization: a decade of advances shaping the future of biodegradable polyesters. Royal Society of Chemistry. Available at: [Link]
-
The influence and mechanism of ligand steric hindrance and electronic effects on the ring-opening metathesis polymerization of polycyclopentene under tungsten complex. OUCI. Available at: [Link]
-
Ring Opening Metathesis Polymerization of Cyclic Allenes. ACS Publications. Available at: [Link]
-
Unconventional Stereoerror Formation Mechanisms in Nonmetallocene Propene Polymerization Systems Revealed by DFT Calculations. National Institutes of Health (NIH). Available at: [Link]
-
Stereochemical enhancement of polymer properties. ResearchGate. Available at: [Link]
Sources
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- 2. Regio- and stereoselective ring-opening metathesis polymerization of 3-substituted cyclooctenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.umn.edu [experts.umn.edu]
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- 9. Factors Controlling the Regio- and Stereoselectivity of the Ring-Opening Metathesis Polymerization of 3-Substituted Cyclooctenes by Monoaryloxide Pyrrolide Imido Alkylidene (MAP) Tungsten Catalysts [www1.chem.umn.edu]
- 10. The Living ROMP of trans-Cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Ring Opening Metathesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Cyclooctene Functionalization
Welcome to the technical support center for cyclooctene functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes involving this compound. Here, we address common issues leading to low yields in a question-and-answer format, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Section 1: Foundational Issues & General Troubleshooting
Question 1: My this compound functionalization reaction has a very low yield or is not working at all. Where should I start troubleshooting?
Low conversion is a common issue that can often be traced back to foundational experimental parameters before suspecting complex mechanistic failures. A systematic approach is crucial. We recommend a multi-point initial inspection of your setup, reagents, and conditions.
Causality-Driven Checklist:
-
Reagent Purity & Stability:
-
This compound: cis-Cyclooctene is susceptible to air oxidation over time, forming peroxides and other impurities that can poison sensitive catalysts. Has your this compound been purified recently (e.g., by distillation or passing through an alumina plug)?
-
Solvents: Anhydrous conditions are critical for many organometallic catalysts. Have you used freshly dried solvents? Ethereal solvents like THF can also form peroxides, which can interfere with the reaction.
-
Other Reagents: Are all other starting materials and reagents of high purity and stored correctly? For example, in bioconjugation, thiol-containing reagents like DTT can interfere with trans-cyclooctene (TCO) reactions and should be removed or substituted with non-thiol reducing agents like TCEP.[1]
-
-
Catalyst Activity & Handling:
-
Inert Atmosphere: Many functionalization catalysts, particularly for metathesis (e.g., Grubbs catalysts) or C-H activation, are sensitive to oxygen and moisture.[2] Was the reaction set up under a rigorously inert atmosphere (e.g., using a Schlenk line or in a glovebox)?
-
Catalyst Viability: Has the catalyst been stored properly? Consider running a control reaction with a known, reliable substrate to confirm the catalyst's activity.
-
-
Reaction Conditions:
-
Temperature: Is the reaction temperature optimal? Some reactions have a narrow window. For instance, in certain epoxidations, 40 °C was found to be optimal, with higher temperatures not necessarily improving yield.[3]
-
Concentration: Are the reactant concentrations appropriate? Excessively dilute conditions may slow down a desired bimolecular reaction, while overly concentrated conditions can favor side reactions like polymerization.
-
Here is a logical workflow to guide your initial troubleshooting efforts.
Caption: Decision tree for troubleshooting this compound ROMP issues.
Experimental Protocols
Protocol 1: General Setup for Air- & Moisture-Sensitive this compound Functionalization
This protocol describes the rigorous setup required for reactions involving sensitive organometallic catalysts.
Materials:
-
Schlenk flask and condenser
-
Rubber septa
-
Cannula (double-tipped needle)
-
Source of inert gas (Argon or Nitrogen) with a bubbler
-
Anhydrous solvents (e.g., distilled from a suitable drying agent)
-
Syringes (dried in an oven)
Procedure:
-
Glassware Preparation: Assemble the Schlenk flask and condenser. Heat the glassware under vacuum with a heat gun for several minutes to drive off adsorbed moisture. Allow to cool to room temperature under vacuum.
-
Inert Gas Purge: Backfill the flask with inert gas. Perform at least three cycles of evacuating the flask followed by backfilling with inert gas to ensure the atmosphere is completely inert.
-
Addition of Solids: Under a positive flow of inert gas, quickly add any solid reagents (e.g., catalyst, ligands, solid starting materials) to the flask.
-
Solvent Addition: Add anhydrous solvent via a dried syringe or a cannula transfer from a solvent still or a bottle with a Sure/Seal™ septum.
-
Liquid Reagent Addition: Add liquid reagents (e.g., purified this compound) via a dried syringe.
-
Reaction Execution: Stir the reaction at the desired temperature. Monitor the reaction by taking small aliquots via syringe for analysis (TLC, GC, etc.). Ensure a positive pressure of inert gas is maintained throughout.
References
-
Ellis, P. E., & Lyons, J. E. (2006). Influence of Solvent Composition on the Kinetics of this compound Epoxidation by Hydrogen Peroxide Catalyzed by Iron(III) [tetrakis(pentafluorophenyl)] Porphyrin Chloride [(F20TPP)FeCl]. Inorganic Chemistry, 45(1), 176-185. [Link]
-
Li, P., et al. (2012). Effect of solvents on the epoxidation of this compound over catalyst 1. ResearchGate. [Link]
-
Nam, W., et al. (1996). A study of the mechanism and kinetics of this compound epoxidation catalyzed by iron(III) tetrakispentafluorophenyl porphyrin. Inorganic Chemistry, 35(24), 7059-7065. [Link]
-
Ellis, P. E., & Lyons, J. E. (2006). Influence of solvent composition on the kinetics of this compound epoxidation by hydrogen peroxide catalyzed by iron(III) [tetrakis(pentafluorophenyl)] porphyrin chloride [(F20TPP)FeCl]. PubMed. [Link]
-
American Chemical Society. (2023). Functionalization of polythis compound for progress towards upcycling to polyethylene copolymers. ACS Fall 2023 Meetings. [Link]
-
Ahmadi, M., et al. (2019). Optimization of reaction conditions in the epoxidation of this compound catalyzed by Cu II (BAPTE) Cl 2 @GO. ResearchGate. [Link]
-
Bhattacharjee, M., et al. (2010). Effect of various solvents on the epoxidation of this compound with H2O2 catalyzed by MoO2L. ResearchGate. [Link]
-
Hillmyer, M. A., Laredo, W. R., & Grubbs, R. H. (1995). Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes by a Ruthenium-Based Metathesis Catalyst. Macromolecules, 28(18), 6311–6316. [Link]
-
UMass ScholarWorks. (2023). Functionalization of Polythis compound using Thiol-ene Click Chemistry: Strategy towards Polymer-to-Polymer Upcycling. UMass Amherst. [Link]
-
Lee, J. C., & Grubbs, R. H. (2008). The Living ROMP of trans-Cyclooctene. Macromolecules, 41(20), 7469–7472. [Link]
-
Pospech, J., et al. (2013). Kinetics of Epoxidation of this compound with Ionic Liquids Containing Tungstate as Micellar Catalyst. ChemCatChem, 5(5), 1135-1142. [Link]
-
Van Goethem, C., et al. (2017). Photoisomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specific adsorption. Journal of Flow Chemistry, 7(1), 33-40. [Link]
-
Wieczorek, A., et al. (2020). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano, 14(2), 2029-2041. [Link]
-
Wieczorek, A., et al. (2020). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano, 14(2), 2029–2041. [Link]
-
Request PDF. (2025). Visible light induced ring-opening metathesis polymerisation of this compound. ResearchGate. [Link]
-
Hermans, I., et al. (2011). The Conformations of this compound: Consequences for Epoxidation Chemistry. The Journal of Organic Chemistry, 76(23), 9623–9629. [Link]
-
Kuntze, K., et al. (2018). Cyclooctyne End-Functionalized Poly(morpholine-2,5-dione)s. Polymers, 10(11), 1234. [Link]
-
Hermans, I., et al. (2011). The Conformations of this compound: Consequences for Epoxidation Chemistry. ResearchGate. [Link]
-
Blanco-Ania, D., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. RSC Chemical Biology, 5(1), 1-21. [Link]
-
Gande, S. L., & Krische, M. J. (2018). Ligand Effects in Carboxylic Ester- and Aldehyde-Assisted C–H Activation in Highly Enantioselective Cycloisomerization-Hydroalkenylation and -Hydroarylation of Enynes. Journal of the American Chemical Society, 140(4), 1541-1545. [Link]
-
ChemRxiv. (2023). Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solvated cyclopropenones. ChemRxiv. [Link]
-
Royzen, M., & Fox, J. M. (2018). Large-Scale Flow Photochemical Synthesis of Functionalized trans-Cyclooctenes Using Sulfonated Silica Gel. Synthesis, 50(24), 4875-4882. [Link]
-
Request PDF. (2020). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ResearchGate. [Link]
-
Sigman, M. S., & Hartwig, J. F. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(1), 349-360. [Link]
-
D-Scholarship@Pitt. (2021). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. University of Pittsburgh. [Link]
-
PDF. (2025). Epoxidation of this compound and 1,5-cyclooctadiene by sodium perborate oxidation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ring Opening Metathesis (Polymerization) - ROM(P). Organic Chemistry Portal. [Link]
-
Beers, K., & Farrell, W. (2017). Ring-Opening Metathesis Polymerization of Alkyl Substituted trans-Cyclooctenes. NIST. [Link]
-
Diallo, A. K., et al. (2012). Ring-opening metathesis polymerization of this compound derivatives with chain transfer agents derived from glycerol carbonate. Polymer Chemistry, 3(4), 978-989. [Link]
-
Hillmyer, M. A., Laredo, W. R., & Grubbs, R. H. (1995). Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes by a Ruthenium-Based Metathesis Catalyst. Macromolecules, 28(18), 6311-6316. [Link]
-
Anastasaki, A., et al. (2021). Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. ACS Macro Letters, 10(5), 623-629. [Link]
-
Zhang, Q., et al. (2020). Ruthenium-catalyzed diazoacetate/cyclooctene metathesis copolymerization. Polymer Chemistry, 11(3), 549-556. [Link]
-
Chemistry LibreTexts. (2023). Epoxidation. Chemistry LibreTexts. [Link]
-
Wieczorek, A., et al. (2020). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. PubMed. [Link]
-
Pearson. (n.d.). Epoxidation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Byers, J. T., & Biernesser, A. B. (2021). Ring Opening Metathesis Polymerization of Cyclic Allenes. Organometallics, 40(13), 2000-2009. [Link]
Sources
Technical Support Center: Catalyst Deactivation in Cycloo-ctene Metathesis
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in cyclooctene metathesis. This guide is designed to provide in-depth, field-proven insights into the common challenges of catalyst deactivation. By understanding the root causes of catalyst instability, you can significantly improve the efficiency, reproducibility, and success of your ring-opening metathesis polymerization (ROMP) reactions.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and problems encountered during this compound metathesis.
FAQ 1: My ROMP of this compound is sluggish or stalls completely. What are the likely causes?
Answer: A stalled or slow reaction is one of the most frequent issues and typically points to catalyst deactivation. The primary culprits are often impurities in the monomer or solvent, or improper reaction setup.
-
Impurity-Driven Deactivation: Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are sensitive to various functional groups and impurities that can act as poisons.[1][2] Key offenders include:
-
Water: Even trace amounts of water can lead to catalyst decomposition.[3][4][5] Water can coordinate to the ruthenium center, initiating a cascade of decomposition pathways.[3][4][5]
-
Oxygen: While many modern Grubbs catalysts exhibit improved tolerance, oxygen can still facilitate catalyst degradation pathways.[6]
-
Peroxides: Ethers like THF are notorious for forming peroxides upon storage, which will rapidly kill the catalyst.
-
Amines and Phosphines: These Lewis basic compounds can coordinate to the metal center and inhibit catalytic activity.[6]
-
Acetylene and Allenes: These are often present as byproducts in this compound and can irreversibly bind to the catalyst.
-
-
Improper Reaction Conditions:
-
Insufficient Inert Atmosphere: Failure to maintain a strictly inert (nitrogen or argon) atmosphere allows oxygen and moisture to enter the reaction vessel.
-
Low Reaction Temperature: While some catalysts are active at room temperature, low temperatures can slow down the initiation and propagation steps, making the catalyst more susceptible to deactivation over time.[7]
-
FAQ 2: I observe a broad molecular weight distribution (high dispersity, Đ) in my final polymer. What's causing this?
Answer: High dispersity in what should be a controlled, living polymerization is often a sign of competing side reactions or slow initiation relative to propagation.
-
Slow Initiation: If the rate of catalyst initiation is much slower than the rate of polymer chain growth, new chains are formed throughout the reaction, leading to a wide range of chain lengths.[8]
-
Chain Transfer Reactions: Impurities or deliberately added chain transfer agents (CTAs) can terminate a growing polymer chain and initiate a new one, broadening the molecular weight distribution.[9][10][11]
-
Secondary Metathesis (Backbiting): The propagating catalyst can react with a double bond on its own polymer chain ("backbiting") or another polymer chain.[12][13][14] This is particularly prevalent in the ROMP of low ring-strain monomers like this compound and leads to a scrambling of chain lengths and a broadening of the dispersity.[9][12][13][14]
FAQ 3: Can I reuse my catalyst or the reaction solvent?
Answer: Reusability depends heavily on the specific catalyst and the reaction purity.
-
Catalyst Recycling: In some specialized systems, such as catalysts encapsulated within a metal-organic framework (MOF), recycling has been demonstrated.[12] The MOF structure can protect the catalyst from degradation and allow for its recovery and reuse.[12] However, for standard homogeneous reactions, isolating the active catalyst from the polymer product and reaction mixture is generally not practical.
-
Solvent Reuse: It is strongly discouraged to reuse solvents from metathesis reactions. Solvents can accumulate non-volatile impurities and decomposition products that will inhibit future reactions. Always use freshly purified solvents for optimal results.
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to diagnosing and solving persistent issues with catalyst deactivation.
Guide 1: Diagnosing and Eliminating Contaminants
The most critical step for successful this compound metathesis is the rigorous removal of catalyst poisons.
Question: My reaction failed despite using a new bottle of "anhydrous" solvent and purified monomer. What went wrong?
Answer: The term "anhydrous" on a commercial solvent bottle does not guarantee it is free from all metathesis-killing impurities. Solvents can absorb moisture through the cap, and monomers can contain inhibitors or byproducts from their synthesis. A multi-step purification protocol is essential.
Experimental Protocol: Rigorous Purification of Solvents and Monomer
Objective: To remove water, oxygen, peroxides, and other polar impurities.
Materials:
-
This compound monomer
-
Reaction solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))
-
Activated Alumina (basic or neutral, baked at >250°C under vacuum for 12 hours)
-
Calcium Hydride (CaH₂)
-
Sodium/Benzophenone ketyl (for THF)
-
Inert gas (Argon or Nitrogen) with an oxygen/moisture trap
-
Schlenk line or glovebox
Step-by-Step Methodology:
-
Monomer Purification: a. Degassing: Place the this compound in a Schlenk flask. Subject it to at least three freeze-pump-thaw cycles to remove dissolved oxygen. b. Drying & Filtration: Stir the degassed this compound over activated CaH₂ overnight under an inert atmosphere to remove moisture. For an extra level of purity, vacuum transfer the monomer or filter it through a short plug of activated basic alumina directly into the reaction vessel or a storage flask inside a glovebox.
-
Solvent Purification: a. For Chlorinated Solvents (e.g., DCM): i. Stir over CaH₂ for at least 24 hours under an inert atmosphere. ii. Distill under an inert atmosphere and store over activated 4Å molecular sieves in a glovebox. b. For Hydrocarbon Solvents (e.g., Toluene): i. Stir over CaH₂ for 24 hours. ii. Distill from sodium metal under an inert atmosphere. Store in a glovebox. c. For Ethereal Solvents (e.g., THF): i. Pre-dry by stirring over CaH₂ overnight. ii. Distill from a sodium/benzophenone ketyl still under an inert atmosphere. The deep blue/purple color of the ketyl radical anion is a visual indicator that the solvent is free of oxygen and water. Store in a glovebox.
Trustworthiness Check: The effectiveness of your purification can be validated by running a small-scale control reaction with a known, reliable catalyst loading. Consistent initiation and high conversion are indicators of a clean system.
Troubleshooting Logic Diagram
Caption: Decision tree for initial troubleshooting of failed ROMP reactions.
Guide 2: Understanding and Mitigating Catalyst Decomposition Pathways
Even in a pristine system, catalysts can decompose through inherent pathways. Understanding these mechanisms is key to optimizing reaction conditions.
Question: My reaction starts well but dies before reaching full conversion, even with pure reagents. Why?
Answer: This suggests an inherent instability of the catalytic species under your specific reaction conditions. The primary non-impurity-driven deactivation routes for common ruthenium catalysts are bimolecular decomposition and β-hydride elimination.
-
Bimolecular Decomposition: Two ruthenium centers can react with each other, leading to inactive species.[6] This pathway is often concentration-dependent; running reactions at higher dilutions can sometimes mitigate this issue, although it may also slow down the desired polymerization reaction.
-
β-Hydride Elimination: This is a major decomposition pathway for many organometallic catalysts.[3][4] For metathesis catalysts, it can occur from the metallacyclobutane intermediate, leading to the destruction of the active site.[3][4]
Catalyst Deactivation Pathways Diagram
Caption: Common deactivation pathways for ruthenium metathesis catalysts.
Strategies for Mitigation
-
Catalyst Selection: Different generations and types of catalysts have varied stabilities.[1][2][15]
-
Grubbs 1st Generation (G1): Generally less active but can be more robust towards certain impurities than G2.
-
Grubbs 2nd Generation (G2): Highly active but can be more sensitive to oxygen and other poisons.[6]
-
Hoveyda-Grubbs Catalysts (HG2): The chelating isopropoxybenzylidene ligand offers increased stability, making these catalysts generally more robust and slower to decompose.[1]
-
Grubbs 3rd Generation (G3): Often provides a good balance of high activity and stability.[2][9]
-
-
Temperature Control: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. Finding the optimal temperature that balances initiation/propagation with catalyst lifetime is crucial.[7] For many systems, starting at room temperature or even 0°C can be beneficial.
-
Use of Additives: In some cases, additives can be used to stabilize the catalyst or inhibit side reactions. For example, mild acids like acetic acid have been used to suppress unwanted alkene isomerization side reactions.[7]
Section 3: Data Summaries and Reference Tables
Table 1: Troubleshooting Summary for Common ROMP Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No reaction / Very low conversion | 1. Gross contamination (air, water, peroxides).2. Inactive catalyst batch.3. Inhibitor in monomer. | 1. Re-purify all reagents and solvents; ensure inert atmosphere.2. Test catalyst with a highly reactive monomer (e.g., norbornene).3. Pass monomer through basic alumina. |
| Reaction starts, then stalls | 1. Trace impurities being consumed.2. Inherent catalyst decomposition.3. Gaseous byproduct (ethene) inhibiting equilibrium. | 1. Improve purification protocols.2. Switch to a more stable catalyst (e.g., Hoveyda-Grubbs type); lower reaction temp.3. Apply vacuum or bubble inert gas through the reaction.[7] |
| High Dispersity (Đ > 1.2) | 1. Slow initiation relative to propagation.2. Secondary metathesis (backbiting).3. Presence of chain transfer impurities. | 1. Use a faster-initiating catalyst or increase temperature slightly.2. Run reaction at higher monomer concentration; cool down reaction after high conversion is reached.3. Ensure rigorous purification of monomer. |
| Inconsistent Results | 1. Variable purity of reagents.2. Inconsistent inert atmosphere technique.3. Light-sensitive catalyst decomposition. | 1. Standardize and validate purification for every batch.2. Use a glovebox for highest reproducibility.3. Protect reaction from light, especially for certain specialized catalysts.[16][17] |
References
- Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined c
- Decomposition of Ruthenium Olefin Metathesis C
- Processive Catalytic Polymerization via Molecularly Confined C
- Water-Accelerated Decomposition of Olefin Metathesis C
- Water-Accelerated Decomposition of Olefin Metathesis Catalysts.
- Olefin met
- Practical Route for Catalytic Ring-Opening Metathesis Polymeriz
- Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes by a Ruthenium-Based Metathesis Catalyst.
- Ring-opening metathesis polymerization of this compound derivatives with chain transfer agents derived from glycerol carbon
- Metathesis reactions: Effect of additives as co-catalysts to Grubbs' or Schrock's c
- Chemically Recyclable Polymers from Living ROMP of this compound Deriv
- Ring-opening metathesis polymerization of this compound derivatives with chain transfer agents derived
- Effect of light on the ROMP of this compound using 16g as cata- lyst.
- Visible light induced ring-opening metathesis polymerisation of this compound.
- Synthesis of Poly(this compound) by Ring-Opening Metathesis Polymerization: Characterization and Shape Memory Properties.
- Both Schrock and Grubbs type alkene metathesis catalysts have a low coordin
- Water-Accelerated Decomposition of Olefin Metathesis Catalysts.
- Olefin Metathesis Reaction: A Story of C
- Kinetics of ring-opening metathesis polymerization of this compound derivative in ionic liquid.Korea Polymer Journal.
- Synthesis of poly(this compound) by ring‐opening metathesis polymerization: Characterization and shape memory properties.Scilit.
- Mechanisms of Olefin Metathesis Catalyst Decomposition and Methods of Catalyst Reactiv
- Olefin Metathesis Applic
- Ruthenium-catalyzed diazoacetate/cyclooctene metathesis copolymerization.Polymer Chemistry (RSC Publishing).
- Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applic
- Ring-Opening Metathesis Polymerization Kinetics of this compound with Second Generation Grubbs' Catalyst.
- Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst.
Sources
- 1. Olefin metathesis - Wikipedia [en.wikipedia.org]
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- 3. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
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- 8. Kinetics of ring-opening metathesis polymerization of this compound derivative in ionic liquid - East China Normal University [pure.ecnu.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ring-opening metathesis polymerization of this compound derivatives with chain transfer agents derived from glycerol carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Isomerization of trans-Cyclooctene (TCO)
Welcome to the technical support center for trans-cyclooctene (TCO) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize TCO in bioorthogonal chemistry, particularly in the context of the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. Here, we address the critical challenge of TCO isomerization to its unreactive cis-cyclooctene (CCO) form and provide troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Isomerization-Related Issues
This section addresses specific problems you might encounter during your experiments that could be related to TCO isomerization.
Issue 1: Low or No Yield in TCO-Tetrazine Ligation
Q: I am observing a significantly lower-than-expected or no product yield in my TCO-tetrazine conjugation reaction. What could be the cause?
A: Low or no yield is often a primary indicator that the TCO has isomerized to the inactive CCO.[1] The trans-isomer's high ring strain is essential for the rapid IEDDA reaction; the relaxed cis-isomer is unreactive under bioorthogonal conditions.[1][2]
Potential Causes & Solutions:
-
Improper Storage of TCO Reagent: Highly strained TCO derivatives, especially non-crystalline ones, can be prone to isomerization and polymerization over time if not stored correctly.[3][4][5]
-
Presence of Thiols in Reaction Buffer: Thiol-containing reagents like dithiothreitol (DTT) or β-mercaptoethanol, often used to maintain reduced cysteines in proteins, can promote TCO isomerization.[1][3][6] This is believed to occur through a radical-mediated pathway.[3][6]
-
Solution: If possible, avoid using thiol-based reducing agents. As an alternative, consider using Tris(2-carboxyethyl)phosphine (TCEP), which is generally more compatible with TCO. If thiols are necessary, perform the TCO conjugation step before introducing the thiol-containing reagent.
-
-
Components in Cell Culture Media: Certain components in cell culture media, such as thiamine and its degradation products, have been shown to catalyze the isomerization of TCO to CCO.[8] This can lead to unexpected instability in in vitro assays.[8]
-
Solution: When conducting experiments in cell culture media, minimize the incubation time of the TCO reagent. For sensitive experiments, consider using a custom medium formulation lacking the problematic components, if possible.[8]
-
-
Interaction with Copper-Containing Proteins: In biological systems, particularly in serum, copper-containing proteins can catalyze the isomerization of TCO.[9][10]
Issue 2: Inconsistent Results Between Batches of TCO Reagents
Q: I'm seeing variability in my conjugation efficiency with different lots or preparations of my TCO-labeled molecule. Why is this happening?
A: Inconsistent results often point to varying levels of TCO integrity between batches. This can be due to differences in synthesis, purification, or storage history.
Potential Causes & Solutions:
-
Incomplete Separation of Diastereomers: The synthesis of some TCO derivatives, like s-TCO, is not stereoselective and produces syn- and anti-diastereomers that may have different reactivity and stability profiles.[3][4] Incomplete separation can lead to batch-to-batch variability.
-
Solution: Ensure your synthesis and purification protocol effectively separates the diastereomers. Characterize each new batch by NMR or other appropriate analytical methods to confirm purity and isomeric ratio.
-
-
Gradual Isomerization During Storage: Even under recommended conditions, highly strained TCOs can slowly isomerize over extended periods.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of trans-cyclooctene.
Q1: What is the primary mechanism of TCO isomerization?
The deactivation of TCO primarily occurs through its isomerization to the thermodynamically more stable cis-cyclooctene (CCO) isomer.[1][5][6] This process can be initiated by heat, light, radical species, or catalysis by certain metals.[6][9][11] In biological contexts, radical-mediated pathways, often promoted by thiols, and catalysis by copper-containing proteins are significant concerns.[3][6][9][10]
Q2: How do different TCO derivatives compare in terms of stability and reactivity?
There is generally a trade-off between the reactivity and stability of TCO derivatives.[1] Highly strained TCOs, which are engineered for faster reaction kinetics with tetrazines, are often more susceptible to isomerization.
| TCO Derivative | Relative Reactivity with Tetrazine | Relative Stability | Key Characteristics |
| Standard TCO (e.g., 5-hydroxy-TCO) | Baseline | Higher | More resilient and suitable for applications requiring longer-term stability.[5] |
| s-TCO (cyclopropane-fused) | Very High | Lower | Exhibits extremely fast reaction rates but is more prone to isomerization, especially in the presence of thiols.[3][4][12] |
| d-TCO (dioxolane-fused) | High | Improved | Offers a good balance of high reactivity and enhanced stability compared to s-TCO. Often crystalline and bench-stable.[3][4][13] |
Q3: What are the best practices for storing and handling TCO reagents?
-
Storage: Store TCO derivatives in a cool, dark, and inert environment. For highly reactive derivatives like s-TCO, storage in a freezer as a solution in an anhydrous solvent is recommended.[4] For long-term stability, complexation with silver nitrate (AgNO₃) is an effective strategy.[6][7] These silver complexes can be stored neat or in solution for extended periods and the TCO can be liberated just before use by adding a source of chloride ions, like NaCl.[6]
-
Handling: Allow TCO reagent vials to warm to room temperature before opening to prevent condensation of moisture, which can affect stability. Use anhydrous solvents for preparing stock solutions.
Q4: Can I use radical inhibitors to prevent TCO isomerization?
Yes, radical inhibitors can be effective, particularly in the presence of thiols. Trolox, a water-soluble vitamin E analog, has been shown to suppress thiol-promoted isomerization of TCO, providing evidence for a radical-mediated mechanism.[6] The addition of a radical inhibitor could be a viable strategy in specific experimental setups where thiols are unavoidable.
Q5: How does pH affect TCO stability?
While the isomerization of TCO itself is not strongly pH-dependent within typical biological ranges, the activity of catalysts can be. For instance, the degradation of thiamine in cell culture media, which produces isomerization-catalyzing products, can be pH-dependent.[8] Additionally, some "click-to-release" applications using TCOs can be designed to be pH-sensitive.[14]
Experimental Protocols
Protocol 1: Long-Term Storage of TCO via Silver(I) Complexation
This protocol describes how to protect a TCO derivative for long-term storage by complexing it with silver nitrate.
Materials:
-
TCO derivative
-
Silver nitrate (AgNO₃)
-
Anhydrous acetonitrile or methanol
-
Rotary evaporator
Procedure:
-
Dissolve the TCO derivative in a minimal amount of anhydrous acetonitrile or methanol.
-
In a separate vial, dissolve an equimolar amount of AgNO₃ in the same solvent.
-
Combine the two solutions and stir at room temperature for 15-30 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting TCO•AgNO₃ complex can be stored neat in a freezer for over a month without significant degradation.[6]
Protocol 2: Liberation of TCO from a Silver(I) Complex
This protocol details how to release the free TCO from its silver complex just prior to use.
Materials:
-
TCO•AgNO₃ complex
-
Aqueous sodium chloride (NaCl) solution or cell culture medium
-
Appropriate solvent for your experiment (e.g., water, PBS, DMSO)
Procedure:
-
Dissolve the TCO•AgNO₃ complex in your desired reaction solvent.
-
Add an aqueous solution of NaCl. The dissociation is very rapid.[6] The silver will precipitate as silver chloride (AgCl).
-
The solution now contains the free, reactive TCO and is ready for use in your conjugation reaction. Note that many cell culture media and buffers like PBS contain sufficient NaCl to drive the dissociation.[6]
Visualizing Isomerization and Prevention Strategies
Isomerization Pathways of trans-Cyclooctene
Caption: Factors promoting TCO isomerization and preventative strategies.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A step-by-step guide to troubleshooting low TCO ligation yields.
References
-
Darko, A., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science, 5(10), 3770-3776. [Link]
-
Andrews, U. H., Baldwin, J. E., & Grayston, M. W. (1982). On the thermal isomerization of trans-cyclooctene to cis-cyclooctene. The Journal of Organic Chemistry, 47(2), 287-288. [Link]
-
Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Bioconjugate Chemistry, 30(5), 1345-1351. [Link]
-
Selvaraj, R., & Fox, J. M. (2013). trans-Cyclooctene--a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology, 17(5), 753-760. [Link]
-
Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Request PDF. [Link]
-
Darko, A., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science. [Link]
-
Darko, A., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. RSC Publishing. [Link]
-
Rossin, R., et al. (2013). Highly reactive trans-cyclooctene tags with improved stability for diels-alder chemistry in living systems. Bioconjugate Chemistry, 24(7), 1210-1217. [Link]
-
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Request PDF. [Link]
-
Royzen, M., et al. (2011). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. Accounts of Chemical Research, 44(10), 977-988. [Link]
-
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Semantic Scholar. [Link]
-
Adhikari, A., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry, 9(1), 47. [Link]
-
Locuson, C. W., et al. (2021). Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media. ACS Omega, 6(25), 16295-16301. [Link]
-
Wikipedia. (2023). Trans-Cyclooctene. [Link]
-
Andrews, U. H., et al. (1982). On the thermal isomerization of trans-cyclooctene to cis-cyclooctene. ACS Publications. [Link]
-
Boros, G., et al. (2016). Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization. Monatshefte für Chemie - Chemical Monthly, 147(5), 883-890. [Link]
-
van der Velden, J. L. J., et al. (2019). Fast and pH independent elimination of trans-cyclooctene using aminoethyl functionalized tetrazines. Request PDF. [Link]
Sources
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- 2. trans-Cyclooctene - Wikipedia [en.wikipedia.org]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.tue.nl [research.tue.nl]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Monomer Reactivity in Ring-Opening Metathesis Polymerization: Cyclooctene vs. Norbornene
For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount. Ring-Opening Metathesis Polymerization (ROMP) stands out as a powerful tool for synthesizing polymers with well-defined structures and functionalities. The choice of monomer is a critical parameter that dictates the polymerization kinetics and, ultimately, the properties of the resulting material. This guide provides an in-depth comparison of the reactivity of two commonly used monomers in ROMP: cyclooctene and norbornene. By understanding the fundamental principles that govern their behavior, researchers can make more informed decisions in the design and execution of their polymerization reactions.
The Driving Force of ROMP: A Tale of Two Rings
The primary driving force for ROMP is the relief of ring strain in cyclic olefins.[1][2] The higher the ring strain of a monomer, the more thermodynamically favorable its polymerization, which generally translates to a higher reaction rate. It is in this fundamental property that the most significant difference between norbornene and this compound lies.
Norbornene, a bicyclic olefin, possesses a significantly higher degree of ring strain compared to the monocyclic this compound. This is due to the rigid, bridged structure of norbornene which forces the C=C bond into a strained conformation. Quantitative measurements of ring strain energy underscore this difference:
| Monomer | Ring Strain Energy (kcal/mol) |
| Norbornene | ~20-27 |
| cis-Cyclooctene | ~7-10 |
Note: The exact values can vary depending on the calculation method and substitution on the monomer.[3]
This substantial difference in ring strain energy is the principal reason for the dramatically different reactivities of these two monomers in ROMP. Norbornene and its derivatives are highly reactive monomers, undergoing rapid polymerization, while this compound exhibits more moderate reactivity.[3][4]
Mechanistic Insights into Reactivity
The generally accepted mechanism for ROMP, catalyzed by transition metal alkylidene complexes such as Grubbs-type catalysts, involves a series of cycloaddition and cycloreversion steps.
For norbornene, the high ring strain provides a large thermodynamic driving force for the forward reaction, making the polymerization essentially irreversible.[1] Kinetic studies with Grubbs third-generation catalyst have shown that for norbornenyl monomers, the rate-determining step is the formation of the metallacyclobutane intermediate.[5]
In the case of cis-cyclooctene, the lower ring strain leads to a smaller enthalpy of polymerization. This means that the polymerization is more likely to be reversible, and a significant equilibrium concentration of the monomer may remain, especially at higher temperatures. This reversibility can also lead to "back-biting" reactions, where the active catalyst center reacts with a double bond on its own polymer chain, leading to the formation of cyclic oligomers and a broader molecular weight distribution.[1]
Steric Considerations: The Subtle Art of Monomer Approach
Beyond the dominant effect of ring strain, steric factors also play a crucial role in modulating the reactivity of these monomers.
Norbornene: A key structural feature of substituted norbornenes is the presence of exo and endo isomers. The exo isomer, where the substituent is pointing away from the double bond, is significantly more reactive in ROMP than the endo isomer.[5][6] This is because the endo substituent can sterically hinder the approach of the bulky catalyst to the double bond. This difference in reactivity can be substantial, with exo isomers polymerizing up to 10-100 times faster than their endo counterparts.[6]
This compound: As a larger, more flexible ring, cis-cyclooctene does not have the rigid isomeric constraints of norbornene. However, substitution on the this compound ring can still influence its reactivity. Bulky substituents near the double bond can decrease the rate of polymerization by sterically impeding the catalyst's approach.
A Quantitative Look: Propagation Rate Constants
The following table provides a qualitative comparison of the kinetic parameters for the ROMP of norbornene and cis-cyclooctene with Grubbs-type catalysts.
| Parameter | Norbornene | cis-Cyclooctene |
| Ring Strain | High (~20-27 kcal/mol) | Moderate (~7-10 kcal/mol) |
| Propagation Rate (kp) | Very High | Moderate |
| Reversibility | Generally Irreversible | Reversible, especially at higher temperatures |
| "Living" Character | Readily achieved with appropriate catalysts | More challenging due to back-biting |
Experimental Protocols: A Practical Guide
The following are representative, step-by-step methodologies for the ROMP of norbornene and cis-cyclooctene using a Grubbs-type catalyst. These protocols are intended as a starting point and may require optimization depending on the specific monomer, catalyst, and desired polymer characteristics.
Protocol 1: ROMP of Norbornene
This protocol outlines a general procedure for the homopolymerization of norbornene using Grubbs Third Generation Catalyst.
Materials:
-
Norbornene
-
Grubbs Third Generation Catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask or glovebox for inert atmosphere
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of norbornene in the anhydrous, degassed solvent. The monomer concentration is typically in the range of 0.1-1.0 M.
-
Catalyst Preparation: In a separate vial, also under an inert atmosphere, prepare a stock solution of the Grubbs catalyst in a small amount of the same solvent. The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Initiation: Rapidly inject the catalyst solution into the vigorously stirring monomer solution. A color change is often observed upon initiation.
-
Polymerization: Allow the reaction to stir at room temperature. The polymerization of norbornene is typically very fast and may be complete within minutes to an hour, depending on the catalyst loading and monomer concentration.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.
-
Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Protocol 2: ROMP of cis-Cyclooctene
This protocol provides a general procedure for the polymerization of cis-cyclooctene, which often requires slightly different considerations to achieve good control.
Materials:
-
cis-Cyclooctene (purified by distillation or passing through alumina)
-
Grubbs Second or Third Generation Catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether
-
Cold methanol
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere, dissolve the purified cis-cyclooctene in the anhydrous, degassed solvent.
-
Catalyst Preparation: Prepare a stock solution of the Grubbs catalyst in a separate vial under an inert atmosphere.
-
Initiation: Add the catalyst solution to the stirring monomer solution.
-
Polymerization: Stir the reaction mixture at a controlled temperature. For this compound, the reaction time will generally be longer than for norbornene. Monitoring the reaction by techniques like ¹H NMR can be useful to determine the extent of conversion.
-
Termination: Quench the reaction with an excess of ethyl vinyl ether.
-
Isolation: Precipitate the polymer by adding the reaction mixture to cold methanol. Cooling the methanol can aid in the precipitation of the more soluble poly(this compound).
-
Purification: Collect the polymer by filtration or decantation, wash with cold methanol, and dry under vacuum.
Conclusion: Choosing the Right Monomer for the Job
The choice between this compound and norbornene for ROMP applications is dictated by the desired polymerization characteristics and final polymer properties.
-
Norbornene is the monomer of choice for applications requiring rapid polymerization rates , the synthesis of high molecular weight polymers , and the creation of materials with a rigid polymer backbone . Its high reactivity makes it ideal for the "grafting-through" synthesis of polymer brushes and other complex architectures.
-
This compound is preferred when a more flexible polymer backbone is desired, leading to materials with lower glass transition temperatures. The resulting poly(octenamer) can be hydrogenated to produce a linear polyethylene-like material. While its polymerization is slower and can be more challenging to control, it offers access to a different class of polymer properties.
By understanding the interplay of ring strain, sterics, and reaction kinetics, researchers can harness the power of ROMP to synthesize a vast array of polymeric materials with tailored structures and functions.
References
-
Grubbs, R. H. Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Dalton Trans.2007 , 34, 3401-3414.
-
Scannelli, S. J.; Alaboalirat, M.; Troya, D.; Matson, J. B. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polym. Chem.2023 , 14, 4376-4382.
-
Fomina, M. V.; Gringolts, M. L.; Roenko, A. V.; Shandryuk, G. A.; Finkelshtein, E. S. Mechanistically Designed Dual-Site Catalysts for the Alternating ROMP of Norbornene and this compound. Polymers2021 , 13, 233.
-
Pitsikalis, M.; et al. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst. Molecules2015 , 20, 15597-15615.
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Jiang, Q.; Chen, Q.; Jiang, F.; Chen, C.; Verpoort, F. A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives. Mater. Rep.2018 , 32, 1-10.
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Hyatt, M. G.; Walsh, D. J.; Lord, R. L.; Guironnet, D. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. J. Am. Chem. Soc.2019 , 141, 17918-17925.
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Alonso-Villanueva, J.; Rodríguez, M.; Vilas, J. L.; Laza, J. M.; León, L. M. Ring-Opening Metathesis Polymerization Kinetics of this compound with Second Generation Grubbs' Catalyst. J. Macromol. Sci. A2010 , 47, 1130-1134.
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A Senior Application Scientist's Guide to the Validation of Cyclooctene-Based Bioorthogonal Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry, the ability to perform specific, rapid, and biocompatible ligations within complex biological milieu is paramount. Among the most powerful tools in this arena are the reactions involving cyclooctenes, particularly the highly strained trans-cyclooctene (TCO) and its derivatives. Their remarkable reactivity, driven by ring strain, enables exceptionally fast kinetics, making them ideal for applications ranging from live-cell imaging to the development of targeted therapeutics and in vivo diagnostics.[1]
This guide provides an in-depth, objective comparison of common cyclooctene-based bioorthogonal reaction partners, focusing on their performance, stability, and the experimental validation required for successful implementation. We will delve into the nuances of different this compound scaffolds, their primary reaction partners—tetrazines and nitrones—and provide the experimental frameworks necessary to validate these powerful chemical tools for your specific research needs.
The Dienophiles: A Comparative Analysis of this compound Derivatives
The choice of the this compound derivative is a critical determinant of the success of a bioorthogonal ligation strategy. The ideal this compound should offer a balance of high reactivity for efficient labeling at low concentrations and sufficient stability to persist in a biological environment until it encounters its reaction partner. Here, we compare the most prominent TCO derivatives.
Core TCO Derivatives:
-
trans-Cyclooctene (TCO): The foundational strained alkene for bioorthogonal chemistry. It offers a good balance of reactivity and stability. TCO itself is relatively hydrophobic, which can sometimes lead to non-specific binding in cellular systems.
-
sTCO (conformationally strained-TCO): Also known as axial-TCO, this derivative features a cis-fused cyclopropane ring that locks the this compound in a highly strained, half-chair conformation. This pre-distortion of the alkene bond towards the transition state of the cycloaddition reaction results in a dramatic increase in reaction rates compared to the parent TCO.[2] However, this enhanced reactivity comes at the cost of reduced stability, particularly a higher susceptibility to isomerization to the unreactive cis-cyclooctene in the presence of thiols.[2][3]
-
d-TCO (dioxolane-fused TCO): This derivative incorporates a cis-fused dioxolane ring, which, like sTCO, enforces a strained conformation, leading to high reactivity. The key advantage of d-TCO is its improved stability and increased hydrophilicity compared to sTCO, making it a more robust tool for in vivo applications.[2][4]
-
oxo-TCO (trans-5-oxocene): The incorporation of an oxygen atom into the this compound ring enhances aqueous solubility and can also accelerate the reaction rate by increasing angle strain.[4] This makes oxo-TCO a valuable tool for studies where hydrophilicity is a primary concern to reduce background fluorescence from non-specific hydrophobic interactions.
Below is a logical diagram illustrating the relationship between the different TCO derivatives.
Caption: Evolution of TCO derivatives from the parent structure.
Quantitative Comparison of Reactivity and Stability
The performance of these cyclooctenes is best evaluated through their second-order rate constants (k₂) and their stability under physiologically relevant conditions.
| This compound Derivative | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Key Characteristics | Reference(s) |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol:Water, 25°C | Baseline reactivity, moderate stability. | [5] |
| TCO-mAb conjugate | ¹¹¹In-labeled tetrazine | 13,000 ± 80 | PBS, 37°C | Demonstrates reactivity in a biological context. | [4] |
| sTCO | 3,6-di(2-pyridyl)-s-tetrazine | ~22,000 | Methanol, 25°C | Very high reactivity. | [5] |
| Water-soluble sTCO | 3,6-dipyridyl-s-tetrazine | 3,300,000 ± 40,000 | Not specified | Extremely fast kinetics. | [4] |
| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water, 25°C | High reactivity with improved stability over sTCO. | [4][6] |
| oxo-TCO | Succinic acid derivative of 3,6-dipyridyl-s-tetrazine | 94,600 ± 6,000 | PBS, 25°C | Fast kinetics with enhanced hydrophilicity. | [4] |
| sTCO | Acyclic/Cyclic Nitrones | Fast (qualitative) | Not specified | Demonstrates utility beyond tetrazine ligation. | [7] |
Stability Considerations:
A critical aspect of validating a this compound for in vivo or long-term cell culture experiments is its stability. The highly reactive sTCO, for instance, can isomerize to its unreactive cis-isomer in the presence of endogenous thiols like glutathione.[3] Studies have shown that d-TCO exhibits greater stability in aqueous solutions and human serum compared to sTCO.[4] For example, after a four-day incubation in human serum at room temperature, over 97% of d-TCO remained as the active trans-isomer.[4] However, even d-TCO can undergo thiol-promoted isomerization over time.[4] It is crucial to experimentally validate the stability of your chosen TCO derivative under your specific experimental conditions.
The Reaction Partners: Tetrazines and Nitrones
While the this compound is the "dienophile" in these reactions, the choice of its reaction partner is equally important for achieving the desired reaction kinetics and specificity.
Tetrazines: The Workhorse Reaction Partner
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO and a 1,2,4,5-tetrazine is the most widely used this compound-based bioorthogonal reaction.[8] This is due to its exceptionally fast reaction rates, high specificity, and the fact that it proceeds without the need for a catalyst.[8] The reaction is irreversible due to the rapid elimination of nitrogen gas following the initial cycloaddition.[9]
The reactivity of the tetrazine can be tuned by modifying its substituents. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate. For instance, 3,6-di(2-pyridyl)-s-tetrazine is a commonly used, highly reactive tetrazine.
Caption: The TCO-tetrazine iEDDA reaction mechanism.
Nitrones: An Alternative Reaction Partner
Nitrones have emerged as another class of valuable reaction partners for TCOs.[7][10] The strain-promoted alkyne-nitrone cycloaddition (SPANC) is a well-established bioorthogonal reaction, and nitrones also react rapidly with TCOs in a [3+2] cycloaddition.[7] This reaction expands the bioorthogonal toolbox, allowing for orthogonal labeling strategies when a tetrazine-based reaction is already in use. The kinetics of the TCO-nitrone reaction are generally fast, though typically not as rapid as the fastest TCO-tetrazine ligations.[7]
Experimental Validation Protocols
The theoretical advantages of a given bioorthogonal pair must be confirmed experimentally. Below are detailed protocols for key validation experiments.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This method is ideal for measuring the rapid kinetics of TCO-tetrazine reactions by monitoring the disappearance of the characteristic tetrazine absorbance in the visible spectrum (typically 510-540 nm).[11]
Materials:
-
Stopped-flow spectrophotometer
-
TCO derivative stock solution (e.g., 20 mM in DMSO)
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the TCO and tetrazine stock solutions in the reaction buffer. The final concentration of the tetrazine should be in the low micromolar range (e.g., 10-50 µM), and the TCO should be in excess (e.g., 10-20 fold higher concentration).
-
Instrument Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the chosen tetrazine.
-
Equilibrate the stopped-flow instrument and syringes with the reaction buffer to the desired temperature (e.g., 25°C or 37°C).
-
-
Data Acquisition:
-
Load one syringe with the tetrazine solution and the other with the TCO solution.
-
Initiate the stopped-flow run. The instrument will rapidly mix the two solutions and record the absorbance decay over time.
-
Collect data for at least 3-4 half-lives of the reaction.
-
-
Data Analysis:
-
The reaction is pseudo-first-order due to the excess of TCO. Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative: k₂ = k_obs / [TCO].
-
Repeat the experiment with different concentrations of TCO to ensure the linearity of k_obs versus [TCO], confirming a second-order reaction.
-
Protocol 2: Live-Cell Labeling with TCO-Tetrazine Ligation
This protocol outlines a general procedure for labeling a protein of interest within live cells.
Materials:
-
Cells expressing the protein of interest tagged with a TCO-functionalized unnatural amino acid or a self-labeling tag (e.g., HaloTag) that has been modified with a TCO-ligand.
-
Tetrazine-fluorophore conjugate (e.g., 2 µM in cell culture medium).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Plate the cells on a suitable imaging dish or slide and allow them to adhere overnight.
-
TCO Incorporation/Labeling:
-
If using unnatural amino acid incorporation, follow the established protocol for expressing your protein in the presence of the TCO-amino acid.
-
If using a self-labeling tag, incubate the cells with the TCO-ligand according to the manufacturer's instructions, followed by washing to remove excess ligand.
-
-
Tetrazine Labeling:
-
Replace the cell culture medium with the medium containing the tetrazine-fluorophore conjugate.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C. The optimal time and concentration should be determined empirically.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with fresh, pre-warmed cell culture medium to remove any unbound tetrazine-fluorophore.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Co-localization with a fluorescently tagged version of the protein of interest (e.g., a GFP-fusion) can be used to confirm labeling specificity.
-
Caption: Workflow for live-cell labeling using TCO-tetrazine ligation.
Conclusion and Future Outlook
This compound-based bioorthogonal reactions, particularly the TCO-tetrazine ligation, represent one of the most powerful strategies for chemical biology and drug development. The continuous development of new this compound derivatives with fine-tuned reactivity, stability, and hydrophilicity is expanding the scope of their applications. The choice between TCO, sTCO, d-TCO, and oxo-TCO will depend on the specific requirements of the experiment, with a trade-off between reactivity and stability being a key consideration. Furthermore, the availability of alternative reaction partners like nitrones provides greater flexibility for designing complex, multi-component labeling experiments. Rigorous experimental validation, including the determination of reaction kinetics and stability under relevant conditions, is essential for the successful application of these transformative chemical tools.
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A Comparative Guide to Cyclooctene Isomers: From Stability to Bioorthogonal Reactivity
Introduction
Cyclooctene (C₈H₁₄) holds a unique position in organic chemistry as the smallest cycloalkene that can be readily isolated as both cis (Z) and trans (E) stereoisomers.[1][2] This distinction is not merely academic; the geometric constraints imposed by an eight-membered ring result in dramatically different thermodynamic stabilities and chemical reactivities between the two forms. While the cis-isomer is a relatively unremarkable and stable alkene, the trans-isomer is a highly strained, chiral molecule whose stored energy can be harnessed to drive reactions at exceptional rates.[3][4]
This guide provides a comparative analysis of cis- and trans-cyclooctene, focusing on the structural origins of their properties. We will delve into the thermodynamics that govern their stability, the kinetics that define their reactivity, and the synthetic strategies used to access the highly sought-after trans-isomer. For researchers, particularly those in drug development and chemical biology, understanding these differences is crucial for leveraging the power of trans-cyclooctenes in applications such as bioorthogonal "click" chemistry.[5]
Part 1: Structural and Thermodynamic Analysis
The fundamental differences between (Z)- and (E)-cyclooctene originate from ring strain, a concept encompassing angle strain, torsional strain, and transannular strain (non-bonded interactions across the ring).
-
(Z)-Cyclooctene (cis-isomer): This is the ground-state isomer. Its double bond can be accommodated within the flexible eight-membered ring with minimal distortion. The most stable conformation resembles a ribbon or a chair-like structure, which minimizes unfavorable steric interactions.[1]
-
(E)-Cyclooctene (trans-isomer): To accommodate a trans double bond, the carbon chain must span across the ring, leading to a highly twisted and strained structure.[2] This results in significant angle and torsional strain in the double bond and notable transannular strain, where hydrogens on opposite sides of the ring are forced into close proximity.[2] The most stable conformation is a chiral "crown" shape.[3] Due to this chirality, (E)-cyclooctene exists as a pair of non-superimposable mirror images (enantiomers).[3][4]
The energetic consequences of this strain are substantial, as quantified by their respective ring-strain energies. The cis isomer is markedly more stable than the trans isomer.[2][3] This stability difference is a general trend for cycloalkenes with eleven or fewer carbons.[2]
Table 1: Comparative Thermodynamic Properties of this compound Isomers
| Property | (Z)-Cyclooctene (cis) | (E)-Cyclooctene (trans) | Rationale |
| Ring Strain Energy | 7.4 kcal/mol[3] | 16.7 kcal/mol[3] | The twisted geometry required for the trans double bond induces significant angle, torsional, and transannular strain.[2] |
| Relative Stability | More Stable | Less Stable | The lower ring strain corresponds to a lower potential energy ground state.[2][3] |
| Chirality | Achiral | Chiral[3][4] | The twisted, non-planar structure of the trans isomer lacks a plane of symmetry, resulting in enantiomers. |
Part 2: A Tale of Two Reactivities: The Power of Strain Release
The high potential energy of (E)-cyclooctene is not a liability but its greatest asset. This stored strain energy can be released in chemical reactions, providing a powerful thermodynamic driving force and dramatically lowering the activation energy for certain transformations. This principle is the cornerstone of its utility in bioorthogonal chemistry.
The most prominent application is the Strain-Promoted Inverse-Electron-Demand Diels-Alder (SPIEDAC) reaction, a type of "click chemistry." In this reaction, a strained alkene (the dienophile) reacts with a diene, typically a tetrazine derivative.
-
(Z)-Cyclooctene: Being relatively unstrained and stable, it is largely inert and unreactive in SPIEDAC reactions under biological conditions.[5]
-
(E)-Cyclooctene (TCO): This isomer is exceptionally reactive.[5] The release of its ~17 kcal/mol of ring strain upon conversion of the double bond to single bonds in the cycloaddition product makes the reaction extremely fast and irreversible.[3] Crucially, this reaction proceeds rapidly at room temperature in aqueous environments without the need for cytotoxic metal catalysts, making it ideal for studying processes in living systems.
The reactivity of the parent TCO has been further enhanced through structural modifications designed to increase ring strain, leading to a series of "super-reactive" dienophiles.
Table 2: Comparative Reaction Kinetics in the SPIEDAC Reaction
| Dienophile | Reaction Partner | Solvent | Second-Order Rate Constant (k₂) at 25 °C |
| trans-Cyclooctene (TCO) | 3,6-diphenyl-s-tetrazine | Methanol | 19.1 M⁻¹s⁻¹[6] |
| d-TCO (dioxolane-fused) | 3,6-diphenyl-s-tetrazine | Methanol | 520 M⁻¹s⁻¹[6] |
| s-TCO (cyclopropane-fused) | 3,6-diphenyl-s-tetrazine | Methanol | 3,100 M⁻¹s⁻¹[6] |
| d-TCO (dioxolane-fused) | Water-soluble 3,6-dipyridyl-s-tetrazine | Water | 366,000 M⁻¹s⁻¹[6] |
The causality is clear: increasing the ground-state energy of the TCO derivative through additional conformational strain (e.g., by fusing a cyclopropane or dioxolane ring) reduces the activation energy barrier to the transition state, thereby accelerating the reaction rate by orders of magnitude.[6]
Caption: Increasing ring strain raises the ground-state energy of TCO derivatives, lowering the activation barrier (ΔG‡) and accelerating reaction rates.
Part 3: Experimental Protocol: Synthesis and Purification of (E)-Cyclooctene
Accessing the thermodynamically unstable trans-isomer requires specific synthetic strategies, as it cannot be isolated from typical equilibrium-driven reactions. The most common and elegant laboratory-scale method is the photochemical isomerization of the readily available cis-isomer, followed by selective purification.[7]
Objective: To synthesize (E)-cyclooctene via photochemical isomerization of (Z)-cyclooctene and purify it by selective complexation.
Methodology Rationale: This protocol relies on two key principles. First, UV irradiation in the presence of a photosensitizer can excite (Z)-cyclooctene to a state where rotation around the C=C bond becomes possible, allowing relaxation to either the cis or trans form. This establishes a photostationary equilibrium.[7] Second, the strained π-bond of (E)-cyclooctene complexes much more strongly with silver(I) ions than the less-strained (Z)-isomer. This differential affinity allows for selective trapping and separation.[3]
Caption: Experimental workflow for the synthesis and purification of (E)-cyclooctene.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of (Z)-cyclooctene and a suitable photosensitizer (e.g., 3,5-bis(trifluoromethyl)benzoate) in a UV-transparent solvent like acetone or hexane.[8] The concentration should be optimized based on the reactor volume and lamp intensity.
-
Photoreaction: Circulate the solution through a photochemical flow reactor equipped with a UV lamp (e.g., 254 nm).[7] A flow setup is superior to a batch vessel as it ensures uniform irradiation and allows for continuous processing.
-
In-line Separation: Connect the output of the photoreactor directly to a chromatography column packed with silver nitrate (AgNO₃) impregnated silica gel.[7]
-
Trapping and Recycling: As the mixture of isomers flows through the column, the highly strained (E)-cyclooctene will selectively coordinate with the silver ions and be retained. The eluent, now enriched in the unreacted (Z)-isomer, can be directed back into the photoreactor feed to shift the equilibrium and improve the overall conversion.[7]
-
Elution of (E)-Cyclooctene: Once the silver column is saturated (as determined by monitoring the eluent for the breakthrough of the trans-isomer), disconnect it from the photoreactor. Elute the bound (E)-cyclooctene by washing the column with a solution of aqueous ammonia or sodium chloride.[3][9] These reagents displace the alkene from the silver ions, releasing the pure trans-isomer.
-
Workup and Analysis: Extract the eluted (E)-cyclooctene into an organic solvent, dry the solution, and remove the solvent under reduced pressure. The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its isomeric purity.
Part 4: Stability, Handling, and Advanced Derivatives
The very reactivity that makes TCOs useful also presents stability challenges. The primary deactivation pathway is isomerization back to the thermodynamically favored, unreactive cis-isomer.[10] This process can be accelerated in biological environments by species such as thiols or copper-containing serum proteins.[9][11]
Strategies for Stabilization:
-
Structural Modification: Thoughtful design can improve stability. For instance, the dioxolane-fused d-TCO derivatives, while highly reactive, also exhibit enhanced stability compared to other "super-reactive" TCOs.[6] Adding steric bulk near the double bond can also hinder the isomerization pathway.[11]
-
Protective Complexation: For long-term storage, highly reactive TCOs can be stabilized by forming their silver(I) complexes.[9] The TCO can be liberated from the complex immediately before use.[9]
This ongoing research into tuning the structure of TCOs highlights a critical theme in the field: the quest for the optimal balance between extreme reactivity for rapid bio-labeling and sufficient stability to reach a target intact.
Conclusion
The isomers of this compound offer a powerful lesson in how molecular geometry dictates energy and reactivity. (Z)-cyclooctene is the stable, low-energy default, while (E)-cyclooctene is a high-energy, strained molecule poised for rapid reaction. This high strain energy is not a flaw but a feature, one that has been masterfully exploited to develop some of the fastest and most efficient bioorthogonal reactions known to date. For scientists in drug development and chemical biology, the TCO-tetrazine ligation provides a robust tool for labeling, imaging, and targeting molecules in the complex environment of a living cell. The continued evolution of TCO derivatives, designed for even greater reactivity, stability, and hydrophilicity, ensures that this small, strained ring will continue to enable major biomedical breakthroughs.[12]
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A Researcher's Guide to Cycloalkene Reactivity in Strain-Promoted Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the ability to selectively and efficiently form covalent bonds in complex biological environments is paramount. Strain-promoted cycloaddition reactions have emerged as indispensable tools in this endeavor, offering a powerful means to achieve bioorthogonality without the need for cytotoxic catalysts.[1][2][3] At the heart of these reactions lies the cycloalkene, a reactive species whose inherent ring strain dictates the kinetics and success of the ligation. This guide provides an in-depth comparison of cyclooctene derivatives and other cycloalkenes, supported by experimental data, to inform the selection of the optimal cycloalkene for specific research applications.
The choice of a cycloalkene in a strain-promoted reaction is a critical decision that directly impacts the efficiency and outcome of the experiment. The reactivity of these molecules is fundamentally governed by their ring strain, which lowers the activation energy of the cycloaddition.[4][5] Cyclooctynes, particularly trans-cyclooctenes (TCOs), are renowned for their high reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, often exhibiting reaction rates that are orders of magnitude faster than other bioorthogonal reactions.[2][6][7] This exceptional reactivity is a direct consequence of their significant ring strain.[5][7]
However, the landscape of strain-promoted chemistry is not limited to cyclooctenes. Other cycloalkenes, such as norbornenes and cyclopropenes, also participate in these reactions, each with a unique profile of reactivity, stability, and steric hindrance.[8][9][10] Norbornenes, for instance, are less reactive than TCOs but offer advantages in terms of stability and cost-effectiveness.[10][11] Cyclopropenes, being smaller, can minimize structural perturbations of biomolecules upon conjugation.[12]
This guide will delve into the nuances of these cycloalkenes, providing a comparative analysis of their performance in strain-promoted reactions to empower researchers in making informed decisions for their experimental designs.
Comparative Efficacy of Cycloalkenes in Strain-Promoted Reactions
The selection of an appropriate cycloalkene is a crucial determinant of the success of a strain-promoted reaction. This choice involves a trade-off between reactivity, stability, and steric bulk. The following sections provide a detailed comparison of commonly used cycloalkenes.
Cyclooctenes: The High-Reactivity Workhorse
Cyclooctenes, and more specifically their strained alkyne counterparts, cyclooctynes, are the most widely utilized class of reactants in strain-promoted azide-alkyne cycloaddition (SPAAC). The inherent ring strain in these eight-membered rings significantly lowers the activation energy for the [3+2] cycloaddition with azides.[4][13]
Several generations of cyclooctynes have been developed, each with improved reactivity and stability. Some of the most common examples include:
-
Dibenzocyclooctyne (DBCO or ADIBO): One of the most popular cyclooctynes, offering a good balance of reactivity and stability.[14][15]
-
Bicyclononyne (BCN): Known for its high reactivity and relatively small size.[3][14][16]
-
Dibenzoannulated cyclooctyne (DIBO): A second-generation cyclooctyne with fast reaction rates.[3][15]
The reactivity of these cyclooctynes can be further modulated by the introduction of electron-withdrawing or -donating groups.[4]
Trans-Cyclooctenes (TCOs): The Speed Champions
In the realm of inverse-electron-demand Diels-Alder (IEDDA) reactions, trans-cyclooctenes (TCOs) reign supreme. Their reaction with tetrazines is one of the fastest bioorthogonal reactions known to date, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[2][6][7] This exceptional reactivity makes TCOs ideal for in vivo applications where low concentrations of reactants are often required.[2][7] However, the high reactivity of TCOs can sometimes be accompanied by lower stability, as they can isomerize to the less reactive cis-isomer.[2]
Norbornenes: A Stable and Versatile Alternative
Norbornenes represent a class of strained alkenes that are less reactive than TCOs but offer greater stability.[10][11] They participate in both IEDDA reactions with tetrazines and [3+2] cycloadditions with azides.[9][11] The lower reactivity of norbornenes can be advantageous in situations where a slower, more controlled reaction is desired. Furthermore, their synthesis is often more straightforward and cost-effective compared to some of the more complex cyclooctyne derivatives.[11]
Cyclopropenes: The Smallest Player
Cyclopropenes are the smallest cyclic alkenes and possess significant ring strain due to their three-membered ring structure.[17] This high strain energy makes them reactive partners in strain-promoted cycloadditions.[8] A key advantage of cyclopropenes is their small size, which minimizes the perturbation of the biological system upon labeling.[12] However, their high reactivity can also lead to lower stability and potential side reactions.
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is the key metric for quantifying the speed of a bimolecular reaction. The table below summarizes the reported k₂ values for various cycloalkene reactions, providing a clear basis for comparison.
| Reaction Type | Cycloalkene | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| IEDDA | trans-Cyclooctene (TCO) | Tetrazine | ~800 - 3.3 x 10⁶[6] |
| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.3 - 1.0[15] |
| SPAAC | Bicyclononyne (BCN) | Benzyl Azide | ~0.14[15] |
| SPAAC | Dibenzoannulated cyclooctyne (DIBO) | Benzyl Azide | ~0.17[15] |
| Azide-Alkenes | Norbornene | Azide | Slower than Tz/Nb IEDDA[11] |
| IEDDA | Norbornene | Tetrazine | Slower than TCO/Tz IEDDA[10] |
Note: Reaction rates are influenced by substituents on both the cycloalkene and the reaction partner, as well as the solvent and temperature.[13][18]
Experimental Protocols
Reproducible and reliable experimental data are the cornerstone of scientific research. This section provides a generalized protocol for comparing the reaction kinetics of different cycloalkenes in strain-promoted reactions.
General Protocol for Kinetic Analysis via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time.[1]
Materials:
-
Cycloalkene of interest
-
Reaction partner (e.g., benzyl azide for SPAAC, tetrazine for IEDDA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the cycloalkene, reaction partner, and internal standard in the deuterated solvent.
-
Reaction Setup: In an NMR tube, combine the cycloalkene solution and the internal standard solution.
-
Initiation of Reaction: Acquire an initial ¹H NMR spectrum (t=0). Then, add the reaction partner solution to the NMR tube to initiate the reaction.[1]
-
Data Acquisition: Immediately place the NMR tube in the pre-shimmed and temperature-controlled spectrometer. Acquire a series of ¹H NMR spectra at regular time intervals.[1]
-
Data Analysis:
Workflow for Comparing Cycloalkene Reactivity
Figure 1. Workflow for the comparative kinetic analysis of different cycloalkenes.
Causality Behind Experimental Choices and Mechanistic Insights
The choice of a particular cycloalkene is not arbitrary; it is dictated by the specific demands of the application. For instance, in applications requiring extremely fast kinetics, such as in vivo imaging with low concentrations of labeling agents, the high reactivity of TCOs in IEDDA reactions is a significant advantage.[2] Conversely, for applications where stability is paramount and slower, more controlled conjugation is acceptable, norbornenes may be a more suitable choice.[11]
The underlying principle governing the reactivity of these cycloalkenes is the release of ring strain upon cycloaddition.[5] The more strained the cycloalkene, the lower the activation energy of the reaction and the faster the rate. This is evident in the significantly higher reactivity of TCOs compared to the less strained norbornenes.[7][10]
Furthermore, electronic effects also play a crucial role. The introduction of electron-withdrawing groups on the cycloalkene can enhance its reactivity in IEDDA reactions by lowering the energy of the LUMO.[20] Conversely, for SPAAC reactions, which typically proceed via a HOMO(azide)-LUMO(cyclooctyne) interaction, electron-withdrawing groups on the cyclooctyne can also accelerate the reaction.[13]
Reaction Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Figure 2. Simplified mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Conclusion
The selection of a cycloalkene for strain-promoted reactions is a multifaceted decision that requires a thorough understanding of the interplay between reactivity, stability, and the specific requirements of the biological system under investigation. Cyclooctenes, particularly TCOs, offer unparalleled reaction rates, making them the reagents of choice for applications demanding high speed and sensitivity. Norbornenes and cyclopropenes, while less reactive, provide valuable alternatives with distinct advantages in terms of stability and size. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their bioconjugation strategies and advance their scientific discoveries.
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- Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the...
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- Application Notes and Protocols: Experimental Setup for Monitoring SPAAC Reaction Kinetics - Benchchem.
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A Comparative Guide to Ruthenium Catalysts for the Ring-Opening Metathesis Polymerization of Cyclooctene
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, purity, and scalability of a synthetic route. In the realm of polymer chemistry, the Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins has emerged as a powerful tool for the synthesis of functional and well-defined polymers. Among the various catalysts developed for this transformation, ruthenium-based systems have gained prominence due to their remarkable functional group tolerance and stability. This guide provides an in-depth, objective comparison of the performance of commonly employed ruthenium catalysts for the ROMP of cyclooctene, a widely used monomer. The insights and experimental data presented herein are intended to empower researchers to make informed decisions in their catalyst selection process.
The Central Role of the Ruthenium Catalyst in this compound ROMP
The ROMP of this compound is a chain-growth polymerization driven by the relief of ring strain in the eight-membered ring. The choice of the ruthenium catalyst is paramount as it governs several key aspects of the polymerization, including the rate of initiation and propagation, the livingness of the polymerization, and the potential for side reactions. The evolution of ruthenium catalysts, from the first-generation Grubbs catalyst to the more sophisticated second and third-generation systems, as well as the Hoveyda-Grubbs variants, has provided a versatile toolbox for polymer chemists. Each class of catalyst possesses distinct characteristics in terms of activity, stability, and selectivity, which will be explored in detail in this guide.
Performance Comparison of Ruthenium Catalysts
The efficacy of a catalyst in ROMP is evaluated based on several key performance indicators, including monomer conversion, the molecular weight of the resulting polymer, and the polydispersity index (PDI), which is a measure of the distribution of molecular weights in a given polymer sample. A lower PDI value (closer to 1.0) indicates a more controlled and uniform polymerization.
Table 1: Performance of Ruthenium Catalysts in the ROMP of this compound and its Derivatives
| Catalyst Generation | Catalyst Name | Monomer | Monomer Conversion (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Key Observations | Reference |
| First Generation | Grubbs' First Generation (G1) | 5-substituted cyclooctenes | Moderate to Good Yields | Variable | - | - | Effective for functionalized cyclooctenes.[1] | [1] |
| Second Generation | Grubbs' Second Generation (G2) | cis-Cyclooctene | High | - | - | - | Kinetic studies show temperature dependence on reaction rate.[2] | [2] |
| Second Generation | Hoveyda-Grubbs Second Generation (HG2) | 5-acetyloxycyclooct-1-ene | 95 | - | 1.6 | 1.6 | Produces high-purity macrocyclic oligomers with minimal linear contaminants.[3] | [3] |
| Third Generation | Grubbs' Third Generation (G3) | 5-acetyloxycyclooct-1-ene | - | - | - | - | When used for macrocyclization, can lead to contamination with linear species.[3] | [3] |
Expert Insights on Catalyst Selection:
-
Grubbs' First-Generation (G1) Catalyst: While largely superseded by later generations for many applications, G1 remains a cost-effective option for the ROMP of less demanding, functionalized cyclooctenes.[1] Its lower activity can be advantageous in preventing unwanted side reactions.
-
Grubbs' Second-Generation (G2) Catalyst: Offering significantly higher activity and broader functional group tolerance than G1, the G2 catalyst is a workhorse for a wide range of ROMP applications. Kinetic studies on the ROMP of cis-cyclooctene have demonstrated its efficiency.[2]
-
Hoveyda-Grubbs Second-Generation (HG2) Catalyst: This catalyst is particularly noteworthy for its high stability and ability to promote the formation of high-purity macrocyclic polymers.[3] A comparative study involving the ROMP of 5-acetyloxycyclooct-1-ene revealed that the HG2 catalyst yielded macrocycles with significantly fewer linear polymer impurities compared to both G2 and G3 catalysts.[3] This is attributed to the bidentate benzylidene ligand which plays a crucial role in the product distribution.[3]
-
Grubbs' Third-Generation (G3) Catalyst: Known for its very high activity and rapid initiation, the G3 catalyst is often employed when fast polymerization rates are desired. However, for applications such as macrocyclization through ring-closing metathesis of growing polymer chains, its high activity can sometimes be detrimental, leading to the formation of linear byproducts.[3]
Understanding the Catalytic Mechanism
A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism for ROMP catalyzed by ruthenium alkylidenes is depicted below.
Figure 1. Catalytic cycle of ROMP with a Grubbs-type catalyst.
The initiation phase involves the dissociation of a ligand (for G1 and G2) to generate a more reactive 14-electron ruthenium species. This active catalyst then coordinates with a molecule of this compound to form a metallacyclobutane intermediate. Subsequent cycloreversion opens the ring and regenerates a new ruthenium alkylidene species, which now carries the first monomer unit of the growing polymer chain. This propagation cycle repeats, consuming monomer and extending the polymer chain.
Experimental Protocols: A Foundation for Reproducible Science
To ensure the integrity and reproducibility of research, detailed experimental protocols are indispensable. The following are representative procedures for the ROMP of this compound using different generations of Grubbs and Hoveyda-Grubbs catalysts.
Protocol 1: ROMP of cis-Cyclooctene using Grubbs' Second-Generation Catalyst
This protocol is adapted from a kinetic study of the ROMP of cis-cyclooctene.[2]
Materials:
-
cis-Cyclooctene
-
Grubbs' Second-Generation Catalyst
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Procedure:
-
In a nitrogen-filled glovebox, prepare a stock solution of Grubbs' second-generation catalyst in anhydrous DCM.
-
In a separate vial, dissolve the desired amount of cis-cyclooctene in anhydrous DCM.
-
Initiate the polymerization by adding the catalyst stock solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.
-
Allow the reaction to proceed at the desired temperature. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
After the desired reaction time or monomer conversion is reached, quench the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Figure 2. Experimental workflow for ROMP of this compound with G2.
Protocol 2: Macrocyclization of a Functionalized this compound using Hoveyda-Grubbs Second-Generation Catalyst
This protocol is based on a study focused on the synthesis of high-purity macrocyclic oligo(this compound)s.[3]
Materials:
-
5-acetyloxycyclooct-1-ene
-
Hoveyda-Grubbs Second-Generation Catalyst
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether (quenching agent)
-
Silica gel for purification
Procedure:
-
In a nitrogen-filled glovebox, dissolve 5-acetyloxycyclooct-1-ene in anhydrous DCM to a specific concentration (e.g., 0.1 M).
-
Add the Hoveyda-Grubbs second-generation catalyst to the monomer solution. The monomer-to-catalyst ratio is typically high to favor intramolecular backbiting over intermolecular propagation.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
Quench the reaction by the addition of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the ruthenium catalyst and any linear polymer byproducts.
-
Analyze the purified macrocyclic product by GPC, NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Outlook
The choice of a ruthenium catalyst for the ROMP of this compound is a nuanced decision that depends on the specific goals of the synthesis. For routine polymerizations where high activity is desired, the second-generation Grubbs catalyst offers a robust and efficient solution. When the objective is the synthesis of high-purity macrocyclic structures, the second-generation Hoveyda-Grubbs catalyst has demonstrated superior performance in minimizing linear polymer contamination. The first-generation Grubbs catalyst, while less active, can still be a viable option for certain functionalized monomers. The highly active third-generation Grubbs catalyst should be used judiciously, particularly in applications where controlled polymerization and minimization of side reactions are critical.
The field of olefin metathesis continues to evolve, with ongoing research focused on the development of catalysts with enhanced stability, activity, and selectivity. Future innovations will likely provide even more sophisticated tools for polymer chemists, enabling the synthesis of novel materials with precisely controlled architectures and properties. As a trusted partner in the scientific community, we remain committed to providing researchers with the high-quality catalysts and technical expertise needed to advance their discoveries.
References
- Al-Amsyar, M. F., et al. (2013). Ring-opening metathesis polymerization with the second generation Hoveyda-Grubbs catalyst: an efficient approach toward high-purity functionalized macrocyclic oligo(this compound)s. Organic & Biomolecular Chemistry, 11(20), 3329-3335.
- Alonso-Villanueva, J., et al. (2010). Ring-Opening Metathesis Polymerization Kinetics of this compound with Second Generation Grubbs’ Catalyst. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 47(11), 1130-1134.
-
Al-Amsyar, M. F., et al. (2013). Ring-opening metathesis polymerization with the second generation Hoveyda-Grubbs catalyst: an efficient approach toward high-purity functionalized macrocyclic oligo(this compound)s. PubMed. [Link]
- Hillmyer, M. A., Laredo, W. R., & Grubbs, R. H. (1995). Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes by a Ruthenium-Based Metathesis Catalyst. Macromolecules, 28(18), 6311–6316.
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A Comparative Guide to the Kinetics of Cyclooctene-Tetrazine Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and chemical biology, the inverse-electron-demand Diels-Alder (iEDDA) reaction between cyclooctenes and tetrazines stands out for its exceptionally fast kinetics and high specificity.[1] This guide provides an in-depth comparison of the kinetic performance of various cyclooctene and tetrazine derivatives, offering supporting experimental data and protocols to inform the selection of optimal reagents for applications ranging from in vivo imaging to the development of targeted therapeutics.
The Unparalleled Speed of the Tetrazine Ligation
The this compound-tetrazine cycloaddition, often termed "tetrazine ligation," is a cornerstone of bioorthogonal chemistry, enabling the covalent modification of biomolecules in complex biological environments without interfering with native biochemical processes.[2][3] The reaction's popularity stems from its rapid and tunable kinetics, the availability of fluorogenic probes, and its remarkable selectivity.[2][3] The underlying mechanism involves a [4+2] cycloaddition between an electron-deficient tetrazine (the diene) and a strained, electron-rich this compound (the dienophile), followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas.[4][5] This irreversible step drives the reaction to completion, even at low reactant concentrations typically found in biological systems.[6]
The kinetics of this reaction are quantified by the second-order rate constant (k₂), with higher values indicating a faster reaction. The tetrazine ligation boasts some of the highest k₂ values among bioorthogonal reactions, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[1][7] This exceptional speed is crucial for applications requiring rapid labeling of low-abundance targets or for capturing dynamic biological processes in real-time.[1]
Comparative Kinetics: A Data-Driven Approach
The reaction rate of the this compound-tetrazine cycloaddition is highly dependent on the specific structures of both the this compound and the tetrazine. The inherent ring strain of the this compound and the electronic properties of the substituents on both reactants play a pivotal role in modulating the reaction kinetics.[4][8]
The Dienophile: Impact of this compound Structure
Trans-cyclooctenes (TCOs) are significantly more reactive than their cis-cyclooctene counterparts due to their high ring strain.[5][9] Further modifications to the TCO scaffold have led to even faster reacting dienophiles. For instance, conformationally strained dioxolane-fused trans-cyclooctene (d-TCO) derivatives exhibit remarkably high reactivity.[10] The introduction of strain through fusion of small rings, such as in s-TCO, has also been shown to dramatically increase reaction rates.[7]
| Dienophile | Reacting Tetrazine | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | [5] |
| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 - 10³ | [4] |
| d-TCO | 3,6-dipyridyl-s-tetrazine (water soluble) | 366,000 (in water) | [10] |
| s-TCO | 3,6-diphenyl-s-tetrazine | 3100 | [10] |
The Diene: Tuning Reactivity with Tetrazine Substituents
The electronic nature of the substituents on the tetrazine ring has a profound effect on the reaction kinetics. Electron-withdrawing groups on the tetrazine lower the energy of its lowest unoccupied molecular orbital (LUMO), accelerating the iEDDA reaction.[7][8] Conversely, electron-donating groups slow down the reaction.[11] This tunability allows for the design of tetrazine derivatives with a wide range of reactivities, enabling applications such as staged labeling experiments.[11]
| Tetrazine | Reacting Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | [11] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | [11] |
| 3-(p-aminophenyl)-6-phenyl-tetrazine | TCO | 140 | [12] |
| 3-(p-methoxyphenyl)-6-phenyl-tetrazine | TCO | 440 | [12] |
| 3-(p-chlorophenyl)-6-phenyl-tetrazine | TCO | 1,100 | [12] |
| 3-(p-nitrophenyl)-6-phenyl-tetrazine | TCO | 3,400 | [12] |
Comparison with Other Bioorthogonal Reactions
The this compound-tetrazine cycloaddition consistently demonstrates superior kinetics when compared to other widely used bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). While SPAAC is a powerful tool, its reaction rates are generally slower than those of the tetrazine ligation.[1][13]
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶[1] | Exceptionally fast kinetics, high specificity, no catalyst required.[1] | TCO can be light-sensitive and some tetrazines have limited stability in aqueous media.[1] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 2.3[1] | Copper-free, good biocompatibility, widely used.[1] | Slower kinetics.[1] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Bicyclononyne (BCN) + Azide | ~0.14[1] | Good balance of reactivity and stability. | Less reactive than DBCO. |
Experimental Protocols
Accurate determination of reaction kinetics is crucial for the development and application of bioorthogonal chemistries. UV-Vis spectroscopy is a common and effective method for monitoring the progress of the this compound-tetrazine cycloaddition by observing the disappearance of the characteristic visible absorbance of the tetrazine (typically between 510-550 nm).[14][15] For very fast reactions, a stopped-flow spectrophotometer is necessary.[12][16]
General Protocol for Determining Second-Order Rate Constants using UV-Vis Spectroscopy
This protocol outlines the general steps for determining the second-order rate constant of a this compound-tetrazine reaction under pseudo-first-order conditions.
Materials:
-
Tetrazine derivative of interest
-
This compound derivative (e.g., trans-cyclooctene)
-
Anhydrous solvent (e.g., acetonitrile, methanol, or an appropriate aqueous buffer like PBS, pH 7.4)[14][17]
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the tetrazine and this compound derivatives in the chosen solvent. Concentrations should be accurately determined.
-
Set up the Spectrophotometer: Set the spectrophotometer to measure the absorbance at the λmax of the tetrazine (typically around 520-540 nm).[18]
-
Initiate the Reaction: In a quartz cuvette, mix the tetrazine solution with a large excess (at least 10-fold) of the this compound solution to ensure pseudo-first-order kinetics.[12] The final concentrations should be such that the initial absorbance of the tetrazine is within the linear range of the spectrophotometer.
-
Monitor the Reaction: Immediately begin recording the absorbance at the tetrazine's λmax at regular time intervals until the reaction is complete (i.e., the absorbance signal plateaus).[4]
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be the negative of the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the this compound (which was in excess).
-
Visualizing the Fundamentals
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, the factors influencing reaction kinetics, and a general experimental workflow.
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a this compound.
Caption: Factors influencing the kinetics of the this compound-tetrazine cycloaddition.
Caption: Experimental workflow for determining reaction rate constants.
Conclusion
The this compound-tetrazine cycloaddition offers an unparalleled combination of speed, selectivity, and biocompatibility, making it an indispensable tool for researchers in chemical biology and drug development. A thorough understanding of the kinetic principles governing this reaction is paramount for its successful implementation. By carefully selecting the this compound and tetrazine derivatives based on their intrinsic reactivities and the specific demands of the application, researchers can harness the full potential of this powerful bioorthogonal ligation. The data and protocols presented in this guide serve as a valuable resource for making informed decisions and for the rigorous characterization of novel this compound-tetrazine reaction pairs.
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Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. NIH. [Link]
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(a-c) Main bioorthogonal reaction schemes discussed in this review, including representative examples of strained alkynes and cyclic alkene reagents. (d) Comparison of reaction kinetics of CuAAC, SPAAC and IEDDA. ResearchGate. [Link]
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and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Royal Society of Chemistry. [Link]
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Theoretical Studies on the Mechanism of Cycloaddition Reaction between 1,2,4,5-Tetrazine and Cycloolefines. ResearchGate. [Link]
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Fluorescence Quenching Effects of Tetrazines and Their Diels–Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. ResearchGate. [Link]
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Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. ACS Publications. [Link]
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(a) Example of the mechanism of quenching of fluorophore-tetrazine... ResearchGate. [Link]
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3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. pubs.rsc.org. [Link]
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Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. PubMed Central. [Link]
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(PDF) Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. ResearchGate. [Link]
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A Researcher's Guide to the Comparative Stability of Functionalized Trans-Cyclooctenes
In the rapidly evolving landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCOs) has emerged as a cornerstone technology.[1] The exceptional reaction kinetics and biocompatibility of this ligation have propelled its use in a myriad of applications, from cellular imaging and proteomics to in vivo pretargeted radioimmunotherapy and drug delivery.[2][3] However, the success of these applications hinges on a critical, yet often nuanced, parameter: the stability of the TCO moiety.
This guide provides an in-depth comparison of the stability of various functionalized TCOs, offering researchers, scientists, and drug development professionals the insights needed to select the optimal TCO for their specific experimental context. We will delve into the chemical principles governing TCO stability, present comparative data on commonly used derivatives, and provide detailed protocols for assessing stability in your own laboratory.
The Stability-Reactivity Trade-Off: A Fundamental Consideration
The high reactivity of TCOs stems from the significant ring strain inherent to the trans-configured double bond within the eight-membered ring.[4] This strain is released upon cycloaddition with a tetrazine, providing a potent thermodynamic driving force for the reaction.[4] Consequently, a recurring theme in TCO development is the trade-off between reactivity and stability.[5] Highly strained, and thus highly reactive, TCOs are often more susceptible to isomerization to their unreactive cis-cyclooctene (CCO) counterparts.[4] This isomerization can be promoted by various factors, including exposure to thiols and copper-containing proteins found in biological media.[4][6]
Comparative Stability of Key TCO Derivatives
The choice of TCO derivative can profoundly impact experimental outcomes. The following table summarizes the stability and reactivity profiles of several widely used TCOs. It is important to note that the second-order rate constants (k₂) are highly dependent on the specific tetrazine partner and reaction conditions.
| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) | Key Stability Features |
| trans-Cyclooctene | TCO | ~2,000[4] | The foundational structure, moderately stable. |
| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000[4] | Increased reactivity due to steric effects. Stability is comparable to the parent TCO in aqueous buffer.[7] |
| equatorial-5-hydroxy-trans-cyclooctene | e-TCO | ~22,400[7] | Less reactive than the axial isomer. |
| cis-Dioxolane-fused trans-cyclooctene | d-TCO | ~366,000[8] | Offers a good balance of high reactivity and enhanced stability in aqueous solution, blood serum, and in the presence of thiols.[8][9] |
| Bicyclo[6.1.0]non-4-ene (s)-TCO | s-TCO | ~3,300,000[4] | The fastest TCO derivative to date, but exhibits reduced stability, particularly with prolonged storage and in the presence of thiols.[4][9] |
| trans-cyclooct-2-enol | - | Slower kinetics than 4-enol isomer | Demonstrates a tenfold increase in stability compared to the 4-enol isomer, with lower trans-to-cis isomerization.[10] |
Causality Behind Stability Differences:
The stability of a TCO is influenced by several factors:
-
Ring Strain: While essential for reactivity, excessive ring strain, as seen in s-TCO, can also render the molecule more susceptible to isomerization.[9]
-
Substituent Position: The stereochemistry of substituents on the TCO ring plays a crucial role. For instance, the axial isomer of 5-hydroxy-trans-cyclooctene is significantly more reactive than its equatorial counterpart.[4][10] This is attributed to the increased strain in the axially substituted isomer.[10]
-
Fused Rings: The fusion of additional rings, as in d-TCO, can introduce conformational constraints that enhance stability without significantly compromising reactivity.[9]
-
Hydrophilicity: The development of more hydrophilic TCO derivatives is an active area of research, as increased water solubility can improve in vivo performance and reduce non-specific background signals.[11]
Experimental Protocols for Assessing TCO Stability
To ensure the reliability of your experimental results, it is crucial to validate the stability of your chosen TCO under your specific experimental conditions. Here are two fundamental protocols for assessing TCO stability.
Protocol 1: NMR-Based Isomerization Assay
This protocol allows for the direct monitoring of the isomerization of a TCO to its CCO form over time.
Workflow for NMR-Based Isomerization Assay
Caption: Workflow for NMR-based TCO stability assessment.
Materials:
-
TCO derivative of interest
-
Deuterated solvent (e.g., MeOD, D₂O with appropriate buffer)
-
Thiol (e.g., glutathione, mercaptoethanol) (optional)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the TCO derivative in the chosen deuterated solvent at a known concentration (e.g., 10-35 mM).[7][9]
-
Addition of Destabilizing Agent (Optional): If investigating the effect of a specific agent, add it to the TCO solution. For example, to test thiol stability, add a solution of the thiol to a final concentration of 10-30 mM.[9][12]
-
Initial Measurement: Acquire a ¹H NMR spectrum of the sample immediately after preparation (t=0).
-
Incubation: Incubate the NMR tube at the desired temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: Acquire subsequent ¹H NMR spectra at various time points (e.g., 1, 4, 8, 24, 48 hours).
-
Data Analysis: Integrate the characteristic peaks of the trans- and cis-isomers to determine their relative concentrations at each time point.
-
Plotting: Plot the percentage of the remaining TCO as a function of time to determine its stability profile and half-life.
Protocol 2: HPLC-MS Based Stability Assay in Biological Media
This protocol is designed to assess the stability of TCOs in more complex, physiologically relevant media.
Workflow for HPLC-MS Based Stability Assay
Caption: Workflow for assessing TCO stability in biological media.
Materials:
-
TCO derivative
-
Biological medium (e.g., cell culture medium with fetal bovine serum, blood serum)[13]
-
Incubator (37°C)
-
HPLC-MS system
Procedure:
-
Sample Preparation: Dissolve the TCO derivative in the chosen biological medium to a final concentration.[13]
-
Incubation: Incubate the sample at 37°C.[13]
-
Time-Point Analysis: At various time points (e.g., 0, 1, 6, 12, 24, 48 hours), take an aliquot of the sample.[13]
-
Quenching: Immediately process the aliquot to stop any further degradation. This may involve protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Quantification: Analyze the concentration of the remaining TCO in the processed sample using a suitable HPLC-MS method.[13]
-
Data Analysis: Plot the percentage of the remaining TCO as a function of time to determine its stability profile and half-life in the biological medium.[13]
Strategies for Stabilizing TCOs
For applications requiring long-term storage or enhanced in vivo stability, several strategies can be employed to stabilize TCOs:
-
Radical Inhibition: The isomerization of TCOs, particularly in the presence of thiols, can proceed through a radical-mediated process.[9] The addition of a radical inhibitor, such as Trolox, has been shown to suppress this isomerization.[12][14]
-
Silver(I) Metal Complexation: TCOs can be protected as stable silver(I) metal complexes, which can significantly extend their shelf-life.[12][14] These complexes are readily dissociated upon the addition of NaCl, which is present in high concentrations in cell media, releasing the reactive TCO.[12][14]
-
Structural Modification: As discussed earlier, the development of new TCO scaffolds with improved intrinsic stability is an ongoing area of research. The use of derivatives like d-TCO or the more stable trans-cyclooct-2-enol isomer can be advantageous.[9][10]
Conclusion
The selection of a functionalized trans-cyclooctene requires a careful consideration of the interplay between reactivity and stability. While highly reactive TCOs like s-TCO are ideal for rapid labeling at low concentrations, more stable derivatives such as d-TCO may be better suited for applications requiring prolonged incubation times or in vivo administration. By understanding the chemical principles that govern TCO stability and by employing the experimental protocols outlined in this guide, researchers can make informed decisions to ensure the success and reproducibility of their bioorthogonal chemistry experiments.
References
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Rossin, R., van den Bosch, S. M., ten Hoeve, W., et al. (2013). Highly reactive trans-cyclooctene tags with improved stability for diels-alder chemistry in living systems. Bioconjugate Chemistry, 24(7), 1210-1217. [Link]
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Adhikari, K., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry, 9(1), 47. [Link]
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Fang, Y., Judkins, J. C., Boyd, S. J., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Tetrahedron, 75(32), 4307-4317. [Link]
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Fang, Y., Judkins, J. C., Boyd, S. J., et al. (2019). Studies on the Stability and Stabilization of trans- Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. PubMed, [Link]
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Darko, A., Wallace, S., Dmitrenko, O., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science, 5(10), 3770-3776. [Link]
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Boyd, S. J., et al. (2017). General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. The Journal of Organic Chemistry, 82(11), 5848-5863. [Link]
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Feng, H., et al. (2020). Development of 18F-Labeled hydrophilic trans-cyclooctene as a bioorthogonal tool for PET probe construction. Bioconjugate Chemistry, 31(4), 1143-1153. [Link]
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Hoffmann, J. E., et al. (2015). Highly Stable trans-Cyclooctene Amino Acids for Live-Cell Labeling. Chemistry – A European Journal, 21(35), 12266-12270. [Link]
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Fox, J. M. (2014). trans-Cyclooctene—a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology, 19, 114-121. [Link]
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Wagner, J., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(19), 8565-8575. [Link]
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Wie-chu, L., et al. (2021). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. Biomacromolecules, 22(8), 3483-3492. [Link]
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A Senior Application Scientist's Guide to Cyclooctene Synthesis: Evaluating Efficiency Across Key Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and materials science, cyclooctene and its derivatives are pivotal building blocks. Their utility spans from the synthesis of complex molecules and polymers to their critical role as bioorthogonal handles in chemical biology. The efficiency of accessing these eight-membered rings is a paramount concern for researchers, impacting not only laboratory-scale discovery but also the economic viability of larger-scale production. This guide provides an in-depth, objective comparison of the three predominant synthesis routes to this compound: selective hydrogenation of 1,5-cyclooctadiene, ring-closing metathesis (RCM), and the photochemical synthesis of trans-cyclooctene. We will delve into the mechanistic underpinnings, practical experimental considerations, and a qualitative assessment of the economic drivers for each methodology, empowering you to make informed decisions for your specific synthetic challenges.
Selective Hydrogenation of 1,5-Cyclooctadiene: The Industrial Workhorse
The selective hydrogenation of readily available 1,5-cyclooctadiene is the cornerstone of industrial this compound production. The primary challenge lies in achieving high selectivity for the mono-hydrogenated product, this compound, while minimizing over-hydrogenation to cyclooctane and isomerization to other cyclooctadiene isomers.
Mechanistic Rationale and Catalyst Choice
This transformation is typically achieved using heterogeneous catalysts, with palladium-based systems being particularly effective. The choice of catalyst and reaction conditions is critical to control selectivity. The mechanism involves the chemisorption of the diene onto the catalyst surface, followed by the stepwise addition of hydrogen. The catalyst's role is to activate both the hydrogen molecule and the double bonds of the diene.
The use of specific catalyst supports and promoters can further enhance selectivity. For instance, catalysts with tailored porosity can influence the diffusion of reactants and products, favoring the desorption of the desired this compound before further hydrogenation can occur. While Ziegler-Natta type catalysts, renowned for olefin polymerization, can also effect hydrogenations, palladium catalysts are more commonly cited for this specific selective reduction due to their high activity and selectivity under milder conditions.[1][2]
Experimental Protocol: Palladium-Catalyzed Selective Hydrogenation
The following protocol is a representative example for the selective hydrogenation of 1,5-cyclooctadiene.
Materials:
-
1,5-cyclooctadiene (COD)
-
Palladium on activated carbon (e.g., 5% Pd/C)
-
Solvent (e.g., ethanol, hexane)
-
Hydrogen gas
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Charge the autoclave with 1,5-cyclooctadiene and the solvent.
-
Add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically in the range of 0.1 to 1 mol% relative to the substrate.
-
Seal the autoclave and purge with hydrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) to determine the consumption of COD and the formation of this compound and cyclooctane.
-
Once the desired conversion and selectivity are reached, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Purify the crude product by distillation to obtain pure this compound. A patent for a similar process suggests that running the final stages of the reaction at a lower hydrogen pressure can improve selectivity by minimizing over-hydrogenation.[3]
Caption: Workflow for Selective Hydrogenation.
Ring-Closing Metathesis (RCM): A Versatile Tool for Functionalized Cyclooctenes
Ring-closing metathesis has emerged as a powerful and versatile method for the synthesis of a wide array of cyclic compounds, including functionalized cyclooctenes. This reaction, which earned its pioneers the Nobel Prize in Chemistry in 2005, relies on the use of well-defined transition metal catalysts, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts).
Mechanistic Principles and Catalyst Selection
RCM involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile olefin, typically ethylene, which drives the reaction to completion. The choice between Grubbs' and Schrock's catalysts depends on the specific substrate and desired reactivity.
-
Schrock's catalysts (molybdenum-based) are generally more active and are particularly effective for sterically demanding or electron-poor olefins. However, they are also more sensitive to air and moisture and have a lower tolerance for certain functional groups.[4]
-
Grubbs' catalysts (ruthenium-based), especially the second and third generations, offer a better balance of reactivity, stability, and functional group tolerance, making them the more common choice for a broader range of applications.[4][5] They are generally more tolerant of alcohols, aldehydes, and carboxylic acids.[6]
The success of an RCM reaction to form an eight-membered ring is highly dependent on the substrate's conformation, which can be influenced by substituents and the reaction conditions.
Experimental Protocol: RCM of 1,9-Decadiene
The following is a general protocol for the synthesis of this compound from 1,9-decadiene.
Materials:
-
1,9-decadiene
-
Grubbs' second-generation catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Set up a reaction flask under an inert atmosphere.
-
Dissolve 1,9-decadiene in the anhydrous, degassed solvent to a low concentration (typically 0.001-0.1 M) to favor intramolecular RCM over intermolecular polymerization.
-
Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction by GC or thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a reagent like ethyl vinyl ether to deactivate the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Simplified RCM Mechanism.
Photochemical Synthesis of trans-Cyclooctene: Accessing Strained Rings
trans-Cyclooctene is a highly strained and reactive molecule that has found significant application in bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder reaction with tetrazines.[7] Due to its instability, it cannot be readily synthesized by traditional methods. The most common route to trans-cyclooctene and its derivatives is the photochemical isomerization of the corresponding cis-isomer.
Mechanistic Insights and Experimental Setup
The photoisomerization is an equilibrium process that is driven towards the trans-isomer by selectively removing it from the reaction mixture.[8] This is typically achieved using a flow-photoreactor where the solution of cis-cyclooctene is irradiated with UV light (e.g., 254 nm) and continuously passed through a column containing silica gel impregnated with silver nitrate (AgNO₃).[9] The strained trans-isomer selectively complexes with the silver ions, while the cis-isomer is returned to the photoreactor. The trans-cyclooctene can then be liberated from the silver complex.
The efficiency of this process can be limited by photodegradation of the product, and the formation of diastereomers if a substituted this compound is used.[10] However, recent advances in flow chemistry have made this a scalable and more cost-effective method.[11]
Experimental Protocol: Flow Photochemical Isomerization
The following provides a conceptual outline of a flow photochemical synthesis of trans-cyclooctene.
Materials:
-
cis-Cyclooctene
-
Singlet sensitizer (e.g., methyl benzoate)
-
Solvent (e.g., hexane)
-
Silver nitrate on silica gel
-
Flow photoreactor with a UV lamp
-
Peristaltic pump
-
Chromatography column
Procedure:
-
Prepare a solution of cis-cyclooctene and the sensitizer in the solvent.
-
Pack a chromatography column with the silver nitrate on silica gel.
-
Set up a closed-loop system where the solution is pumped from a reservoir, through the photoreactor where it is irradiated, then through the AgNO₃/silica gel column, and back to the reservoir.
-
Irradiate the solution with the UV lamp while continuously circulating it through the system.
-
Monitor the reaction by analyzing aliquots of the solution eluting from the column.
-
Once the desired amount of trans-cyclooctene has been captured on the column, stop the irradiation and circulation.
-
Elute the trans-cyclooctene from the column using a solution of a competing ligand, such as ammonia in an appropriate solvent.
-
Remove the solvent to obtain the trans-cyclooctene product.
Caption: Flow Photochemical Synthesis Workflow.
Comparative Analysis of Synthesis Routes
| Parameter | Selective Hydrogenation | Ring-Closing Metathesis (RCM) | Photochemical Synthesis (trans-isomer) |
| Starting Material | 1,5-Cyclooctadiene | Acyclic Dienes (e.g., 1,9-decadiene) | cis-Cyclooctene |
| Key Reagents/Catalysts | Pd/C, H₂ | Grubbs' or Schrock's catalysts | AgNO₃, UV light, sensitizer |
| Typical Yield | High (>95% selectivity reported)[2] | Moderate to High (can exceed 90%)[12] | Moderate (often 50-70% after isolation)[13] |
| Product Purity | High after distillation | High after chromatography | Can be challenging due to diastereomers and photodegradation |
| Scalability | Highly scalable (industrial process) | Scalable, but catalyst cost can be a factor | Scalable with flow chemistry, but throughput may be lower |
| Functional Group Tolerance | Limited by hydrogenation conditions | Good to excellent (catalyst dependent) | Good, but some groups may be photosensitive |
| Key Advantages | Low-cost starting material, well-established, high throughput | High functional group tolerance, access to complex derivatives | Access to highly strained and reactive trans-isomers |
| Key Disadvantages | Risk of over-hydrogenation, limited to unsubstituted this compound | High cost of catalysts, requires dilute conditions | Equilibrium process, potential for photodegradation, requires specialized equipment |
| Qualitative Cost | Low | High (primarily due to catalyst) | Moderate to High (equipment and silver nitrate) |
Economic Considerations and Future Outlook
A rigorous techno-economic analysis requires detailed process modeling and is often proprietary. However, a qualitative assessment reveals key cost drivers for each route.
-
Selective Hydrogenation: This is undoubtedly the most cost-effective method for producing bulk, unsubstituted this compound.[14] The starting material, 1,5-cyclooctadiene, is a relatively inexpensive C8 chemical. The catalyst, while containing a precious metal, has a long lifetime and can be recycled. The primary operational costs are associated with the use of pressurized hydrogen and the energy required for heating and distillation.
-
Ring-Closing Metathesis: The major cost associated with RCM is the catalyst. While catalyst loadings have decreased with the development of more active catalysts, they still represent a significant portion of the cost, especially for large-scale synthesis. The need for high-purity, anhydrous, and degassed solvents, as well as the requirement for dilute reaction conditions to favor cyclization, also adds to the overall cost. However, for the synthesis of complex, functionalized cyclooctenes that are inaccessible by other routes, the value of the final product can justify the expense.
-
Photochemical Synthesis: The initial investment in a flow photoreactor can be substantial. The cost of the silver nitrate used for separation can also be a factor, although some methods for its regeneration have been developed. The energy consumption for the UV lamps is another operational cost. Efforts to develop low-cost flow photoreactors are making this technology more accessible.[11] For applications in bioorthogonal chemistry, where the unique reactivity of trans-cyclooctene is essential, this method remains the most viable option.
Conclusion: Selecting the Optimal Route
The choice of the most efficient synthesis route for this compound is intrinsically linked to the desired final product and the scale of the synthesis.
-
For the production of unsubstituted cis-cyclooctene in bulk quantities , selective hydrogenation of 1,5-cyclooctadiene is the clear choice due to its low cost and high efficiency.
-
For the synthesis of complex, functionalized cis- or trans-cyclooctenes , ring-closing metathesis offers unparalleled versatility and functional group tolerance, despite the higher cost of the catalysts.
-
For accessing the highly reactive trans-cyclooctene and its derivatives , particularly for applications in bioconjugation and materials science, photochemical isomerization in a flow system is the state-of-the-art method.
As catalyst technology continues to evolve and more sustainable and cost-effective photochemical methods are developed, the landscape of this compound synthesis will undoubtedly continue to shift. By understanding the fundamental principles and practical considerations of each of these key routes, researchers can strategically select the most efficient path to their desired this compound-based targets.
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Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Hydrogenation and isomerization routes for 1,5-cyclooctadiene - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PubMed Central. (2024, June 6). Retrieved January 14, 2026, from [Link]
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Previous approach to trans‐this compound syntheses compared to the... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Kinetics of 1,5Cyclooctadiene Hydrogenation on Pd/α-Al 2 O 3 - ResearchGate. (2025, August 5). Retrieved January 14, 2026, from [Link]
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Cyclopropene Manufacturing Cost Analysis Report 2025 - IMARC Group. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to Cyclooctene Disposal
Our approach is built on a self-validating system of protocols. By understanding the causality behind each step, from hazard identification to final removal, you not only ensure safety and compliance but also reinforce a culture of intrinsic laboratory safety.
Part 1: Immediate Hazard Profile & Characterization
Before any procedure can be initiated, a comprehensive understanding of the subject is paramount. Cyclooctene is not merely a liquid to be discarded; its properties dictate the terms of its disposal.
This compound is a colorless liquid characterized as a flammable hydrocarbon.[1] Its vapor is heavier than air and can travel to an ignition source, leading to a flashback.[2][3] The primary danger associated with this compound is its flammability. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is deemed hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
This compound's flash point is approximately 25°C (77°F).[2] According to the U.S. Environmental Protection Agency (EPA) regulations under 40 CFR §261.21, a liquid waste is characterized as ignitable if its flash point is below 60°C (140°F).[5] Therefore, waste this compound unequivocally meets the ignitability characteristic and must be managed as a hazardous waste, carrying the EPA hazardous waste code D001 .[4][6]
| Property | Value | Significance for Disposal |
| Molecular Formula | C₈H₁₄ | Hydrocarbon nature dictates incompatibility with aqueous waste streams. |
| Flash Point | ~ 25°C (77°F)[2] | Low flash point confirms its status as a flammable liquid and D001 hazardous waste.[5] |
| Vapor Density | 3.8 (Air = 1)[2] | Vapors are heavier than air and can accumulate in low-lying areas, posing an ignition risk. |
| Aquatic Toxicity | Very toxic to aquatic life[7] | Prohibits any form of drain disposal due to severe environmental hazard. |
| Incompatibilities | Strong oxidizing agents[2][7] | Dictates strict segregation from other chemical waste streams to prevent violent reactions. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is a systematic process. The following workflow ensures that every critical step is addressed, from the point of generation to the moment it leaves your facility. This process is designed to comply with the "cradle-to-grave" management standard for hazardous waste established by RCRA.[6]
Logical Workflow for this compound Waste Management
Caption: Decision workflow for managing waste this compound from generation to final disposal.
Operational Protocol for On-Site Waste Accumulation
This protocol details the hands-on steps for safely collecting and storing waste this compound within the laboratory.
1. Personal Protective Equipment (PPE) Selection
Before handling any waste this compound, ensure the appropriate PPE is worn. The goal is to create a barrier against splashes, direct contact, and inhalation of vapors.
| Protection Type | Equipment Specification | Standard/Reference |
| Eye/Face Protection | Chemical safety goggles conforming to ANSI Z87.1. A face shield is recommended if splashing is a significant risk. | 29 CFR 1910.133[8] |
| Skin Protection | - Gloves: Chemical-resistant gloves (Nitrile or Neoprene are suitable). Inspect for damage before each use. - Body: Flame-retardant lab coat and closed-toe shoes. | 29 CFR 1910.132[9] |
| Respiratory Protection | All handling of open containers must be performed in a certified chemical fume hood to keep airborne concentrations below exposure limits. | [8] |
2. Containerization and Labeling
The integrity of the waste containment system is critical to preventing leaks and ensuring safe transport.
-
Step 2.1: Select a Compatible Container: Use a clean, non-reactive container, such as an empty solvent bottle (glass or metal) or a designated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department.[10] The container must have a secure, leak-proof screw cap.
-
Step 2.2: Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste.[11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A list of all constituents and their approximate percentages if it is a mixture.
-
The primary hazard(s): "Ignitable" or "Flammable"
-
The date accumulation started.
-
-
Step 2.3: Add Waste: In a chemical fume hood, carefully pour the waste this compound into the labeled container using a funnel. Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[2]
-
Step 2.4: Secure the Container: Immediately after adding waste, securely close the container. A container holding hazardous waste must always be closed except when actively adding or removing waste. [10][12] This is a common regulatory violation and a primary cause of fugitive vapor emissions.
3. Segregation and Storage
Proper storage within a Satellite Accumulation Area (the laboratory where the waste is generated) is crucial to prevent accidents.
-
Step 3.1: Designate a Storage Area: Store the waste container in a designated, well-ventilated area away from direct sunlight, heat, and any potential ignition sources (e.g., motors, outlets, open flames).[13]
-
Step 3.2: Use Secondary Containment: Place the waste container inside a larger, chemically compatible secondary container (such as a plastic tub) to contain any potential leaks.[14]
-
Step 3.3: Segregate from Incompatibles: Critically, ensure the waste this compound container is stored separately from incompatible materials, especially strong oxidizing agents.[2][7]
On-Site Waste Accumulation Procedure
Caption: Step-by-step protocol for the safe accumulation of waste this compound in a laboratory setting.
4. Arranging for Final Disposal
Waste this compound must be disposed of through your institution's EHS department or a licensed hazardous waste contractor. It is illegal to pour flammable liquids down the drain or dispose of them in regular trash.[10]
-
Step 4.1: Schedule a Pickup: Once the container is full or reaches the institutional time limit for satellite accumulation, submit a waste pickup request through your EHS department.
-
Step 4.2: Transport to Disposal Facility: The licensed waste hauler will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]
-
Step 4.3: Final Destruction: The standard and most environmentally sound method for disposing of flammable organic liquids like this compound is high-temperature incineration .[16][17] This process completely destroys the chemical compounds and can be coupled with energy recovery, turning waste into a resource.[18]
Part 3: Emergency Preparedness - Spill Management
Even with meticulous protocols, accidental releases can occur. An immediate and correct response is vital to mitigate hazards.
For a Small Spill (< 1 Liter) inside a Chemical Fume Hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material like activated carbon, sand, or vermiculite.[2][19] Do NOT use paper towels, as this can increase the rate of evaporation and create a greater fire hazard.
-
Collect Residue: Using spark-proof tools, carefully scoop the absorbent material into a container.[2]
-
Package & Label: Place the contaminated absorbent and any used PPE into a sealable bag or container. Label it as "Hazardous Waste" containing this compound.
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: Manage the cleanup waste alongside your other this compound waste.
For a Large Spill (> 1 Liter) or any spill outside a fume hood:
-
EVACUATE: Immediately alert everyone and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors to contain the vapors.
-
NOTIFY: Contact your institution's emergency response line (e.g., Public Safety or EHS) from a safe location. Provide details on the chemical spilled and the location.
-
DO NOT ATTEMPT TO CLEAN UP. A large flammable liquid spill presents a significant fire and inhalation hazard that requires a professional emergency response.
By adhering to these technically grounded and systematically validated procedures, you ensure that the final chapter of your work with this compound is written with the same commitment to safety and scientific integrity that defined your research.
References
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CountyOffice.org. (2025). How Do You Dispose Of Flammable Liquids? Retrieved from [Link]
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Mastering Cyclooctene: A Guide to Essential Personal Protective Equipment
For researchers at the forefront of chemical synthesis and drug development, cyclooctene is a valuable reagent. However, its volatile and flammable nature demands a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind personal protective equipment (PPE) choices, ensuring every protocol is a self-validating system of safety. Here, we provide the essential, immediate, and logistical information necessary for handling this compound with confidence and control.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
Effective PPE selection is rooted in a thorough understanding of the specific risks posed by a chemical. This compound, a flammable liquid and vapor, presents a multi-faceted hazard profile that dictates our safety protocols.[1][2]
-
Flammability: With a flash point of 24-25°C (75-77°F), this compound vapors can readily form an explosive mixture with air at room temperature.[1][3] This necessitates strict control of ignition sources—including static discharge—and the use of spark-proof tools and explosion-proof ventilation equipment.[1][4] Grounding and bonding containers during material transfer is not just a recommendation; it is a critical step to prevent static electricity buildup.[1][2]
-
Inhalation Hazard: While the toxicological properties have not been fully investigated, inhalation of this compound vapors may cause respiratory tract irritation, dizziness, or even suffocation.[1] Therefore, all handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations to a minimum.[1][5]
-
Skin and Eye Irritation: Direct contact with liquid this compound may cause skin and eye irritation.[1][5] Prolonged or repeated contact should be avoided.[1] This underscores the need for appropriate chemical-resistant gloves and eye protection.
-
Aspiration Hazard: this compound is classified as an aspiration hazard, meaning that if it is swallowed and then enters the lungs, it can be fatal.[2][3] This elevates the importance of preventing ingestion through careful handling and strict hygiene practices.
Core Protective Equipment: Your First Line of Defense
Based on the hazard assessment, a multi-layered PPE strategy is required. The following table summarizes the recommended equipment for various laboratory scenarios.
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Small-Scale Transfer (<100mL) in Fume Hood | Nitrile gloves (double-gloving recommended) | Chemical safety goggles (ANSI Z87.1 / EN166 compliant) | Flame-retardant lab coat | Not typically required with proper ventilation |
| Large-Scale Transfer (>100mL) or Splash Risk | Butyl or Viton™ gloves over nitrile base layer | Chemical safety goggles and a full-face shield | Chemical-resistant apron over a flame-retardant lab coat | Air-purifying respirator with organic vapor cartridges |
| Reaction Setup & Sampling | Nitrile gloves | Chemical safety goggles | Flame-retardant lab coat | Not typically required in a certified fume hood |
Hand Protection: Beyond the Basics
Glove selection must be deliberate. While nitrile gloves provide adequate protection for incidental contact, they can degrade with prolonged exposure.[6]
-
Causality: The choice of glove material is determined by its resistance to permeation and degradation by the specific chemical.[7] Permeation is the process where a chemical seeps through an intact glove material on a molecular level, often without visible signs of failure.[7]
-
Protocol: For tasks involving potential immersion or extended contact, more robust materials like Butyl or Viton™ are recommended.[6] Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.
Eye and Face Protection: A Non-Negotiable Standard
Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory for any work with this compound.[1][5]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against chemical splashes.
-
Protocol: When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[8][9] This provides a secondary barrier, protecting the entire face from direct contact.
Respiratory Protection: When Ventilation Isn't Enough
All work with this compound should ideally be performed in a certified chemical fume hood.[9] However, in situations where ventilation is inadequate or during a large spill, respiratory protection is essential.
-
Causality: Air-purifying respirators (APRs) use cartridges to filter specific contaminants from the air. For this compound, a cartridge rated for organic vapors is required.
-
Protocol: A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards must be in place. This includes medical evaluation, fit-testing, and training before any respirator is used. For this compound, a NIOSH-approved respirator with an organic vapor (OV) cartridge (Type A, brown color code) is recommended.[4][10]
Operational and Disposal Plans: From Benchtop to Waste Stream
A safe workflow encompasses every stage of the chemical's lifecycle, from preparation to disposal.
Pre-Handling Safety Workflow
This diagram outlines the critical decision points before commencing any work with this compound.
Caption: Pre-Handling Safety Decision Workflow.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate risks.
-
Small Spill (<100 mL) inside a fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like activated carbon adsorbent, sand, or vermiculite.[1]
-
Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[1][5]
-
Wipe the area with soap and water.
-
-
Large Spill (>100 mL) or any spill outside a fume hood:
-
Evacuate: Immediately alert all personnel in the lab and evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Alert: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[11] Do not attempt to clean up a large spill without specialized training and equipment.
-
Caption: this compound Spill Response Protocol.
Disposal Plan
Proper disposal is the final, critical step in the safe handling of this compound.
-
Waste Segregation: All this compound-contaminated materials, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[1][4] Empty containers retain product residue and can be dangerous.[1]
-
Containerization: Collect all waste in a properly labeled, sealed, and chemically compatible container.[4]
-
Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not pour this compound down the drain, as it is very toxic to aquatic life.[2][4]
Emergency Procedures: Immediate First Aid
In case of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical aid.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.[1]
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safer research environment for everyone.
References
-
Material Safety Data Sheet - this compound, 95% . Source: Cole-Parmer. URL: [Link]
-
Material Safety Data Sheet - this compound Oxide, 99% . Source: Cole-Parmer. URL: [Link]
-
Spill Control/Emergency Response - EHSO Manual . Source: Oakland University. URL: [Link]
-
Respirator Selection . Source: Northwestern University. URL: [Link]
-
NIOSH Guide to the Selection and Use of Particulate Respirators . Source: Centers for Disease Control and Prevention (CDC). URL: [Link]
-
NIOSH Guide to the Selection & Use of Particulate Respirators . Source: Centers for Disease Control and Prevention (CDC). URL: [Link]
-
Respirator Selection Guide for the Healthcare Industry . Source: Centers for Disease Control and Prevention (CDC). URL: [Link]
-
Safety Glove Chemical Compatibility Database . Source: Cole-Parmer. URL: [Link]
-
Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process . Source: The University of Alabama in Huntsville. URL: [Link]
-
Ansell Chemical Resistance Glove Chart . Source: University of California, Berkeley - Environment, Health and Safety. URL: [Link]
-
OSHA Glove Selection Chart . Source: University of Pittsburgh - Environmental Health and Safety. URL: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 环辛烯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
